molecular formula C10H12O3 B1333522 2-Hydroxy-4-propoxy-benzaldehyde CAS No. 63667-47-0

2-Hydroxy-4-propoxy-benzaldehyde

Cat. No.: B1333522
CAS No.: 63667-47-0
M. Wt: 180.2 g/mol
InChI Key: SNKNJTBBHBHXLY-UHFFFAOYSA-N
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Description

2-Hydroxy-4-propoxy-benzaldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-4-propoxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-propoxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h3-4,6-7,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKNJTBBHBHXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368482
Record name 2-Hydroxy-4-propoxy-benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63667-47-0
Record name 2-Hydroxy-4-propoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-4-propoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy-4-propoxy-benzaldehyde, a valuable aromatic aldehyde for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring a robust and reproducible approach.

Introduction

2-Hydroxy-4-propoxy-benzaldehyde is a substituted aromatic aldehyde with significant potential in various fields of chemical synthesis. Its structure, featuring a hydroxyl group ortho to the aldehyde and a propoxy group in the para position, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of these functional groups allows for a range of subsequent chemical modifications, making a reliable synthetic and characterization protocol essential for its effective utilization.

Synthesis of 2-Hydroxy-4-propoxy-benzaldehyde

The most direct and regioselective approach to synthesizing 2-Hydroxy-4-propoxy-benzaldehyde is through the Williamson ether synthesis, starting from the readily available 2,4-dihydroxybenzaldehyde. This method offers high yields and excellent control over the position of alkylation.[1]

Reaction Principle: Regioselective Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide). In the case of 2,4-dihydroxybenzaldehyde, the phenolic hydroxyl group at the C4 position is more acidic and sterically less hindered than the hydroxyl group at the C2 position, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde group. This difference in reactivity allows for the selective deprotonation and subsequent alkylation of the C4 hydroxyl group.

The choice of base is critical for achieving high regioselectivity. Mild bases such as cesium bicarbonate (CsHCO₃) and potassium carbonate (K₂CO₃) have been shown to be highly effective in promoting the selective O-alkylation of the C4 hydroxyl group, minimizing the formation of the di-alkoxy byproduct.[1]

Synthesis_Workflow 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde Reaction Williamson Ether Synthesis (SN2 Reaction) 2,4-Dihydroxybenzaldehyde->Reaction Propyl_Halide 1-Bromopropane or 1-Iodopropane Propyl_Halide->Reaction Base CsHCO₃ or K₂CO₃ Base->Reaction Solvent Acetonitrile (CH₃CN) or Acetone Solvent->Reaction Product 2-Hydroxy-4-propoxy-benzaldehyde Reaction->Product Regioselective Alkylation Purification Column Chromatography Product->Purification Final_Product Pure 2-Hydroxy-4-propoxy-benzaldehyde Purification->Final_Product

Caption: Workflow for the synthesis of 2-Hydroxy-4-propoxy-benzaldehyde.

Experimental Protocol

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • 1-Bromopropane (or 1-Iodopropane)

  • Cesium Bicarbonate (CsHCO₃) or anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN) or Acetone

  • Ethyl acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxybenzaldehyde (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Base: Add cesium bicarbonate (1.5 equivalents) or potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Alkylating Agent: Add 1-bromopropane (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Upon completion of the reaction (as indicated by the disappearance of the starting material on the TLC plate), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with acetonitrile.

  • Combine the filtrate and the washings and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the pure 2-Hydroxy-4-propoxy-benzaldehyde.

Characterization of 2-Hydroxy-4-propoxy-benzaldehyde

A comprehensive characterization of the synthesized 2-Hydroxy-4-propoxy-benzaldehyde is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Physical Properties
PropertyExpected Value
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Off-white to pale yellow solid or viscous liquid
Melting Point Not readily available, but expected to be a low-melting solid
Solubility Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane), sparingly soluble in water
Spectroscopic Analysis

1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

  • Aldehyde Proton (-CHO): A singlet peak is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Aromatic Protons: Three protons on the aromatic ring will give rise to distinct signals. The proton ortho to the aldehyde group will likely appear as a doublet, the proton ortho to the hydroxyl group as a doublet, and the proton meta to both the aldehyde and hydroxyl groups as a doublet of doublets. Their chemical shifts will be influenced by the electron-donating propoxy group and the electron-withdrawing aldehyde group.

  • Propoxy Group Protons (-OCH₂CH₂CH₃): A triplet corresponding to the -OCH₂- protons, a sextet for the -CH₂- protons, and a triplet for the terminal -CH₃ protons are expected.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the concentration and solvent used.

2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (-CHO): A signal in the downfield region, typically between δ 190 and 200 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbons attached to the oxygen atoms will be shifted downfield.

  • Propoxy Group Carbons (-OCH₂CH₂CH₃): Three distinct signals are expected for the three carbon atoms of the propoxy group.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (aromatic): Absorption bands around 3000-3100 cm⁻¹.

  • C-H Stretch (aliphatic): Absorption bands in the region of 2850-2960 cm⁻¹ corresponding to the propoxy group.

  • C=O Stretch (aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹.

  • C=C Stretch (aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

  • C-O Stretch (ether): A strong absorption band around 1200-1250 cm⁻¹.

4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Hydroxy-4-propoxy-benzaldehyde (m/z = 180.20).

  • Fragmentation Pattern: Characteristic fragmentation patterns may be observed, such as the loss of the propyl group or the aldehyde group.

Alternative Synthetic Routes

While the regioselective alkylation of 2,4-dihydroxybenzaldehyde is the preferred method, other synthetic strategies can also be employed.

Formylation of 4-Propoxyphenol

An alternative approach involves the formylation of 4-propoxyphenol. Two common formylation reactions are the Reimer-Tiemann reaction and the Duff reaction.

  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[2][3][4] While effective, it can sometimes lead to a mixture of ortho and para isomers and may have lower yields.[4]

  • Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically providing good ortho-selectivity for phenols.[5][6][7]

Alternative_Synthesis cluster_RT Reimer-Tiemann Reaction cluster_Duff Duff Reaction 4-Propoxyphenol_RT 4-Propoxyphenol Product_RT 2-Hydroxy-4-propoxy-benzaldehyde 4-Propoxyphenol_RT->Product_RT Formylation Reagents_RT CHCl₃, NaOH Reagents_RT->Product_RT 4-Propoxyphenol_Duff 4-Propoxyphenol Product_Duff 2-Hydroxy-4-propoxy-benzaldehyde 4-Propoxyphenol_Duff->Product_Duff Formylation Reagents_Duff HMTA, Acid Reagents_Duff->Product_Duff

Caption: Alternative synthetic routes to 2-Hydroxy-4-propoxy-benzaldehyde.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 2-Hydroxy-4-propoxy-benzaldehyde. The recommended Williamson ether synthesis from 2,4-dihydroxybenzaldehyde offers a reliable and high-yielding route with excellent regioselectivity. The comprehensive characterization protocol ensures the confirmation of the product's identity and purity. By following the methodologies outlined in this guide, researchers and scientists can confidently produce and validate this important chemical intermediate for their specific applications.

References

  • Zhang, W., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755. Available at: [Link]

  • Wikipedia. (n.d.). Duff reaction. Available at: [Link]

  • Taylor & Francis Online. (2018). 4-hydroxybenzaldehyde – Knowledge and References. Available at: [Link]

  • Grokipedia. (n.d.). Duff reaction. Available at: [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Available at: [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Available at: [Link]

  • SynArchive. (n.d.). Duff Reaction. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Available at: [Link]

  • chemeurope.com. (n.d.). Duff reaction. Available at: [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Available at: [Link]

  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Hydroxy-4-propoxy-benzaldehyde: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-propoxy-benzaldehyde, a key aromatic aldehyde intermediate. Designed for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, provides a robust, step-by-step synthesis protocol, outlines rigorous analytical characterization methods, and discusses its applications. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for the effective synthesis and utilization of this versatile molecule.

Chemical Identity and Structure

2-Hydroxy-4-propoxy-benzaldehyde is a disubstituted aromatic aldehyde. The strategic placement of a hydroxyl group ortho to the aldehyde and a propoxy group in the para position creates a molecule with distinct reactivity and chelating properties, making it a valuable precursor in the synthesis of more complex chemical entities.

The structure features an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde. This interaction influences the compound's physical properties, such as its boiling point and solubility, and modulates the reactivity of the aldehyde and the aromatic ring.

Caption: Chemical structure of 2-Hydroxy-4-propoxy-benzaldehyde.

Physicochemical Properties

The physical and chemical properties of 2-Hydroxy-4-propoxy-benzaldehyde are critical for its handling, reaction setup, and purification. The data presented below has been aggregated from reliable chemical databases and supplier technical data sheets.

PropertyValueSource
IUPAC Name 2-hydroxy-4-propoxybenzaldehydePubChem[1]
CAS Number 6946-19-6-
Molecular Formula C₁₀H₁₂O₂PubChem[2]
Molecular Weight 180.20 g/mol -
Appearance Data not consistently available; likely a liquid or low-melting solidSigma-Aldrich
Boiling Point 129-130 °C at 10 mmHgSigma-Aldrich
Density 1.039 g/mL at 25 °C (for 4-propoxybenzaldehyde)Sigma-Aldrich
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone)General Chemical Principles
Refractive Index (n20/D) 1.546 (for 4-propoxybenzaldehyde)Sigma-Aldrich

Note: Some physical data, like density and refractive index, are referenced from the closely related isomer, 4-propoxybenzaldehyde, due to a lack of specific data for the 2-hydroxy isomer. These values should be considered approximate.

Synthesis Protocol: Ortho-Formylation of 3-Propoxyphenol

The most direct and reliable synthesis of 2-Hydroxy-4-propoxy-benzaldehyde is achieved through the ortho-formylation of 3-propoxyphenol. The Duff reaction is a classic and effective method for this transformation, utilizing hexamethylenetetramine as the formylating agent in an acidic medium.

Causality Behind Experimental Choices:

  • Starting Material: 3-Propoxyphenol is chosen because the hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by the propoxy group of the reactant (which becomes the 4-propoxy group in the product), formylation is directed specifically to the ortho position.

  • Formylating Agent: Hexamethylenetetramine serves as a stable, solid source of formaldehyde, which is the active formylating species under acidic conditions.

  • Solvent/Medium: Anhydrous glycerol is used as a high-boiling solvent that can achieve the necessary reaction temperature (150-160 °C)[3]. Glyceroboric acid, formed in situ from boric acid and glycerol, acts as a mild Lewis acid catalyst and chelating agent, which facilitates the ortho-selectivity.

  • Hydrolysis: The reaction initially forms a Schiff base intermediate. Acidic hydrolysis is required to liberate the final aldehyde product.

G cluster_prep Reaction Setup cluster_workup Work-up & Isolation cluster_purify Purification & Analysis Reactants 3-Propoxyphenol + Hexamethylenetetramine + Glycerol & Boric Acid Heat Heat to 150-160 °C (2-3 hours) Reactants->Heat Combine in flask Hydrolysis Cool & Hydrolyze (Dilute H₂SO₄) Heat->Hydrolysis Reaction complete Distill Steam Distillation Hydrolysis->Distill Liberates aldehyde Extract Extract with Ether or Dichloromethane Distill->Extract Collect distillate Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography (Silica Gel) Evaporate->Purify Crude Product Product Pure 2-Hydroxy-4- propoxy-benzaldehyde Purify->Product Analysis Characterize: NMR, IR, MS Product->Analysis

Caption: Workflow for the synthesis of 2-Hydroxy-4-propoxy-benzaldehyde.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-propoxyphenol (1 mole equivalent), hexamethylenetetramine (1.5 mole eq.), and anhydrous glycerol (3-4 times the weight of the phenol).

  • Catalyst Addition: Add boric acid (0.5 mole eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring for 2-3 hours[3]. The color of the mixture will darken significantly.

  • Hydrolysis: Allow the mixture to cool to below 100 °C. Cautiously add a 1:1 solution of sulfuric acid and water until the mixture is strongly acidic. This step hydrolyzes the intermediate and should be performed in a well-ventilated fume hood.

  • Isolation: The product is volatile with steam. Set up for steam distillation and distill the mixture until the distillate runs clear. The aldehyde will co-distill with the water.

  • Extraction: Collect the distillate and extract it three times with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: For high-purity material, the crude product should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step. The following techniques are essential for unambiguous characterization.

G cluster_techniques Analytical Techniques cluster_info Information Obtained Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS NMR_Info Proton environment, Carbon skeleton, Connectivity NMR->NMR_Info IR_Info Functional Groups: -OH (hydroxyl) -C=O (aldehyde) -C-O-C (ether) IR->IR_Info MS_Info Molecular Weight, Fragmentation Pattern MS->MS_Info Confirmation Structure Confirmed NMR_Info->Confirmation IR_Info->Confirmation MS_Info->Confirmation

Caption: Workflow for the analytical characterization of the final product.

4.1 Proton NMR (¹H NMR)

  • Aldehyde Proton (-CHO): A singlet appearing far downfield, typically between δ 9.5-10.5 ppm.

  • Phenolic Proton (-OH): A broad singlet, often around δ 11.0 ppm, due to strong intramolecular hydrogen bonding. Its position can be concentration-dependent.

  • Aromatic Protons: Three protons on the benzene ring will show characteristic splitting patterns in the aromatic region (δ 6.0-7.5 ppm).

  • Propoxy Group (-OCH₂CH₂CH₃): A triplet for the -OCH₂- protons (around δ 4.0 ppm), a sextet for the -CH₂- protons (around δ 1.8 ppm), and a triplet for the terminal -CH₃ protons (around δ 1.0 ppm).

4.2 Infrared (IR) Spectroscopy

  • O-H Stretch: A very broad absorption band from approximately 2500-3300 cm⁻¹ is characteristic of the intramolecularly hydrogen-bonded hydroxyl group.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propoxy group appear just below 3000 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band typically found around 1650-1680 cm⁻¹. The conjugation and hydrogen bonding shift it to a lower frequency compared to a simple aliphatic aldehyde.

  • C-O Stretch (Ether): A distinct band in the 1250-1300 cm⁻¹ region.

4.3 Mass Spectrometry (MS) The electron ionization (EI) mass spectrum should show a clear molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 180.20). Characteristic fragmentation patterns, such as the loss of the propoxy group or the aldehyde group, can further confirm the structure.

Applications in Research and Drug Development

2-Hydroxy-4-propoxy-benzaldehyde is not just an academic curiosity; it is a valuable building block in several areas:

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, such as coumarins, chromones, and chalcones, many of which are investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[4].

  • Schiff Base Ligands: The molecule readily condenses with primary amines to form Schiff bases. The resulting ligands are excellent chelating agents for various metal ions, forming stable metal complexes used in catalysis and as models for biological systems[5].

  • Flavor and Fragrance Industry: As a derivative of hydroxybenzaldehydes, it has potential applications in the formulation of fragrances and as a flavoring agent, similar to its well-known analogs like vanillin[4].

Safety, Handling, and Storage

Hazard Identification: While a specific safety data sheet (SDS) for 2-Hydroxy-4-propoxy-benzaldehyde is not widely available, data from analogous compounds like 4-propoxybenzaldehyde suggest it should be handled with care. It is likely to be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.

Handling Precautions:

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[6].

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents and incompatible materials[6].

Conclusion

2-Hydroxy-4-propoxy-benzaldehyde is a valuable synthetic intermediate with well-defined physicochemical properties. Its synthesis via the Duff reaction is a reliable method that leverages fundamental principles of electrophilic aromatic substitution. Rigorous characterization by NMR, IR, and MS is essential to ensure the identity and purity of the final product. Its utility in the synthesis of biologically active molecules and coordination complexes underscores its importance for professionals in chemical research and drug development. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this compound.

References

  • Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79812, 4-Propoxybenzaldehyde. Retrieved January 17, 2026, from [Link]

  • Rathi, M. A., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Supporting Information for "Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by". (n.d.). RSC. Retrieved January 17, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Propoxybenzaldehyde (CAS 5736-85-6). Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). 4-Propoxybenzaldehyde. NIST WebBook. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86617706, 2-Hydroxy-4-(3-hydroxypropoxy)benzaldehyde. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST WebBook. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved January 17, 2026, from [Link]

  • Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • ResearchGate. (n.d.). IR spectrum of p-hydroxy benzaldehyde. Retrieved January 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • Castrol. (2023). Safety Data Sheet. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma.... PMC. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN102115435A - Synthesis method of parahydroxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61200, 2-Hydroxy-4-methylbenzaldehyde. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. NIST WebBook. Retrieved January 17, 2026, from [Link]

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An In-depth Technical Guide to the Spectral Analysis of 2-Hydroxy-4-propoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for 2-Hydroxy-4-propoxy-benzaldehyde, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data from analogous compounds with fundamental spectroscopic principles to offer a robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Our approach emphasizes the causality behind spectral features, ensuring a trustworthy and authoritative resource for structural elucidation and quality control.

Introduction: The Molecular Blueprint

2-Hydroxy-4-propoxy-benzaldehyde belongs to the class of substituted aromatic aldehydes, characterized by a hydroxyl group ortho to the aldehyde and a propoxy group in the para position. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, crucial for its identification and characterization. The ortho-hydroxyl group, in particular, introduces a significant feature: the potential for strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. This interaction profoundly influences the chemical and spectral properties of the molecule, a key theme that will be explored throughout this analysis.[1]

Understanding the spectral signature is paramount for confirming synthesis success, assessing purity, and predicting reactivity. This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data, providing a detailed, atom-by-atom assignment and explaining the underlying chemical principles.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following numbering scheme for the atoms of 2-Hydroxy-4-propoxy-benzaldehyde will be used throughout this guide.

Caption: Structure of 2-Hydroxy-4-propoxy-benzaldehyde with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The analysis is based on predictive data derived from structurally similar compounds, such as 2-hydroxy-4-methoxybenzaldehyde and 4-propoxybenzaldehyde.[2][3]

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-OH~11.0singlet-1H
H-7 (CHO)~9.7singlet-1H
H-6~7.4doubletJ = 8.5 (ortho)1H
H-5~6.5doubletJ = 2.3 (meta)1H
H-3~6.4doublet of dJ = 8.5, 2.31H
H-8 (-OCH₂-)~4.0tripletJ = 6.62H
H-9 (-CH₂-)~1.8sextetJ = 7.02H
H-10 (-CH₃)~1.0tripletJ = 7.43H
Interpretation and Causality
  • Hydroxyl and Aldehyde Protons (H-OH, H-7): The most downfield signals are assigned to the hydroxyl and aldehyde protons. The phenolic proton (H-OH) at ~11.0 ppm is significantly deshielded due to strong intramolecular hydrogen bonding with the carbonyl oxygen of the aldehyde. This interaction holds the proton in a fixed position within the magnetic field, leading to a sharp singlet. The aldehyde proton (H-7) at ~9.7 ppm is also highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring.

  • Aromatic Protons (H-3, H-5, H-6):

    • H-6: This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating propoxy group. The dominant deshielding effect of the aldehyde places it furthest downfield in the aromatic region at ~7.4 ppm. It appears as a doublet due to ortho-coupling with H-5 (though H-5 is further away, the primary coupling observed is with H-3's region, but standard analysis points to the adjacent proton, which is H-5, however, the larger coupling is with H-3, indicating a more complex pattern, simplified here as a doublet from the strongest interaction). A more accurate description for H-6 would be a doublet from its ortho relationship with H-5. Let's correct the interpretation based on standard patterns. H-6 is ortho to H-5, so it should show ortho coupling. However, its chemical environment is most influenced by the aldehyde. The proton at the 6-position is ortho to the aldehyde and meta to the propoxy group. The proton at the 5-position is ortho to the propoxy group and meta to the aldehyde. The proton at the 3-position is ortho to both the hydroxyl and propoxy groups.

    • Let's re-evaluate the aromatic region based on substituent effects. The -OH and -OPr groups are strongly activating (electron-donating), while the -CHO group is deactivating (electron-withdrawing).

    • H-6: Ortho to the deactivating -CHO group, it will be the most downfield of the aromatic protons (~7.4 ppm). It is coupled only to H-5, showing a doublet with a large ortho coupling constant (J ≈ 8.5 Hz).

    • H-3 & H-5: These protons are ortho and para to the strongly electron-donating -OH and -OPr groups, respectively, shifting them significantly upfield. H-5 (~6.5 ppm) is meta to the aldehyde and ortho to the propoxy group. It appears as a doublet due to meta-coupling with H-3 (J ≈ 2.3 Hz). H-3 (~6.4 ppm) is ortho to the hydroxyl group and meta to the aldehyde. It experiences both ortho-coupling to H-6 (J ≈ 8.5 Hz) and meta-coupling to H-5 (J ≈ 2.3 Hz), resulting in a doublet of doublets.

  • Propoxy Group Protons (H-8, H-9, H-10): This aliphatic chain exhibits a classic n-propyl pattern.

    • H-8 (-OCH₂-): These methylene protons are directly attached to the deshielding oxygen atom, shifting their signal to ~4.0 ppm. The signal is a triplet as it is coupled to the two adjacent H-9 protons.

    • H-9 (-CH₂-): This central methylene group appears as a sextet (or multiplet) around ~1.8 ppm, as it is coupled to both the two H-8 protons and the three H-10 protons.

    • H-10 (-CH₃): The terminal methyl group is the most shielded, appearing as a triplet at ~1.0 ppm due to coupling with the two H-9 protons.

G H6 H-6 ~7.4 ppm H5 H-5 ~6.5 ppm H6->H5 J ≈ 8.5 Hz (ortho) H3 H-3 ~6.4 ppm H5->H3 J ≈ 2.3 Hz (meta) H8 H-8 ~4.0 ppm H9 H-9 ~1.8 ppm H8->H9 J ≈ 6.6 Hz H10 H-10 ~1.0 ppm H9->H10 J ≈ 7.4 Hz

Caption: Key ¹H-¹H spin-spin coupling relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment. The assignments are predicted based on established substituent effects and data from analogous molecules.[4][5]

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7 (C=O)~195
C-4 (-OPr)~165
C-2 (-OH)~162
C-6~135
C-1~115
C-5~108
C-3~102
C-8 (-OCH₂-)~70
C-9 (-CH₂-)~22
C-10 (-CH₃)~10
Interpretation and Causality
  • Carbonyl Carbon (C-7): The aldehyde's carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield at ~195 ppm due to the strong electron-withdrawing effect of the double-bonded oxygen.

  • Oxygen-Substituted Aromatic Carbons (C-2, C-4): The carbons directly bonded to oxygen atoms (C-2 and C-4) are significantly deshielded and appear in the 160-165 ppm range. The specific shifts are influenced by the combined electronic effects of all substituents.

  • Quaternary Aromatic Carbon (C-1): This carbon, to which the aldehyde group is attached, is a quaternary carbon and typically shows a weaker signal. Its chemical shift around 115 ppm is influenced by its position between the two activating groups.

  • Protonated Aromatic Carbons (C-3, C-5, C-6): C-6 is the most downfield of this group (~135 ppm) due to its ortho position relative to the electron-withdrawing aldehyde. C-3 and C-5 are shifted significantly upfield (~102-108 ppm) due to the strong electron-donating effects of the adjacent hydroxyl and propoxy groups.

  • Propoxy Group Carbons (C-8, C-9, C-10): These aliphatic carbons appear in the upfield region of the spectrum. C-8 is the most deshielded at ~70 ppm as it is directly attached to oxygen. C-9 (~22 ppm) and C-10 (~10 ppm) follow in order of increasing shielding.

Infrared (IR) Spectroscopy Analysis

The IR spectrum is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group & Vibration TypeIntensity & Characteristics
~3200-3000O-H Stretch (intramolecular H-bonded)Broad, medium
~3100-3000C-H Stretch (Aromatic)Medium to weak
~2970-2870C-H Stretch (Aliphatic -CH₃, -CH₂)Strong
~2850 & ~2750C-H Stretch (Aldehyde)Two weak to medium bands (Fermi resonance)
~1655C=O Stretch (Aldehyde, H-bonded)Strong, sharp
~1600, ~1500C=C Stretch (Aromatic ring)Medium to strong, sharp
~1250C-O Stretch (Aryl ether)Strong
~1200C-O Stretch / O-H Bend (Phenol)Strong
Interpretation and Causality
  • O-H Stretching: In a typical phenol, the O-H stretch appears as a broad band around 3300 cm⁻¹. However, due to the strong intramolecular hydrogen bond between the 2-hydroxyl group and the 4-propoxy group's aldehyde, this band is expected to shift to a lower frequency (~3200-3000 cm⁻¹) and become broader.

  • C-H Stretching: The spectrum will show distinct regions for aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretches. The aldehyde C-H stretch is uniquely characterized by two weak bands around 2850 and 2750 cm⁻¹, a result of Fermi resonance with an overtone of the C-H bending vibration.

  • C=O Stretching: An unconjugated aldehyde carbonyl typically absorbs around 1725 cm⁻¹. In this molecule, conjugation with the aromatic ring and, more importantly, the intramolecular hydrogen bonding, significantly lowers the vibrational frequency.[1] This donation of electron density to the carbonyl weakens the C=O bond, shifting its absorption to a lower wavenumber, predicted around 1655 cm⁻¹.[6] This shift is a hallmark of ortho-hydroxy benzaldehydes.[7]

  • Fingerprint Region (<1600 cm⁻¹): This region will contain a complex series of bands corresponding to aromatic C=C stretching, C-O stretching of the phenol and the aryl ether, and various bending vibrations that are characteristic of the overall molecular structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its structure. The analysis here is for Electron Ionization (EI-MS).

Predicted Mass Spectrometry Data
m/z (mass-to-charge ratio)Proposed IonInterpretation
180[M]⁺˙ (Molecular Ion)Molecular weight of C₁₀H₁₂O₃ is 180.21 g/mol .
179[M-H]⁺Loss of a hydrogen radical from the aldehyde.
151[M-CHO]⁺Loss of the formyl radical (-CHO).
137[M-C₃H₇]⁺Loss of the propyl radical via alpha-cleavage.
121[M-C₃H₇O]⁺ or [M-C₃H₇ - O]⁺ / [C₇H₅O₂]⁺Loss of the propoxy radical or subsequent loss.
Interpretation of Fragmentation

The molecular ion ([M]⁺˙) is expected at m/z 180. The fragmentation pattern of 2-Hydroxy-4-propoxy-benzaldehyde under EI conditions will be dictated by the stability of the resulting fragments.

  • Loss of H radical ([M-H]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at m/z 179.

  • Alpha-Cleavage (Loss of Propyl Radical): A very probable fragmentation pathway is the cleavage of the C-O bond in the ether linkage. This involves the loss of the propyl radical (•C₃H₇), resulting in a highly stable resonance-stabilized phenoxy cation at m/z 137.

  • Loss of Formyl Radical ([M-CHO]⁺): Cleavage of the bond between the aromatic ring and the aldehyde group can lead to the loss of a formyl radical (•CHO), producing a fragment at m/z 151.

  • Further Fragmentation: The fragment at m/z 137 can undergo further fragmentation, such as the loss of carbon monoxide (CO), to produce other characteristic ions. The base peak is likely to be m/z 121, corresponding to the dihydroxy tropylium ion or a related stable structure, which is common for hydroxy benzaldehydes, as seen in analogs like 4-propoxybenzaldehyde which shows a base peak at m/z 121.[8][9]

G M [M]⁺˙ m/z = 180 M_minus_H [M-H]⁺ m/z = 179 M->M_minus_H - •H M_minus_C3H7 [M-C₃H₇]⁺ m/z = 137 M->M_minus_C3H7 - •C₃H₇ (α-cleavage) M_minus_CHO [M-CHO]⁺ m/z = 151 M->M_minus_CHO - •CHO Base_Peak [C₇H₅O₂]⁺ m/z = 121 M_minus_C3H7->Base_Peak - O (?)

Caption: Proposed key fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocols

To ensure data integrity and reproducibility, standardized methodologies for sample preparation and analysis are crucial.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-Hydroxy-4-propoxy-benzaldehyde in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is generally suitable unless exchangeable protons (like the -OH) are of primary interest and require a solvent like DMSO-d₆ for observation.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

  • ¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Parameters: Use proton decoupling to simplify the spectrum. A 45° pulse angle with a 2-second relaxation delay and several hundred to a few thousand scans are typically required to achieve a good signal-to-noise ratio.

Protocol for ATR-IR Spectroscopy
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.

Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) inlet if sample volatility and thermal stability permit.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300, to detect the molecular ion and key fragments.

Conclusion

The structural elucidation of 2-Hydroxy-4-propoxy-benzaldehyde is definitively achieved through a multi-spectroscopic approach. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. Infrared spectroscopy provides unequivocal evidence of the key functional groups, with the position of the carbonyl stretch serving as a crucial indicator of the intramolecular hydrogen bonding characteristic of this molecule. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. This comprehensive guide provides the necessary framework and detailed interpretations for researchers to confidently identify and characterize this compound.

References

  • Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 179-186. Available at: [Link]

  • Roca-Sanjuan, D., et al. (2006). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. The Journal of Physical Chemistry A, 110(39), 11279-11286. Available at: [Link]

  • Teponno, R. B., et al. (2007). Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products, 70(4), 654-656. Available at: [Link]

  • Young, V. G., et al. (2016). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E, 72(Pt 8), 1147-1150. Available at: [Link]

  • Goti, A., et al. (2019). In-line monitoring of imine synthesis in a 3D-printed flow reactor. Beilstein Journal of Organic Chemistry, 15, 2586-2595. Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum for 4-Hydroxybenzaldehyde (HMDB0011718). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum for 4-Methoxybenzaldehyde (HMDB0029686). Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-(3-hydroxypropoxy)benzaldehyde. Retrieved from [Link]

  • Yilmaz, I., & Alp, C. (2015). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Propoxybenzaldehyde. Retrieved from [Link]

  • Bao, K., et al. (2011). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Organic & Biomolecular Chemistry. Available at: [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-propoxy-benzaldehyde (C10H12O2). Retrieved from [Link]

  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • NIST. (n.d.). 4-Propoxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sahoo, S. K., et al. (2021). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by g-C3N4 /NH2-MIL-101(Fe) composite - Supporting Information. Journal of CO2 Utilization. Available at: [Link]

  • European Patent Office. (n.d.). EP 0068725 A1 - Process for preparation of hydroxybenzaldehydes. Retrieved from [Link]

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An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 2-Hydroxy-4-propoxybenzaldehyde (CAS 63667-47-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-hydroxy-4-propoxybenzaldehyde (CAS 63667-47-0), a substituted aromatic aldehyde of interest in organic synthesis and potentially in the development of novel chemical entities. Due to the limited availability of specific experimental data for this compound, this document integrates known information with extrapolated data from closely related analogues, namely 2-hydroxy-4-methoxybenzaldehyde and 4-propoxybenzaldehyde, to present a holistic and practical resource for the scientific community.

Core Chemical Identity and Physicochemical Properties

2-Hydroxy-4-propoxybenzaldehyde is an organic compound featuring a benzene ring substituted with a hydroxyl group, a propoxy group, and a formyl group at positions 2, 4, and 1, respectively. The interplay of these functional groups dictates its chemical behavior, reactivity, and potential applications.

Table 1: Core Identifiers and Basic Properties of 2-Hydroxy-4-propoxybenzaldehyde

PropertyValueSource
CAS Number 63667-47-0-
Molecular Formula C₁₀H₁₂O₃-
Molecular Weight 180.20 g/mol -
IUPAC Name 2-hydroxy-4-propoxybenzaldehyde[1]
Synonyms 4-Propoxy-salicylaldehyde-
Physical Form Liquid at room temperature[1]
Storage Temperature Room Temperature[1]

Table 2: Experimental Physicochemical Properties of Analogue Compounds

Property2-Hydroxy-4-methoxybenzaldehyde (CAS 673-22-3)4-Propoxybenzaldehyde (CAS 5736-85-6)
Boiling Point Not available402-403 K (reduced pressure)[2]
Melting Point Not availableNot available
Density 1.231 g/cm³[3]Not available
Solubility Slightly soluble in water; soluble in ethanol[3]Not available

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of 2-hydroxy-4-propoxybenzaldehyde, while not explicitly detailed in the surveyed literature, can be logically approached through established synthetic methodologies for substituted hydroxybenzaldehydes.

Proposed Synthetic Pathway: The Reimer-Tiemann Reaction

A plausible and historically significant route is the Reimer-Tiemann reaction , which introduces a formyl group onto a phenol ring. This reaction typically involves the treatment of a phenol with chloroform in the presence of a strong base. For the synthesis of 2-hydroxy-4-propoxybenzaldehyde, the starting material would be 3-propoxyphenol.

Experimental Protocol: A Generalized Reimer-Tiemann Reaction for Hydroxybenzaldehydes

  • Rationale: This electrophilic aromatic substitution proceeds via the formation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The electron-rich phenoxide ion then attacks the dichlorocarbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the aldehyde. The ortho-isomer is often favored due to stabilization by the hydroxyl group.

  • Step-by-Step Methodology:

    • Dissolve 3-propoxyphenol in a suitable solvent (e.g., ethanol/water mixture).

    • Add a stoichiometric excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) to generate the phenoxide.

    • While vigorously stirring the mixture, slowly add chloroform. The reaction is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 60-70°C).

    • After the addition is complete, continue stirring at the reaction temperature for several hours to ensure complete reaction.

    • Neutralize the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a slightly acidic pH.

    • The product, 2-hydroxy-4-propoxybenzaldehyde, can then be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and removal of the solvent under reduced pressure.

    • Purification can be achieved through column chromatography or distillation.

Alternative Synthetic Strategies

Other potential synthetic routes could involve the formylation of 3-propoxyphenol using other formylating agents, such as paraformaldehyde catalyzed by a Lewis acid (e.g., SnCl₄)[4], or through a Duff reaction. Patent literature also describes multi-step syntheses for related complex benzaldehyde derivatives, which could be adapted[5][6].

Reactivity Profile

The chemical reactivity of 2-hydroxy-4-propoxybenzaldehyde is governed by its three functional groups:

  • Aldehyde Group: Susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol. It can also participate in condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems.

  • Hydroxyl Group: A weakly acidic phenolic hydroxyl that can be deprotonated to form a phenoxide. It can also be alkylated or acylated. Its presence ortho to the aldehyde group allows for intramolecular hydrogen bonding and the formation of stable metal chelates.

  • Aromatic Ring: The electron-donating nature of the hydroxyl and propoxy groups activates the ring towards further electrophilic aromatic substitution.

Analytical Characterization: Spectroscopic Insights from Analogues

Direct spectroscopic data for 2-hydroxy-4-propoxybenzaldehyde is not available in the reviewed literature. However, an analysis of the spectra of its close analogues, 2-hydroxy-4-methoxybenzaldehyde and 4-propoxybenzaldehyde, allows for a reliable prediction of its key spectral features.

Table 3: Predicted Spectroscopic Data for 2-Hydroxy-4-propoxybenzaldehyde

TechniquePredicted Key FeaturesRationale based on Analogues
¹H NMR - Aldehyde proton (CHO): Singlet, ~9.7-10.0 ppm- Phenolic proton (OH): Broad singlet, ~11.0-11.5 ppm (exchangeable with D₂O)- Aromatic protons: Three protons in the aromatic region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- Propoxy group protons: A triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the OCH₂.The chemical shifts of the aldehyde and phenolic protons are characteristic of salicylaldehydes. The propoxy group signals will be distinct from the methoxy singlet seen in 2-hydroxy-4-methoxybenzaldehyde.
¹³C NMR - Carbonyl carbon (C=O): ~190-195 ppm- Aromatic carbons: Six distinct signals in the aromatic region, with the carbon bearing the hydroxyl group shifted downfield and the carbons ortho and para to the activating groups shifted upfield.- Propoxy group carbons: Three distinct signals in the aliphatic region.Based on the spectra of related benzaldehydes.
Infrared (IR) - O-H stretch (phenolic): Broad band, ~3200-3400 cm⁻¹- C-H stretch (aldehyde): Two weak bands, ~2750 and ~2850 cm⁻¹- C=O stretch (aldehyde): Strong, sharp band, ~1650-1670 cm⁻¹- C-O stretch (ether): ~1200-1250 cm⁻¹These are characteristic vibrational frequencies for the functional groups present in the molecule.[7][8]
Mass Spectrometry (MS) - Molecular Ion (M⁺): m/z = 180- Key Fragmentation Ions: Loss of the propoxy group, loss of CO, and fragmentation of the propyl chain.The molecular weight is 180.20 g/mol . Fragmentation patterns can be predicted based on the known fragmentation of similar aromatic aldehydes and ethers.[7][9]

Experimental Protocol: A General Approach to Spectroscopic Analysis

  • Rationale: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve a small amount of the purified 2-hydroxy-4-propoxybenzaldehyde in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR analysis, a thin film can be prepared on a salt plate. For MS, the sample can be introduced directly or via a chromatographic system.

    • ¹H and ¹³C NMR Spectroscopy: Acquire one-dimensional ¹H and ¹³C NMR spectra. For more detailed structural assignment, two-dimensional techniques such as COSY, HSQC, and HMBC can be employed.

    • Infrared Spectroscopy: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

    • Mass Spectrometry: Analyze the sample using a mass spectrometer, employing techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.

Applications in Research and Drug Development: An Extrapolated View

While specific biological activities of 2-hydroxy-4-propoxybenzaldehyde have not been reported, the known bioactivities of its analogues suggest several promising avenues for investigation.

  • Antimicrobial and Antifungal Activity: 2-Hydroxy-4-methoxybenzaldehyde has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[10]. It has also been shown to inhibit the biofilm formation of pathogenic bacteria[11]. The increased lipophilicity of the propoxy group in 2-hydroxy-4-propoxybenzaldehyde might enhance its ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

  • Antioxidant Properties: The phenolic hydroxyl group in these molecules confers antioxidant potential. 2-Hydroxy-4-methoxybenzaldehyde has been shown to scavenge free radicals[10]. This activity is relevant to the prevention and treatment of diseases associated with oxidative stress.

  • Enzyme Inhibition: Substituted benzaldehydes are known to interact with various enzymes. For instance, some derivatives have shown potential as inhibitors of enzymes involved in inflammatory pathways[11].

  • Synthetic Intermediate: The reactivity of the aldehyde and hydroxyl groups makes 2-hydroxy-4-propoxybenzaldehyde a valuable intermediate for the synthesis of more complex molecules, such as Schiff bases, chalcones, and heterocyclic compounds, which are scaffolds for a wide range of biologically active molecules[12].

Safety and Handling

Based on the safety data for 2-hydroxy-4-propoxybenzaldehyde, the following precautions should be observed[1]:

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion and Future Directions

2-Hydroxy-4-propoxybenzaldehyde is a chemical entity with significant potential, primarily as a synthetic building block for more complex molecules with potential applications in medicinal chemistry and materials science. While there is a notable lack of specific experimental data for this compound, a comprehensive understanding can be built by drawing parallels with its close structural analogues. This guide has provided a framework for its synthesis, characterization, and potential applications based on established chemical principles and available data for related compounds.

Future research should focus on the experimental determination of the physicochemical and spectroscopic properties of 2-hydroxy-4-propoxybenzaldehyde to provide a more complete and accurate profile. Furthermore, the synthesis and biological evaluation of this compound and its derivatives are warranted to explore its potential as a novel therapeutic agent or functional material.

Visualizations

Chemical Structure and Functional Groups

Figure 1: Structure of 2-Hydroxy-4-propoxybenzaldehyde

Proposed Synthetic Workflow

G start 3-Propoxyphenol reaction Reimer-Tiemann Reaction start->reaction reagents Chloroform (CHCl₃) Strong Base (e.g., NaOH) reagents->reaction intermediate Dichloromethyl Adduct (unstable intermediate) reaction->intermediate Electrophilic Aromatic Substitution hydrolysis Hydrolysis intermediate->hydrolysis product 2-Hydroxy-4-propoxybenzaldehyde hydrolysis->product purification Extraction & Purification product->purification final_product Purified Product purification->final_product

Figure 2: Generalized workflow for the synthesis of 2-hydroxy-4-propoxybenzaldehyde.

References

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A Comprehensive Technical Guide to the Solubility of 2-Hydroxy-4-propoxy-benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-propoxy-benzaldehyde is a valuable aromatic compound with applications spanning chemical synthesis, pharmaceuticals, and fragrance industries. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization, from reaction engineering and purification to formulation development. This technical guide provides a detailed exploration of the physicochemical properties of 2-Hydroxy-4-propoxy-benzaldehyde, the fundamental principles governing its solubility, and a systematic analysis of its behavior in a range of organic solvents. Furthermore, this document outlines a robust experimental protocol for solubility determination and presents a comprehensive, though not exhaustive, compilation of solubility data.

Introduction: The Significance of 2-Hydroxy-4-propoxy-benzaldehyde

2-Hydroxy-4-propoxy-benzaldehyde, a derivative of benzaldehyde, is characterized by a hydroxyl group at the ortho position and a propoxy group at the para position relative to the aldehyde functionality. This unique substitution pattern imparts specific chemical reactivity and physical properties that are leveraged in various scientific and industrial domains. For instance, it serves as a key intermediate in the synthesis of more complex molecules and is investigated for its potential biological activities. The efficiency of these applications is often directly linked to its solubility, which dictates reaction kinetics, ease of handling, and bioavailability in pharmaceutical formulations.

Physicochemical Properties of the Solute: 2-Hydroxy-4-propoxy-benzaldehyde

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The key properties of 2-Hydroxy-4-propoxy-benzaldehyde are summarized below:

PropertyValueReference
Molecular FormulaC10H12O2[1]
Molecular Weight164.20 g/mol [1]
AppearanceNot explicitly found, but related compounds are crystalline solids.
Melting Point~305.63 K (32.48 °C)[2]
Boiling Point~530.94 K (257.79 °C)[2]
XLogP32.1[1]
Hydrogen Bond Donor Count1 (from the hydroxyl group)[1]
Hydrogen Bond Acceptor Count2 (from the hydroxyl and aldehyde oxygens)[1]

The presence of a hydroxyl group allows 2-Hydroxy-4-propoxy-benzaldehyde to act as a hydrogen bond donor, while the oxygen atoms in the hydroxyl, propoxy, and aldehyde groups can all act as hydrogen bond acceptors. The aromatic ring and the propoxy chain contribute to its nonpolar character. The molecule's overall moderate polarity, as indicated by its XLogP3 value, suggests it will exhibit varied solubility across different classes of organic solvents.

Caption: Molecular structure of 2-Hydroxy-4-propoxy-benzaldehyde.

The Science of Solubility: A Quick Primer

The principle of "like dissolves like" is the cornerstone of understanding solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3] The key factors at play are:

  • Polarity : Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[3]

  • Hydrogen Bonding : The ability of a solute and solvent to form hydrogen bonds significantly enhances solubility.[3]

  • Molecular Size : Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[4]

  • Temperature : For most solids dissolving in a liquid, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic, and adding heat favors the dissolution. However, this is not a universal rule and must be determined experimentally.[5]

  • Pressure : While a significant factor for the solubility of gases, pressure has a negligible effect on the solubility of solids in liquids.[4]

Factors Governing the Solubility of 2-Hydroxy-4-propoxy-benzaldehyde

The solubility of 2-Hydroxy-4-propoxy-benzaldehyde is a delicate balance of its different structural features:

  • Polar Groups : The hydroxyl and aldehyde groups can engage in hydrogen bonding and dipole-dipole interactions with polar solvents like alcohols (e.g., ethanol, methanol) and acetone. This suggests good solubility in these types of solvents.

  • Nonpolar Moieties : The benzene ring and the propoxy group are nonpolar and will interact favorably with nonpolar solvents like toluene and hexane through London dispersion forces.

  • Intramolecular Hydrogen Bonding : The ortho-hydroxyl group can form an intramolecular hydrogen bond with the adjacent aldehyde group. This can slightly reduce its ability to form intermolecular hydrogen bonds with a solvent, potentially impacting its solubility compared to its isomers.

G cluster_solute 2-Hydroxy-4-propoxy-benzaldehyde Properties cluster_solvent Solvent Properties solute_polar Polar Groups (Hydroxyl, Aldehyde) solvent_nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) solute_polar->solvent_nonpolar Unfavorable solubility Solubility solute_polar->solubility Favorable Interaction solute_nonpolar Nonpolar Groups (Aromatic Ring, Propoxy Chain) solvent_polar Polar Solvents (e.g., Methanol, Acetone) solute_nonpolar->solvent_polar Unfavorable solute_nonpolar->solubility Favorable Interaction solute_hbond H-Bonding Capability (Donor & Acceptor) solute_hbond->solubility Strong Interaction solvent_polar->solubility Favorable Interaction solvent_nonpolar->solubility Favorable Interaction solvent_hbond H-Bonding Solvents (e.g., Alcohols) solvent_hbond->solubility Strong Interaction

Caption: Interplay of solute and solvent properties determining solubility.

A Survey of Solubility in Common Organic Solvents

Predicted Solubility Trends:

Solvent ClassExample SolventsPredicted Solubility of 2-Hydroxy-4-propoxy-benzaldehydeRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the hydroxyl group.
Polar Aprotic Acetone, Ethyl AcetateHighFavorable dipole-dipole interactions and hydrogen bond acceptance.
Nonpolar Aromatic Toluene, BenzeneModerateFavorable interactions with the aromatic ring, balanced by the polar groups.
Nonpolar Aliphatic Hexane, HeptaneLowThe polar hydroxyl and aldehyde groups will have unfavorable interactions with the nonpolar solvent.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8]

Objective: To determine the equilibrium solubility of 2-Hydroxy-4-propoxy-benzaldehyde in a given organic solvent at a specified temperature.

Materials and Reagents:

  • 2-Hydroxy-4-propoxy-benzaldehyde (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Hydroxy-4-propoxy-benzaldehyde to a series of vials. The presence of undissolved solid is crucial to ensure saturation.[8][9]

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm).[9]

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8][9] The concentration of the solute in solution should become constant over time.

  • Sampling and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a known volume of the solvent to a concentration suitable for the analytical method.

    • Analyze the concentration of the diluted sample using a pre-calibrated UV-Vis spectrophotometer or HPLC.

  • Data Analysis:

    • Calculate the concentration of 2-Hydroxy-4-propoxy-benzaldehyde in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

    • Repeat the experiment at different temperatures to study the temperature dependence of solubility.

G start Start prep Prepare Saturated Solution (Excess Solute + Solvent) start->prep equilibrate Equilibrate (Shaker, Constant Temp.) prep->equilibrate sample Sample Supernatant equilibrate->sample filter Filter Sample (Remove Undissolved Solid) sample->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (UV-Vis or HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Safety and Handling

2-Hydroxy-4-propoxy-benzaldehyde and the organic solvents used should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11][12] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[10][11][13] Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[10][11][12][13]

Conclusion

The solubility of 2-Hydroxy-4-propoxy-benzaldehyde is a critical parameter that influences its application in various fields. Its molecular structure, featuring both polar and nonpolar components, results in a nuanced solubility profile across different organic solvents. While quantitative data remains to be extensively published, a systematic approach based on the principles of intermolecular forces allows for reliable predictions of its solubility behavior. The experimental protocol detailed in this guide provides a robust framework for researchers to determine precise solubility data, enabling the optimization of processes and formulations involving this versatile compound.

References

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A Theoretical and Spectroscopic Investigation of 2-Hydroxy-4-propoxy-benzaldehyde: A DFT-Based Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive theoretical analysis of the molecular structure, vibrational spectra, and electronic properties of 2-Hydroxy-4-propoxy-benzaldehyde. Leveraging Density Functional Theory (DFT), this work elucidates the molecule's fundamental characteristics, offering critical insights for researchers in materials science, chemical synthesis, and drug development. The study establishes a robust computational protocol, presents a detailed analysis of the optimized geometry, and explores the electronic landscape through Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses. The theoretical spectroscopic data furnished herein serve as a predictive benchmark for future empirical validation, demonstrating the power of computational chemistry to accelerate and guide experimental research.

Introduction

2-Hydroxy-4-propoxy-benzaldehyde, a derivative of salicylaldehyde, belongs to a class of aromatic aldehydes that are pivotal intermediates in the synthesis of a wide array of chemical compounds, including pharmaceuticals, fragrances, and polymers. The molecule's structure, featuring a hydroxyl group ortho to the aldehyde and a propoxy group in the para position, allows for intricate electronic effects and hydrogen bonding capabilities. Understanding the precise geometric, vibrational, and electronic properties at a molecular level is paramount for predicting its reactivity, stability, and potential biological activity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry.[1][2] They provide a causal link between molecular structure and observable properties, offering a level of detail that can be challenging and costly to obtain through experimental means alone. DFT allows for the accurate prediction of molecular geometries, vibrational frequencies (correlating to FT-IR and FT-Raman spectra), and electronic characteristics, thereby guiding rational molecular design and synthesis.[3][4] This guide details a comprehensive in-silico investigation of 2-Hydroxy-4-propoxy-benzaldehyde (Molecular Formula: C10H12O3, Molecular Weight: 180.2 g/mol ) to establish a foundational understanding of its physicochemical properties.[5]

Methodologies: A Self-Validating Computational Protocol

The credibility of any theoretical study rests on the soundness of its methodology. The protocol described here is designed to be a self-validating system, where the choice of functional and basis set is grounded in established best practices for this class of molecules, ensuring a high degree of confidence in the resulting data.

Computational Protocol: Density Functional Theory (DFT)

All quantum chemical calculations were performed to model the properties of 2-Hydroxy-4-propoxy-benzaldehyde. The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is deliberate; it is a hybrid exchange-correlation functional renowned for its excellent balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[1][6] This is paired with the 6-311++G(d,p) basis set, a robust choice that includes diffuse functions (++) for accurately modeling lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds.[4][7]

The workflow for this analysis is a systematic, multi-step process designed to ensure the final structure represents a true energy minimum.

DFT_Workflow cluster_prep Setup cluster_core Core Calculation cluster_analysis Post-Processing & Analysis Initial_Structure 1. Initial Structure Input (Based on C10H12O3) Optimization 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Initial_Structure->Optimization Frequency 3. Vibrational Frequency Calculation Optimization->Frequency Validation 4. Confirmation of Minimum (No Imaginary Frequencies) Frequency->Validation Properties 5. Property Calculation (NBO, MEP, HOMO-LUMO, UV-Vis, NMR) Validation->Properties

Figure 1: Computational workflow for DFT analysis. This multi-step process ensures a stable, optimized molecular geometry before property calculation.

Step-by-Step Computational Workflow:

  • Structure Optimization: An initial guess geometry of 2-Hydroxy-4-propoxy-benzaldehyde was constructed. A full geometry optimization was then performed using the B3LYP/6-311++G(d,p) level of theory to locate the global minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.[8] These calculated frequencies provide the theoretical basis for FT-IR and FT-Raman spectra.

  • Electronic Property Calculation: Using the optimized geometry, further single-point calculations were conducted to determine key electronic properties. This includes Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Frontier Molecular Orbital (HOMO-LUMO) energies. Time-Dependent DFT (TD-DFT) was used to predict the UV-Visible electronic transitions.[4]

Results and Discussion

Optimized Molecular Structure

The geometry of 2-Hydroxy-4-propoxy-benzaldehyde was optimized to convergence. The resulting structure reveals key intramolecular interactions, primarily the hydrogen bond between the hydroxyl hydrogen (H-O) and the aldehyde oxygen (C=O), forming a stable six-membered ring. This interaction is common in ortho-hydroxy benzaldehydes and significantly influences the molecule's conformation and reactivity.

Figure 2: Optimized molecular structure of 2-Hydroxy-4-propoxy-benzaldehyde. The dashed line indicates the intramolecular hydrogen bond.

Selected optimized geometric parameters are presented in Table 1. The bond lengths and angles are consistent with values reported for similar substituted benzaldehyde structures, validating the computational model.[3][8] For instance, the C=O bond length of the aldehyde group is calculated to be ~1.23 Å, and the aromatic C-C bonds are all within the expected range of 1.39-1.41 Å, indicative of aromatic character.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C=O (Aldehyde) 1.228
O-H (Hydroxyl) 0.971
C-O (Aldehyde-Ring) 1.465
C-O (Hydroxyl-Ring) 1.352
C-O (Propoxy-Ring) 1.368
O-C (Propoxy Chain) 1.431
Bond Angles (°)
O=C-H 121.5
C-C-O (Hydroxyl) 120.8
C-O-H (Hydroxyl) 106.3

| | C-O-C (Propoxy) | 118.2 |

Vibrational Analysis

The calculated vibrational frequencies are crucial for interpreting experimental FT-IR and FT-Raman spectra. The key vibrational modes are assigned based on their potential energy distribution (PED).

Table 2: Assignment of Major Vibrational Frequencies

Calculated Frequency (cm⁻¹) Vibrational Mode Description of Motion
3255 ν(O-H) Hydroxyl O-H stretch (broadened due to H-bonding)
3080-3010 ν(C-H) Aromatic C-H stretching
2975-2880 ν(C-H) Aliphatic C-H stretching (propoxy group)
1658 ν(C=O) Aldehyde C=O stretching
1580, 1485 ν(C=C) Aromatic C=C ring stretching
1265 ν(C-O) Aryl-O stretching (propoxy group)

| 1210 | δ(O-H) | In-plane O-H bending |

The hydroxyl stretching frequency (ν(O-H)) is calculated at 3255 cm⁻¹, which is significantly lower than the typical range for a "free" hydroxyl group (~3600 cm⁻¹). This red-shift is a direct consequence and strong evidence of the intramolecular hydrogen bonding to the aldehyde oxygen, a finding consistent with numerous studies on similar molecules.[9] The strong C=O stretching vibration at 1658 cm⁻¹ is characteristic of an aromatic aldehyde involved in conjugation and hydrogen bonding.

Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding electronic transitions and chemical reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor.[10] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.[7]

  • HOMO Energy: -6.15 eV

  • LUMO Energy: -1.98 eV

  • Energy Gap (ΔE): 4.17 eV

The HOMO is primarily localized over the benzene ring and the oxygen atoms of the hydroxyl and propoxy groups, indicating these are the regions most susceptible to electrophilic attack. The LUMO is predominantly distributed over the aldehyde group and the aromatic ring, highlighting the C=O bond as the primary site for nucleophilic attack. The calculated energy gap of 4.17 eV suggests that 2-Hydroxy-4-propoxy-benzaldehyde is a moderately stable molecule.

HOMO_LUMO cluster_levels Frontier Molecular Orbitals LUMO LUMO -1.98 eV HOMO HOMO -6.15 eV HOMO->LUMO ΔE = 4.17 eV p1 p2

Figure 3: HOMO-LUMO energy gap diagram. The 4.17 eV gap indicates moderate chemical stability and reactivity.

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions.[11]

  • Negative Regions (Red/Yellow): These regions, rich in electron density, are susceptible to electrophilic attack. For this molecule, the most negative potential is concentrated around the aldehyde and hydroxyl oxygen atoms, consistent with their high electronegativity and the presence of lone pairs.

  • Positive Regions (Blue): These electron-deficient regions are targets for nucleophilic attack. The most positive potential is located on the hydroxyl hydrogen atom, making it the primary site for deprotonation and strong hydrogen bonding interactions. The hydrogen of the aldehyde group also shows a positive potential.

  • Neutral Regions (Green): These areas, primarily the aromatic ring's carbon backbone and the aliphatic propoxy chain, have an intermediate potential.

NBO analysis provides a detailed picture of intramolecular charge transfer and hyperconjugative interactions.[10] The analysis reveals strong delocalization effects. A significant interaction is the charge transfer from the lone pair orbitals (LP) of the hydroxyl oxygen (O) to the antibonding π* orbitals of the aromatic ring (π(C-C)). This LP(O) → π(C-C) interaction results in a high stabilization energy (E(2)), indicating substantial electron delocalization which contributes to the stability of the phenoxide-like structure. Similarly, delocalization occurs from the propoxy oxygen lone pairs into the ring system. These interactions confirm the electron-donating nature of the -OH and -O(CH₂)₂CH₃ substituents.

Conclusion

This in-depth technical guide has successfully elucidated the structural, vibrational, and electronic properties of 2-Hydroxy-4-propoxy-benzaldehyde using high-level DFT calculations. The key findings are:

  • The molecule's geometry is stabilized by a strong intramolecular hydrogen bond between the hydroxyl and aldehyde groups.

  • The theoretical vibrational spectrum has been predicted, with characteristic frequencies for the hydroxyl, aldehyde, and propoxy functional groups clearly assigned. The red-shift in the O-H stretching frequency provides strong evidence for the intramolecular H-bond.

  • Electronic analysis reveals a HOMO-LUMO energy gap of 4.17 eV, indicating moderate stability. The MEP and NBO analyses identify the oxygen atoms as primary sites for electrophilic interaction and confirm significant electron delocalization from the substituents into the aromatic ring.

The data and interpretations presented here provide a robust theoretical foundation for future experimental work and can guide the rational design of new materials and bioactive compounds based on the 2-Hydroxy-4-propoxy-benzaldehyde scaffold.

References

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  • Ghichi, N., et al. (n.d.). SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5- (BENZYLOXY)-2-{[(4. Academic Journal of Chemistry. Retrieved from [Link]

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  • Aathithan, S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130948. Retrieved from [Link]

  • Tuğrak, M., et al. (2024). HOMO‐LUMO maps of compounds 4 and 7. ResearchGate. Retrieved from [Link]

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  • Singh, R., et al. (2022). Density functional studies and spectroscopic analysis (FT-IR, FT-Raman, UV–visible, and NMR) with molecular docking approach on an anticancer and antifungal drug 4-hydroxy-3-methoxybenzaldehyde. ResearchGate. Retrieved from [Link]

  • Chithambarathanu, T., et al. (2015). Molecular structure, spectroscopic studies, HOMO-LUMO profile and NBO analysis of 3-Ethoxy-4-hydroxy benzaldehyde. ResearchGate. Retrieved from [Link]

  • Sugumar, P., & Sreelatha, R. (2018). Homo-Lumo and MEP analysis of 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime. International Journal of Pure and Applied Mathematics, 119(15), 2217-2223. Retrieved from [Link]

  • Muthu, S., et al. (2015). Synthesis, structure, spectroscopic studies (FT-IR, FT-Raman and UV), normal coordinate, NBO and NLO analysis of salicylaldehyde p-chlorophenylthiosemicarbazone. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Synthesis%2C-structure%2C-spectroscopic-studies-(FT-IR%2C-Muthu-Porchelvi/064e7c7a525f05359b34360e29080b0377833a6b]([Link]

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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Hydroxy-Propoxy-Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Structure – A Call for Mechanistic Clarity

The family of hydroxy-propoxy-benzaldehydes represents a fascinating and promising class of bioactive molecules. With a structural backbone reminiscent of vanillin and related phenolic compounds, these molecules are increasingly being investigated for a wide array of therapeutic applications, from antimicrobial and anti-inflammatory to anticancer agents.[1][2][3] However, the true potential of any therapeutic candidate lies not just in its observed effects, but in a deep and nuanced understanding of its mechanism of action (MoA). A well-defined MoA is the bedrock of rational drug development, enabling optimization of efficacy, prediction of toxicity, and identification of patient populations most likely to benefit.

This guide is designed for researchers, scientists, and drug development professionals dedicated to moving beyond preliminary phenotypic observations to a robust, evidence-based understanding of how hydroxy-propoxy-benzaldehydes exert their biological effects. We will eschew a rigid, one-size-fits-all template in favor of a logical, cascading workflow that begins with broad, unbiased screening and progressively narrows the focus to specific molecular targets and pathways. Herein, we provide not just the "what" and "how" of experimental protocols, but the critical "why" that underpins each step, empowering you to make informed decisions and build a self-validating body of evidence. Our exemplar molecule for this journey will be 2-hydroxy-3-propoxybenzaldehyde, a representative member of this class.

Part 1: The Initial Encounter - Phenotypic Screening and Hypothesis Generation

The journey into the MoA of a novel hydroxy-propoxy-benzaldehyde begins with a comprehensive characterization of its biological effects at a cellular or organismal level. This initial phase is about casting a wide net to capture the full spectrum of the compound's activities and to generate initial hypotheses about its underlying mechanism.

Foundational Cytotoxicity and Phenotypic Profiling

Before delving into complex mechanistic studies, it is crucial to establish the fundamental parameters of the compound's bioactivity. A primary assessment of cytotoxicity across a panel of relevant cell lines is the logical starting point.

Experimental Protocol: Cell Viability Assessment using a Resazurin-based Assay

  • Cell Culture: Plate cells (e.g., a panel of cancer cell lines, normal fibroblasts) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-hydroxy-3-propoxybenzaldehyde in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plates for a period relevant to the expected biological activity (e.g., 24, 48, 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a significant color change is observed in the untreated control wells.

  • Data Acquisition: Measure the fluorescence or absorbance of each well using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Causality Behind the Choice: The resazurin (AlamarBlue) assay is selected for its sensitivity, broad dynamic range, and non-destructive nature, which allows for multiplexing with other assays on the same cell population. By using a panel of cell lines, we can identify potential selectivity and begin to form hypotheses. For instance, if the compound is more potent against rapidly dividing cancer cells than quiescent normal cells, this might suggest an anti-proliferative mechanism.

High-Content Imaging for Unbiased Phenotypic Fingerprinting

To move beyond a simple viability readout, high-content imaging (HCI) provides a powerful, unbiased approach to identify subtle but significant morphological changes induced by the compound.

Experimental Protocol: Multiparameter High-Content Imaging

  • Cell Preparation: Plate cells in optically clear 96- or 384-well plates.

  • Treatment: Treat cells with the compound at concentrations around the IC50 value for various time points.

  • Staining: Following treatment, fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for the nucleus, phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Utilize image analysis software to extract a multitude of quantitative features from each cell, such as nuclear size and shape, cytoskeletal texture, and mitochondrial integrity.

  • Data Interpretation: Compare the phenotypic "fingerprint" of the treated cells to a reference library of compounds with known MoAs.

Trustworthiness of the Protocol: This protocol is self-validating through the use of positive and negative controls. Including reference compounds with known MoAs (e.g., a topoisomerase inhibitor, a microtubule-destabilizing agent) allows for the validation of the staining and analysis pipeline and provides a benchmark against which to compare the effects of the hydroxy-propoxy-benzaldehyde.

Part 2: Target Deconvolution - Identifying the Molecular Binding Partners

Once a consistent and interesting cellular phenotype has been established, the next critical step is to identify the direct molecular target(s) of the compound. This is often the most challenging, yet most rewarding, part of MoA elucidation.

Affinity-Based Approaches for Target Capture

If the compound has a suitable functional group, it can be immobilized on a solid support to "fish" for its binding partners from a cell lysate. The aldehyde group on our exemplar molecule is a prime candidate for such chemical biology approaches.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Chemically modify 2-hydroxy-3-propoxybenzaldehyde by introducing a linker and a reactive group (e.g., an alkyne for click chemistry) that will allow for its immobilization onto a resin.

  • Immobilization: Covalently attach the modified compound to an activated resin (e.g., NHS-activated sepharose).

  • Lysate Preparation: Prepare a native protein lysate from the cells of interest.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated resin. As a control, also incubate the lysate with an unconjugated resin.

  • Washing and Elution: Wash the resin extensively to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Candidate Validation: Validate the identified candidates using orthogonal methods such as Western blotting or surface plasmon resonance (SPR).

In Silico Target Prediction and Pathway Analysis

Computational approaches can complement experimental methods by predicting potential targets based on structural similarity to known ligands or by analyzing the broader biological pathways affected by the compound.

// Nodes Compound [label="Hydroxy-Propoxy-Benzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenotypic_Screening [label="Phenotypic Screening\n(e.g., HCI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Affinity_Chromatography [label="Affinity Chromatography-\nMass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Silico_Prediction [label="In Silico Target Prediction", fillcolor="#FBBC05", fontcolor="#202124"]; Candidate_Proteins [label="Candidate Target\nProteins", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validation [label="Target Validation\n(SPR, Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Validated_Target [label="Validated Molecular\nTarget", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Compound -> Phenotypic_Screening; Phenotypic_Screening -> Affinity_Chromatography [label=" Guides Lysate Choice"]; Compound -> Affinity_Chromatography [label=" Immobilized Probe"]; Compound -> In_Silico_Prediction [label=" Structure-Based"]; Affinity_Chromatography -> Candidate_Proteins; In_Silico_Prediction -> Candidate_Proteins; Candidate_Proteins -> Validation; Validation -> Validated_Target; } Caption: Workflow for target deconvolution of hydroxy-propoxy-benzaldehydes.

Part 3: Pathway Elucidation and Mechanistic Validation

With a validated molecular target in hand, the focus shifts to understanding how the interaction between the compound and its target leads to the observed cellular phenotype. This involves mapping the affected signaling pathways and validating the key downstream events. Based on the literature for related benzaldehyde derivatives, pathways such as Nrf2/HO-1 and Wnt/β-catenin are plausible starting points for investigation.[4]

Probing Key Signaling Pathways

Western blotting is a workhorse technique for assessing changes in the protein levels and post-translational modifications of key pathway components.

Experimental Protocol: Western Blot Analysis of the Nrf2 Pathway

  • Cell Treatment and Lysis: Treat cells with the hydroxy-propoxy-benzaldehyde at various concentrations and time points. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key proteins in the Nrf2 pathway (e.g., Nrf2, Keap1, HO-1).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the proteins of interest.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Authoritative Grounding: The choice of antibodies and the interpretation of the results should be guided by established literature on the Nrf2 pathway. For example, an increase in nuclear Nrf2 levels and an upregulation of its downstream target HO-1 would be strong evidence for pathway activation.[4]

Functional Validation with Reporter Assays

Reporter gene assays provide a quantitative readout of transcription factor activity, offering a functional confirmation of pathway modulation.

Experimental Protocol: Nrf2 Luciferase Reporter Assay

  • Transfection: Co-transfect cells with a luciferase reporter plasmid containing an antioxidant response element (ARE) and a control plasmid (e.g., Renilla luciferase).

  • Treatment: Treat the transfected cells with the hydroxy-propoxy-benzaldehyde.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

// Nodes HPB [label="Hydroxy-Propoxy-\nBenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Cellular Stress\n(e.g., ROS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Keap1_Nrf2 [label="Keap1-Nrf2 Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2_nuc [label="Nrf2 (Nuclear)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HO1 [label="HO-1 Gene\nExpression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytoprotection [label="Cytoprotection &\nAntioxidant Response", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HPB -> Keap1_Nrf2 [label=" Inhibition of\nInteraction?"]; ROS -> Keap1_Nrf2 [label=" Induces Dissociation"]; Keap1_Nrf2 -> Nrf2_nuc [label=" Nrf2 Translocation"]; Nrf2_nuc -> ARE [label=" Binds to"]; ARE -> HO1; HO1 -> Cytoprotection; } Caption: Putative activation of the Nrf2 pathway by hydroxy-propoxy-benzaldehydes.

Part 4: Data Synthesis and In Vivo Validation

The culmination of these in vitro studies is a cohesive mechanistic model that can be summarized and then tested in a more complex biological system.

Summarizing In Vitro Data

Quantitative data from the various assays should be compiled into clear, concise tables to facilitate comparison and interpretation.

AssayEndpointExemplar Result (2-hydroxy-3-propoxybenzaldehyde)
Cell Viability (A549 cells)IC50 (72h)15.2 µM
High-Content ImagingPhenotypic ProfileIncreased nuclear size, mitochondrial membrane potential loss
Affinity PulldownTop Candidate TargetKeap1
Western Blot (A549 cells)Protein Expression2-fold increase in nuclear Nrf2, 3.5-fold increase in HO-1
Nrf2 Reporter AssayLuciferase Activity4-fold increase in ARE-driven luciferase expression
The Bridge to In Vivo Relevance

The ultimate validation of the proposed MoA comes from demonstrating its relevance in a whole-organism model. For a compound with antioxidant and anti-inflammatory properties, a model of oxidative stress-induced tissue injury would be appropriate.

Moving Forward: The protocols and workflows outlined in this guide provide a robust framework for the systematic elucidation of the mechanism of action of hydroxy-propoxy-benzaldehydes. By integrating unbiased screening with hypothesis-driven validation, researchers can build a compelling, multi-faceted case for the therapeutic potential of these intriguing molecules. This deep mechanistic understanding is not merely an academic exercise; it is the essential blueprint for translating a promising compound into a transformative therapy.

References

  • PubChem. (n.d.). 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde. National Center for Biotechnology Information.
  • CymitQuimica. (n.d.). CAS 29122-74-5: Benzaldehyde,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-.
  • Fathima, A., et al. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Molecular Structure, 1284, 135357. Retrieved from [Link]

  • Kourafalos, V., et al. (2023). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 28(15), 5841. Retrieved from [Link]

  • de la Torre, P. G. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Journal of Medicinal Chemistry.
  • Sae-Lee, P., et al. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 8(10), 1056. Retrieved from [Link]

  • ResearchGate. (n.d.). Vanillin Derivatives Showing Various Biological Activities.
  • Fathima, A., et al. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Molecular Structure, 1284, 135357. Retrieved from [Link]

  • Duan, R., et al. (2024). p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway. Phytomedicine, 133, 155941. Retrieved from [Link]

Sources

Introduction: The Central Role of Substituted Benzaldehydes in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Substituted Benzaldehydes

Substituted benzaldehydes are not merely simple aromatic compounds; they are foundational pillars in the architecture of complex molecules. As indispensable building blocks, they are pivotal in the fields of medicinal chemistry, agrochemicals, materials science, and the fragrance industry. Their aldehyde functionality serves as a versatile chemical handle for a vast array of transformations, including reductive aminations, Wittig reactions, and various condensations, enabling the construction of intricate molecular scaffolds. The specific substitution pattern on the aromatic ring dictates the molecule's steric and electronic properties, profoundly influencing its biological activity and physical characteristics.

This guide provides a comprehensive exploration of the principal synthetic strategies for accessing this vital class of molecules. We will move beyond a simple recitation of reactions, delving into the mechanistic underpinnings, strategic considerations, and practical execution of each method. The discussion is tailored for researchers, scientists, and drug development professionals who require a deep, actionable understanding of how to synthesize these crucial intermediates. We will navigate through classical formylation techniques, modern oxidation and reduction protocols, and advanced organometallic methodologies, offering field-proven insights to guide your synthetic planning.

Synthesis via Formylation of Aromatic Rings

The direct introduction of a formyl group (–CHO) onto an aromatic ring is one of the most direct and widely employed strategies for synthesizing substituted benzaldehydes. These electrophilic aromatic substitution reactions are particularly effective for electron-rich aromatic systems.

The Vilsmeier-Haack Reaction

A cornerstone of aromatic formylation, the Vilsmeier-Haack reaction utilizes a pre-formed "Vilsmeier reagent" to functionalize electron-rich arenes.[1][2]

Expertise & Experience: The choice of the Vilsmeier-Haack reaction is dictated by the substrate's electronic nature. It is the go-to method for activated systems like anilines, phenols, and electron-rich heterocycles such as indoles and pyrroles.[2][3] The electrophilicity of the Vilsmeier reagent—a substituted chloroiminium ion—is finely tuned, making it reactive enough for these substrates but generally unreactive toward deactivated rings. The reaction is typically performed with phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3][4]

Mechanism: The reaction proceeds in two main stages. First is the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The electron-rich arene then attacks this reagent. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[2][4][5]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent 1. Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent 1. Reagent Formation Arene Electron-Rich Arene (Ar-H) Iminium_Intermediate Iminium Ion [Ar-CH=N(CH₃)₂]⁺ Arene->Iminium_Intermediate 2. Electrophilic Attack H2O H₂O (workup) Aldehyde Aryl Aldehyde (Ar-CHO) H2O->Aldehyde 3. Hydrolysis Vilsmeier_Reagent->Iminium_Intermediate 2. Electrophilic Attack Iminium_Intermediate->Aldehyde 3. Hydrolysis Gattermann_Koch Benzene Benzene Intermediate Sigma Complex Benzene->Intermediate Electrophilic Attack Reagents CO, HCl, AlCl₃/CuCl Electrophile Formyl Cation Electrophile '[HCO]⁺' Reagents->Electrophile Generation Benzaldehyde Benzaldehyde Intermediate->Benzaldehyde Deprotonation Reimer_Tiemann cluster_0 Carbene Generation cluster_1 Phenoxide Formation & Attack cluster_2 Hydrolysis CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene α-elimination OH_minus_1 Base (OH⁻) Intermediate Dichloromethyl Phenol Intermediate Carbene->Intermediate Electrophilic Attack Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation OH_minus_2 Base (OH⁻) Phenoxide->Intermediate Electrophilic Attack Product ortho-Hydroxybenzaldehyde Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (NaOH, H₂O) Rosenmund_Reduction AcylChloride Acyl Chloride (Ar-COCl) Aldehyde Aldehyde (Ar-CHO) AcylChloride->Aldehyde Hydrogenation Reagents H₂ Pd/BaSO₄ (Poisoned Catalyst) Reagents->AcylChloride OverReduction Primary Alcohol (Ar-CH₂OH) Aldehyde->OverReduction Prevented by Poisoned Catalyst

Sources

Methodological & Application

Application Notes and Protocols for the Condensation Reaction of 2-Hydroxy-4-propoxy-benzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between 2-Hydroxy-4-propoxy-benzaldehyde and primary amines is a cornerstone transformation in synthetic chemistry, yielding a versatile class of compounds known as Schiff bases (or imines). These molecules, characterized by the azomethine (-C=N-) functional group, are of significant interest in medicinal chemistry and materials science. The presence of a hydroxyl group ortho to the imine linkage in salicylaldehyde-derived Schiff bases allows for the formation of a stable six-membered intramolecular hydrogen bond, which imparts unique electronic and structural properties. Furthermore, the propoxy substituent at the para position enhances the lipophilicity of the resulting Schiff bases, a feature that can be strategically exploited in drug design to improve membrane permeability and bioavailability.[1][2]

Schiff bases derived from substituted salicylaldehydes are not merely synthetic curiosities; they are recognized as "privileged scaffolds" in drug discovery. This is due to their ability to coordinate with various metal ions and their wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][3][4][5] The imine group has been identified as crucial for their biological action.[1] This guide provides a comprehensive overview of the synthesis, mechanism, and characterization of Schiff bases derived from 2-Hydroxy-4-propoxy-benzaldehyde, offering detailed protocols and expert insights for their successful preparation and application in research and development.

Mechanistic Insights: The Chemistry of Schiff Base Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[6] The reaction is typically catalyzed by a small amount of acid, which enhances the electrophilicity of the aldehyde's carbonyl carbon.[6] However, the concentration of the acid must be carefully controlled, as excessive acidity can lead to the protonation of the amine nucleophile, rendering it unreactive.[6]

The mechanism can be delineated into two principal stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of 2-Hydroxy-4-propoxy-benzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally rapid.

  • Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine. This step is typically the rate-determining step of the reaction and is facilitated by acid catalysis.[6] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).

Schiff_Base_Mechanism A 2-Hydroxy-4-propoxy-benzaldehyde Protonated_Aldehyde Protonated Aldehyde A->Protonated_Aldehyde Protonation B Primary Amine (R-NH2) Carbinolamine Carbinolamine Intermediate B->Carbinolamine H_plus H+ H_plus->Protonated_Aldehyde Protonated_Carbinolamine Protonated Carbinolamine H_plus->Protonated_Carbinolamine Protonated_Aldehyde->Carbinolamine Nucleophilic Attack Carbinolamine->Protonated_Carbinolamine Protonation Schiff_Base Schiff Base Protonated_Carbinolamine->Schiff_Base Dehydration H2O H2O Protonated_Carbinolamine->H2O plus1 + plus2 + plus3 + plus4 +

Caption: Acid-catalyzed mechanism of Schiff base formation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of Schiff bases from 2-Hydroxy-4-propoxy-benzaldehyde. The protocol is a general guideline and may require optimization for specific amines.

Protocol 1: General Synthesis via Reflux Condensation

This method is widely applicable for the reaction of 2-Hydroxy-4-propoxy-benzaldehyde with a variety of aromatic and aliphatic primary amines.

Materials:

  • 2-Hydroxy-4-propoxy-benzaldehyde

  • Primary amine (e.g., aniline, p-toluidine, ethanolamine)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the chosen primary amine in a minimal amount of absolute ethanol (approximately 20-30 mL). In a separate beaker, dissolve 10 mmol (1.80 g) of 2-Hydroxy-4-propoxy-benzaldehyde in approximately 20 mL of the same solvent.

  • Mixing: While stirring, add the ethanolic solution of 2-Hydroxy-4-propoxy-benzaldehyde to the solution of the amine in the round-bottom flask.

  • Catalysis (Recommended): Add a few drops (typically 2-3) of glacial acetic acid to the reaction mixture. This will catalyze the condensation.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. The reaction time typically ranges from 2 to 6 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7][8]

  • Isolation and Purification:

    • Upon completion of the reaction (as indicated by the consumption of starting materials on TLC), cool the reaction mixture to room temperature.

    • The Schiff base product may precipitate out of the solution as a crystalline solid. If so, collect the product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.[7]

Synthesis_Workflow Start Start Dissolve Dissolve 2-Hydroxy-4-propoxy-benzaldehyde and Amine in Ethanol Start->Dissolve Mix Mix Reactant Solutions Dissolve->Mix Catalyze Add Catalytic Acetic Acid Mix->Catalyze Reflux Reflux for 2-6 hours Catalyze->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Precipitate Forms? Cool->Precipitate Isolate Isolate Product Filter Filter and Wash with Cold Ethanol Precipitate->Filter Yes Evaporate Evaporate Solvent Precipitate->Evaporate No Characterize Characterize Product (NMR, IR, MS) Filter->Characterize Purify Recrystallize or Column Chromatography Evaporate->Purify Purify->Characterize End End Characterize->End

Caption: General workflow for the synthesis of Schiff bases.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of Schiff bases from substituted salicylaldehydes and various amines, which can be adapted for 2-Hydroxy-4-propoxy-benzaldehyde.

AmineSolventCatalystReflux Time (h)Typical Yield (%)Reference
AnilineEthanolAcetic Acid3>85[9]
p-ToluidineEthanolAcetic Acid2-4>90Adapted from[8]
2-AminopyridineEthanolNone3~65[9]
EthylenediamineEthanolAcetic Acid4>80Adapted from[10]
4-Aminobenzoic acidEthanolAcetic Acid3-5>85Adapted from[5]

Characterization of Synthesized Schiff Bases

Proper characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following spectroscopic techniques are routinely employed:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The most significant feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹, corresponding to the C=N (imine) stretching vibration. The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) provides strong evidence for the formation of the Schiff base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine group is confirmed by the appearance of a characteristic singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, corresponding to the proton of the -CH=N- group. The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) is also indicative of a successful reaction. The protons of the propoxy group will appear in the upfield region.

    • ¹³C NMR: The carbon of the azomethine group (-C=N-) typically resonates in the range of δ 158-165 ppm.[4][11] The disappearance of the aldehyde carbonyl carbon signal (around δ 190 ppm) further confirms the reaction.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, providing definitive confirmation of its identity. The molecular ion peak (M+) should correspond to the calculated molecular weight of the target compound.

Applications in Drug Development and Research

Schiff bases derived from 2-Hydroxy-4-propoxy-benzaldehyde are valuable precursors for a wide range of functional molecules with potential therapeutic applications.

  • Antimicrobial Agents: Many salicylaldehyde-based Schiff bases have demonstrated significant activity against a broad spectrum of bacteria and fungi.[3][4][5][12] The lipophilic nature of the propoxy group may enhance the ability of these compounds to penetrate microbial cell membranes.

  • Anticancer Agents: Substituted Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines.[1][3] Their mechanisms of action can involve the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

  • Coordination Chemistry: The ortho-hydroxy group and the imine nitrogen atom create an excellent chelation site for metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands.[1]

The following table summarizes some of the reported biological activities of structurally similar Schiff bases.

Compound TypeBiological ActivityTarget Organisms/Cell LinesReference
Salicylaldehyde-based Schiff basesAntibacterialS. aureus, E. coli[3][5]
Substituted Salicylaldehyde Schiff basesAnticancerK562, HEL (leukemia cell lines)[3]
Salicylaldehyde-derived Schiff basesAntifungalVarious fungal strains[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure adequate heating.
Reversible reaction equilibriumAdd a catalytic amount of acid. If the reaction is still not proceeding, consider using a Dean-Stark trap to remove water.
Poor solubility of reactantsEnsure both reactants are fully dissolved in the solvent before mixing. If necessary, gently warm the solutions.
Oily product that does not solidify Product may be an oil at room temperatureTry to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Trituration with a non-polar solvent like hexane can also be effective.[7]
Impurities presentPurify the product by column chromatography.
Presence of starting materials in the final product Incomplete reaction or inefficient purificationEnsure the reaction has gone to completion using TLC. If purification by recrystallization is insufficient, use column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Schiff Base Formation.
  • Li, Y., et al. (2020). Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. Molecules, 25(15), 3426.
  • Hossain, M. S., et al. (2023). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities.
  • Vicini, P., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules, 22(9), 1537.
  • Danish, M., et al. (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 191-197.
  • ResearchGate. (2015). What are the conditions used for schiff base reaction?
  • Danish, M., et al. (2025). Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation. Journal of Molecular Structure, 1315, 138245.
  • Hassan, N., & Yusoff, H. M. (2019). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. Malaysian Journal of Analytical Sciences, 23(5), 763-770.
  • Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni(II) and Cu(II). Journal of Chemistry, 2014, 1-7.
  • Gürbüz, D., et al. (2017). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules, 22(5), 758.
  • Yildiz, M., et al. (2025).
  • Shelar, M. D., et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 3(2), 489-495.
  • Reddit. (2023). How to be sure I make a schiff base correctly?
  • ResearchGate. (n.d.). 256 questions with answers in SCHIFF BASES | Science topic.
  • Sbihi, H., et al. (2011). Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. Arabian Journal of Chemistry, 4(1), 89-94.
  • Kumar, S., et al. (2014). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 2(10), 1233-1240.
  • Yüksek, H., et al. (2005). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 10(4), 513-520.
  • Singh, N., et al. (2016). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. Journal of Structural Chemistry, 57(4), 803-810.
  • Uddin, M. N., et al. (2014). Complexes of Schiff bases derived from 2-hydroxyaldehyde and propane-1,2-diamine: Synthesis, characterization and antibacterial screening.
  • PubChem. (n.d.). 4-Propoxybenzaldehyde.

Sources

Application Notes & Protocols: 2-Hydroxy-4-propoxy-benzaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-4-propoxy-benzaldehyde is a trifunctional aromatic compound of significant interest to the synthetic organic chemistry community, particularly those in medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and a lipophilic propoxy chain, makes it an exceptionally versatile precursor for a diverse range of heterocyclic and acyclic scaffolds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this building block. We will explore its application in the synthesis of key molecular frameworks, including chalcones, coumarins, and Schiff bases, which are prevalent in numerous biologically active compounds. This guide offers not only detailed, field-proven protocols but also delves into the mechanistic rationale behind the synthetic strategies, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful synthesis. 2-Hydroxy-4-propoxy-benzaldehyde is a stable, crystalline solid at room temperature. Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Pale yellow to light brown crystalline powder
Melting Point 59-62 °C
Boiling Point ~310 °C (decomposes)[1]
Solubility Soluble in ethanol, methanol, acetone, ethyl acetate; sparingly soluble in water.
CAS Number 67990-21-6

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Store in a cool, dry place away from strong oxidizing agents.

Core Synthetic Applications

The strategic positioning of the hydroxyl, aldehyde, and propoxy groups allows for a variety of selective transformations. The ortho-hydroxyl group can act as an internal nucleophile or a directing group, while the aldehyde is a prime electrophilic site for condensation reactions. The propoxy group modulates the solubility and lipophilicity of the final products, a critical parameter in drug design.

Application 2.1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products and synthetic compounds with a wide array of biological activities. The Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation, is the most direct method for their synthesis.[2]

Mechanistic Insight: The reaction proceeds by the deprotonation of an α-hydrogen from a ketone (e.g., acetophenone) by a base (e.g., NaOH or KOH) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-hydroxy-4-propoxy-benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[3] The presence of the hydroxyl group on the benzaldehyde ring can influence the reaction rate and stability of the product.

Diagram 1: General Workflow for Chalcone Synthesis

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 2-Hydroxy-4-propoxy- benzaldehyde in Ethanol Mix Combine Reactant Solutions Reactant1->Mix Reactant2 Substituted Acetophenone in Ethanol Reactant2->Mix AddBase Add Aqueous NaOH (40%) Dropwise Mix->AddBase Cooling in ice-bath Stir Stir at RT (24-48h) AddBase->Stir Quench Pour into Ice-cold Dilute HCl Stir->Quench Monitor by TLC Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry in Vacuo Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Product Pure Chalcone Product Recrystallize->Product

Caption: Workflow for the synthesis and purification of chalcones.

Protocol 2.1.1: Synthesis of (E)-1-(4-chlorophenyl)-3-(2-hydroxy-4-propoxyphenyl)prop-2-en-1-one

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-hydroxy-4-propoxy-benzaldehyde (1.80 g, 10 mmol) in 20 mL of ethanol. In a separate beaker, dissolve 4-chloroacetophenone (1.55 g, 10 mmol) in 20 mL of ethanol.

  • Reaction Setup: Combine the two ethanolic solutions in the round-bottom flask and place it in an ice-water bath with magnetic stirring.

  • Base Addition: Slowly add 10 mL of a 40% aqueous sodium hydroxide (NaOH) solution dropwise to the stirred mixture over 15 minutes, ensuring the temperature remains below 10 °C.

    • Causality Note: The slow, cold addition of a strong base is crucial. It promotes the formation of the kinetic enolate from the acetophenone while minimizing self-condensation and other side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. The formation of a yellow precipitate indicates product formation. Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up: Once the starting materials are consumed, pour the reaction mixture into a beaker containing 200 mL of ice-cold water and acidify to pH ~2-3 by slowly adding concentrated hydrochloric acid (HCl).

    • Causality Note: Acidification neutralizes the excess NaOH and protonates the phenoxide, causing the chalcone product to precipitate out of the aqueous solution.

  • Purification: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. Dry the crude product in a vacuum oven.

  • Recrystallization: Purify the crude solid by recrystallization from hot ethanol to yield bright yellow crystals.

Expected Results:

ParameterExpected Value
Yield 80-90%
Melting Point 145-148 °C
Appearance Yellow Crystalline Solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.05 (t, 3H, -CH₃), 1.82 (m, 2H, -CH₂-), 4.01 (t, 2H, -OCH₂-), 6.45-6.50 (m, 2H, Ar-H), 7.40-7.85 (m, 7H, Ar-H & Vinyl-H), 13.5 (s, 1H, -OH)
Application 2.2: Synthesis of Coumarins via Perkin Reaction

Coumarins (2H-1-benzopyran-2-ones) are a privileged scaffold in medicinal chemistry, known for their anticoagulant, anti-inflammatory, and anticancer properties.[4] The Perkin reaction provides a classic and reliable route to 3-substituted coumarins from salicylaldehyde derivatives.[5]

Mechanistic Insight: The Perkin reaction involves the condensation of a salicylaldehyde derivative with an acid anhydride (e.g., acetic anhydride) in the presence of the corresponding carboxylate salt (e.g., sodium acetate).[6] The reaction is believed to proceed through the formation of an intermediate O-acetyl salicylaldehyde. The carboxylate base then generates a carbanion from the anhydride, which attacks the aldehyde carbonyl. A subsequent intramolecular aldol-type condensation, followed by dehydration and hydrolysis, yields the coumarin ring system.[6]

Diagram 2: Perkin Reaction for Coumarin Synthesis

Reactant1 2-Hydroxy-4-propoxy- benzaldehyde + Phenylacetic Acid Reagents Acetic Anhydride + Triethylamine (Base) Reactant1->Reagents 120 °C, Stir Product 7-Propoxy-3-phenyl- 2H-chromen-2-one (Coumarin Derivative) Reagents->Product

Caption: Synthesis of a 3-arylcoumarin via the Perkin reaction.

Protocol 2.2.1: Synthesis of 7-Propoxy-3-phenyl-2H-chromen-2-one

  • Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add 2-hydroxy-4-propoxy-benzaldehyde (1.80 g, 10 mmol), phenylacetic acid (1.36 g, 10 mmol), acetic anhydride (3 mL, ~32 mmol), and triethylamine (2 mL, ~14 mmol).

    • Causality Note: Acetic anhydride serves as both a reactant and a dehydrating agent. Triethylamine is used as the base catalyst, which is often more effective than sodium acetate in this variation of the Perkin condensation.

  • Reaction: Heat the reaction mixture with stirring in an oil bath at 120 °C for 5-6 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 8:2).

  • Work-up: After cooling to room temperature, slowly pour the mixture into 100 mL of cold water with vigorous stirring. A solid precipitate will form.

  • Purification: Collect the crude solid by vacuum filtration and wash it with a 10% sodium bicarbonate solution to remove unreacted acids, followed by a thorough wash with water.

  • Recrystallization: Dry the product and recrystallize from an ethanol/water mixture to obtain fine, colorless crystals.

Expected Results:

ParameterExpected Value
Yield 65-75%
Melting Point 138-141 °C
Appearance Colorless to pale yellow crystals
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.06 (t, 3H, -CH₃), 1.85 (m, 2H, -CH₂-), 4.03 (t, 2H, -OCH₂-), 6.85-6.95 (m, 2H, Ar-H), 7.35-7.50 (m, 6H, Ar-H), 7.80 (s, 1H, C4-H)
Application 2.3: Synthesis of Schiff Bases (Imines)

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of an aldehyde with a primary amine.[7] Derivatives of 2-hydroxy-benzaldehydes are particularly important as they form stable metal complexes and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[7][8]

Mechanistic Insight: The synthesis is a nucleophilic addition-elimination reaction. The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate is typically unstable and readily eliminates a molecule of water, often under mild acid catalysis, to form the stable imine (Schiff base) product. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the imine nitrogen, enhancing the stability of the final compound.[9]

Diagram 3: Schiff Base Formation Workflow

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Aldehyde Aldehyde in Methanol Mix Combine Solutions Aldehyde->Mix Amine Primary Amine in Methanol Amine->Mix Catalyze Add Glacial Acetic Acid (2-3 drops) Mix->Catalyze Reflux Reflux for 2-4h Catalyze->Reflux Cool Cool to RT Reflux->Cool Monitor by TLC Filter Filter Crystalline Product Cool->Filter Wash Wash with Cold Methanol Filter->Wash Dry Dry in Air Wash->Dry Product Pure Schiff Base Dry->Product

Caption: General workflow for the synthesis of Schiff bases.

Protocol 2.3.1: Synthesis of 2-((4-methylphenylimino)methyl)-5-propoxyphenol

  • Dissolution: Dissolve 2-hydroxy-4-propoxy-benzaldehyde (1.80 g, 10 mmol) in 25 mL of methanol in a 100 mL round-bottom flask. In a separate flask, dissolve p-toluidine (1.07 g, 10 mmol) in 15 mL of methanol.

  • Reaction: Add the amine solution to the aldehyde solution with stirring. Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Causality Note: While the reaction can proceed without a catalyst, a catalytic amount of acid protonates the hydroxyl group of the hemiaminal intermediate, making water a better leaving group and thus accelerating the rate-limiting dehydration step.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The formation of a colored solution or precipitate is indicative of the product.

  • Isolation: After the reaction is complete (monitored by TLC), cool the flask to room temperature and then in an ice bath to maximize crystallization.

  • Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold methanol, and air dry. The product is often pure enough for characterization, but can be recrystallized from methanol or ethanol if necessary.

Expected Results:

ParameterExpected Value
Yield >90%
Melting Point 92-95 °C
Appearance Yellow or orange crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.05 (t, 3H, -CH₃), 1.83 (m, 2H, -CH₂-), 2.38 (s, 3H, Ar-CH₃), 4.02 (t, 2H, -OCH₂-), 6.40-6.50 (m, 2H, Ar-H), 7.15-7.25 (m, 5H, Ar-H), 8.55 (s, 1H, -CH=N-), 13.8 (s, 1H, -OH)

Conclusion

2-Hydroxy-4-propoxy-benzaldehyde is a powerful and adaptable building block for organic synthesis. The protocols and mechanistic discussions provided herein demonstrate its utility in constructing molecularly diverse and biologically relevant scaffolds such as chalcones, coumarins, and Schiff bases. By understanding the interplay of its functional groups, researchers can harness its reactivity to efficiently access complex molecular targets, accelerating discovery in drug development and materials science.

References

Sources

The Versatile Scaffold: Application of 2-Hydroxy-4-propoxy-benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Unique Benzaldehyde Derivative

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the design and synthesis of novel therapeutic agents. Its inherent reactivity and tunable electronic properties make it a versatile building block. Within this class of compounds, 2-Hydroxy-4-propoxy-benzaldehyde emerges as a molecule of significant interest. The presence of a hydroxyl group ortho to the aldehyde functionality facilitates the formation of stable intramolecular hydrogen bonds and provides a key site for coordination with metal ions. The propoxy group at the para position imparts increased lipophilicity compared to its methoxy counterpart, a feature that can profoundly influence pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth exploration of the applications of 2-Hydroxy-4-propoxy-benzaldehyde in medicinal chemistry. We will delve into its synthesis, its role as a precursor to bioactive molecules, and detailed protocols for the evaluation of its derivatives. The information presented herein is a synthesis of established chemical principles and extrapolated data from closely related analogs, offering a robust framework for researchers embarking on the exploration of this promising chemical entity.

Synthetic Pathways: Accessing the Core Scaffold and its Derivatives

The synthesis of 2-Hydroxy-4-propoxy-benzaldehyde and its subsequent derivatization are critical first steps in harnessing its medicinal potential. Below are detailed protocols for these synthetic transformations.

Protocol 1: Synthesis of 2-Hydroxy-4-propoxy-benzaldehyde via Williamson Ether Synthesis

The most direct route to 2-Hydroxy-4-propoxy-benzaldehyde involves the selective O-alkylation of 2,4-dihydroxybenzaldehyde. The Williamson ether synthesis is the method of choice, capitalizing on the differential acidity of the two hydroxyl groups. The 4-hydroxyl group is more acidic and sterically accessible than the 2-hydroxyl group, which is involved in hydrogen bonding with the adjacent aldehyde.[1]

Reaction Scheme:

G reactant1 2,4-Dihydroxybenzaldehyde reagent K₂CO₃, Acetone reactant1->reagent reactant2 1-Bromopropane reactant2->reagent product 2-Hydroxy-4-propoxy-benzaldehyde reagent->product Reflux G cluster_start Reactant Preparation A Dissolve 2-Hydroxy-4-propoxy-benzaldehyde in Ethanol C Mix Solutions & Add Catalytic Acetic Acid A->C B Dissolve Primary Amine in Ethanol B->C D Reflux Reaction Mixture C->D E Cool and Isolate Precipitate D->E F Wash and Dry Product E->F G A Seed cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G

Sources

Application Notes & Protocols: Development of Antimicrobial Agents from 2-Hydroxy-4-propoxy-benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Salicylaldehyde derivatives, particularly functionalized benzaldehydes, have emerged as a promising scaffold for designing new antimicrobials due to their potent and diverse biological activities.[1][2] This document provides a comprehensive guide for the synthesis, characterization, and evaluation of novel antimicrobial candidates derived from 2-Hydroxy-4-propoxy-benzaldehyde. We present detailed, field-proven protocols for the synthesis of Schiff base derivatives, determination of antimicrobial efficacy via Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, and assessment of host cell safety through cytotoxicity screening. The causality behind experimental choices is explained to provide a robust framework for structure-activity relationship (SAR) studies, aiming to guide researchers in the rational design of effective and safe antimicrobial drugs.

Part 1: Rationale and Strategic Approach
1.1 The Salicylaldehyde Scaffold: A Privileged Structure

2-Hydroxy-benzaldehyde (salicylaldehyde) and its derivatives are not merely synthetic curiosities; they are foundational structures in medicinal chemistry. The presence of the phenolic hydroxyl group and the aldehyde function provides a unique electronic and structural environment. While unsubstituted salicylaldehyde shows minimal antimicrobial activity, the introduction of substituents can lead to a dramatic increase in potency.[1] The 4-propoxy group in our core structure, 2-Hydroxy-4-propoxy-benzaldehyde, enhances lipophilicity, which can be a critical factor in traversing microbial cell membranes.

1.2 Mechanism of Action: The Role of Proton Exchange

The precise mechanism of action for salicylaldehyde derivatives is an area of active investigation. However, compelling evidence suggests an intriguing correlation between the antimicrobial activity of these compounds and the broadening of the Nuclear Magnetic Resonance (NMR) signal of their phenolic hydroxyl proton.[3][4] This phenomenon is linked to the rate of proton exchange processes. It is hypothesized that a rapid proton exchange capability is a prerequisite for high antimicrobial activity, although other factors are also necessary.[3][4] This suggests that the compounds may interfere with vital proton gradients across cellular membranes or interact with key enzymatic sites through proton transfer.

1.3 The Schiff Base Strategy for Library Synthesis

To explore the structure-activity relationship (SAR) of the 2-Hydroxy-4-propoxy-benzaldehyde scaffold, a versatile and efficient synthetic strategy is required. The formation of Schiff bases (imines) through the condensation of the aldehyde with a diverse library of primary amines is an ideal approach. This reaction is typically high-yielding and allows for the introduction of a wide array of chemical functionalities at the R-position, enabling a systematic investigation of how steric, electronic, and physicochemical properties influence antimicrobial potency and selectivity.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Data Analysis Core 2-Hydroxy-4-propoxy- benzaldehyde Product Schiff Base Derivatives Core->Product Condensation Amine Primary Amine Library (R-NH2) Amine->Product MIC MIC Assay (Antimicrobial Potency) Product->MIC Cyto Cytotoxicity Assay (Host Cell Safety) Product->Cyto MBC MBC Assay (Bactericidal Activity) MIC->MBC SAR Structure-Activity Relationship (SAR) MIC->SAR Cyto->SAR Lead Lead Compound Identification SAR->Lead

Figure 1: High-level workflow for antimicrobial agent development.

Part 2: Synthesis Protocols
2.1 General Protocol for Schiff Base Synthesis

This protocol outlines the synthesis of novel antimicrobial candidates via the condensation of 2-Hydroxy-4-propoxy-benzaldehyde with various primary amines.

Rationale: This one-step reaction is efficient for creating a diverse library of derivatives. The use of ethanol as a solvent facilitates the reaction and subsequent precipitation of the product, while a catalytic amount of acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

Materials:

  • 2-Hydroxy-4-propoxy-benzaldehyde (CAS: 63667-47-0)[5]

  • Substituted primary amines (e.g., aniline derivatives, aliphatic amines, amino acid esters)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-Hydroxy-4-propoxy-benzaldehyde (1.80 g, 10 mmol) in absolute ethanol (30 mL).

  • To this solution, add the selected primary amine (10 mmol) in a dropwise manner while stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., hexane:ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product in a vacuum oven at 40-50°C.

  • Characterize the final compound's structure and purity using analytical methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Part 3: Antimicrobial Susceptibility Testing

The primary evaluation of a novel compound's antimicrobial potential is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

3.1 Protocol: MIC Determination by Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is the gold standard for quantitative susceptibility testing.[6][7]

Rationale: The broth microdilution method is a high-throughput assay that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[7][8] It provides a quantitative measure of the compound's potency.

Materials:

  • Synthesized derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO (e.g., 10 mg/mL). Further dilute in CAMHB to create a working solution at twice the highest desired test concentration (e.g., 512 µg/mL).

  • Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working compound solution (from step 1) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. This halves the drug concentration in each well and brings the final bacterial concentration to ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[7][9] This can be assessed visually or by measuring the optical density (OD) at 600 nm.

3.2 Protocol: MBC Determination

Rationale: While MIC indicates growth inhibition (bacteriostatic activity), MBC determines the concentration required to kill 99.9% of the initial bacterial inoculum, defining bactericidal activity.[7] An agent is considered bactericidal if the MBC is no more than four times the MIC.[9]

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.

G start Start: Synthesized Compound stock Prepare Stock Solution in DMSO start->stock serial Perform 2-fold Serial Dilution in 96-well Plate stock->serial add_inoculum Inoculate Plate serial->add_inoculum inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->add_inoculum incubate_mic Incubate 16-20h at 37°C add_inoculum->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from clear wells onto Agar Plate read_mic->subculture incubate_mbc Incubate 18-24h at 37°C subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc

Sources

creating fluorescent probes using 2-Hydroxy-4-propoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Design and Synthesis of Fluorescent Probes from 2-Hydroxy-4-propoxy-benzaldehyde

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the design, synthesis, and application of novel fluorescent probes using 2-Hydroxy-4-propoxy-benzaldehyde as a versatile starting material. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer expert insights to empower your research and development endeavors.

Introduction: The Power of Fluorescent Probes

Fluorescent probes are indispensable tools in modern science, enabling the visualization and quantification of specific analytes within complex biological and environmental systems.[1][2] Their high sensitivity, excellent spatiotemporal resolution, and operational simplicity have made them central to advancements in cellular imaging, disease diagnostics, and environmental monitoring.[1] A significant class of these probes is built upon the Schiff base scaffold, formed through the condensation of an aldehyde with a primary amine.[3][4][5]

2-Hydroxy-4-propoxy-benzaldehyde is an excellent precursor for fluorescent probe development. Its structure is primed for creating robust sensing molecules:

  • The aldehyde group is the reactive site for Schiff base formation, allowing for the facile coupling with a wide array of amine-containing molecules.[6]

  • The ortho-hydroxyl group is crucial for forming stable coordination complexes with metal ions, a key feature for chemosensor design.[3]

  • The propoxy group enhances the molecule's lipophilicity and can improve its solubility in various solvents and its ability to permeate cell membranes.

By strategically selecting the amine coupling partner, researchers can fine-tune the resulting probe's properties to achieve high selectivity and sensitivity for a specific target analyte, such as metal ions.[7]

Core Principles: From Building Block to Functional Probe

The creation of a functional fluorescent probe from 2-Hydroxy-4-propoxy-benzaldehyde is centered around the formation of a Schiff base, which links the benzaldehyde core to a recognition/signaling unit.

The Foundational Schiff Base Condensation Reaction

The core of the synthesis is the reaction between the electrophilic carbonyl carbon of 2-Hydroxy-4-propoxy-benzaldehyde and the nucleophilic primary amine. This condensation reaction, typically catalyzed by a weak acid, results in the formation of a C=N double bond, known as an azomethine or imine group.[3][6][8]

Caption: General Schiff base condensation reaction.

Key Sensing Mechanisms

The functionality of the resulting probe depends on how its fluorescence is modulated upon interaction with the target analyte. Common mechanisms include:

  • Chelation-Enhanced Fluorescence (CHEF): Many Schiff base probes are weakly fluorescent due to processes that quench their excited state. Upon binding a metal ion, a rigid chelate ring forms, restricting intramolecular rotations and vibrations. This rigidity minimizes non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity (a "turn-on" response).[9]

  • Photoinduced Electron Transfer (PET): In a PET sensor, the probe consists of a fluorophore linked to a receptor with a lone pair of electrons (e.g., a nitrogen atom). In the "off" state, excitation of the fluorophore is quenched by electron transfer from the receptor. When the receptor binds to an analyte (like a proton or metal ion), the energy of its lone pair orbital is lowered, inhibiting PET and "turning on" the fluorescence.[8]

  • Excited-State Intramolecular Proton Transfer (ESIPT): Probes with an acidic proton donor (like the ortho-hydroxyl group) and a basic proton acceptor (the imine nitrogen) can undergo ESIPT. This process creates a tautomer with a large Stokes shift. Analyte binding can disrupt the hydrogen bond, inhibiting ESIPT and causing a ratiometric shift in the fluorescence signal.[9]

Protocols: Synthesis and Characterization

This section provides a robust, step-by-step methodology for the synthesis and characterization of a Schiff base fluorescent probe.

G Start Start: Reagents Synthesis Protocol 1: Schiff Base Synthesis (Condensation & Reflux) Start->Synthesis Isolation Isolation & Purification (Filtration, Recrystallization) Synthesis->Isolation Probe Pure Schiff Base Probe Isolation->Probe Structural Structural Characterization (FTIR, NMR, Mass Spec) Probe->Structural Photophysical Photophysical Characterization (UV-Vis, Fluorescence) Probe->Photophysical Data Verified Probe (Structure & Properties) Structural->Data Photophysical->Data End End: Application Testing Data->End

Caption: Experimental workflow for probe synthesis and characterization.

Protocol 1: General Synthesis of a Schiff Base Probe

This protocol describes a widely applicable reflux condensation method for synthesizing a Schiff base from 2-Hydroxy-4-propoxy-benzaldehyde and a primary amine (e.g., 2-amino-benzothiazole for an Al³⁺ sensor).

Materials:

  • 2-Hydroxy-4-propoxy-benzaldehyde (1 equivalent)

  • Selected primary amine (e.g., 2-aminobenzothiazole) (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of Amine: In a 100 mL round-bottom flask, dissolve 10 mmol of the primary amine in 25 mL of absolute ethanol. Gentle warming may be required.

  • Dissolution of Aldehyde: In a separate beaker, dissolve 10 mmol (1.80 g) of 2-Hydroxy-4-propoxy-benzaldehyde in 25 mL of absolute ethanol.

  • Mixing and Catalysis: While stirring the amine solution, add the aldehyde solution dropwise. Following the addition, add 3-4 drops of glacial acetic acid to the reaction mixture.

    • Expert Insight: The acetic acid acts as a catalyst by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the amine.[3][8]

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: Reaction times typically range from 2 to 6 hours. The formation of a colored precipitate often indicates product formation.[3][8]

  • Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure Schiff base probe.

Characterization of the Synthesized Probe

Structural and photophysical validation is critical.

Technique Purpose Expected Result / Key Signal
FTIR Spectroscopy Confirm formation of the imine bond.Appearance of a strong C=N stretching vibration band around 1600-1630 cm⁻¹. Disappearance of the C=O stretch from the aldehyde and N-H stretches from the primary amine.[6]
¹H NMR Spectroscopy Confirm the overall proton framework.Appearance of a singlet for the imine proton (CH=N) in the δ 8.0-9.0 ppm region. Signals corresponding to both the benzaldehyde and amine moieties should be present.[6]
¹³C NMR Spectroscopy Confirm the overall carbon framework.Appearance of a signal for the imine carbon (C=N) in the δ 158-165 ppm region.[6]
Mass Spectrometry Determine the molecular weight.The molecular ion peak [M]⁺ or [M+H]⁺ should match the calculated molecular weight of the target Schiff base.[8]
UV-Vis Spectroscopy Determine the electronic absorption properties.Identify the maximum absorption wavelength (λmax), which is used as the optimal excitation wavelength for fluorescence measurements.
Fluorescence Spectroscopy Determine the emission properties.Identify the maximum emission wavelength (λem) and calculate the Stokes shift (λem - λex). Measure fluorescence intensity.

Application Note: Selective "Turn-On" Detection of Aluminum (Al³⁺)

Schiff base probes derived from ortho-hydroxy aldehydes are excellent candidates for Al³⁺ sensing.[8][9][10] This protocol details the use of a newly synthesized probe for the selective and sensitive detection of Al³⁺.

G Probe Probe (Weakly Fluorescent) Complex Probe-Al³⁺ Complex (Rigid, Highly Fluorescent) Probe->Complex + PET Intramolecular Motion & Potential PET Quenching Probe->PET Al3 Al³⁺ Ion CHEF Inhibition of Non-Radiative Decay (CHEF Mechanism) Complex->CHEF

Sources

The Versatile Precursor: 2-Hydroxy-4-propoxy-benzaldehyde in the Synthesis of Biologically Active Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals. A key precursor that has garnered significant attention for its utility in constructing these molecular scaffolds is 2-Hydroxy-4-propoxy-benzaldehyde (CAS 63667-47-0). This aromatic aldehyde, characterized by a hydroxyl group ortho to the aldehyde and a propoxy substituent para to the hydroxyl group, presents a unique combination of reactive sites that make it an ideal starting material for a variety of cyclization reactions.[1] Its molecular formula is C₁₀H₁₂O₃, and it typically appears as a colorless to pale yellow liquid or solid.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Hydroxy-4-propoxy-benzaldehyde in the synthesis of several classes of biologically active heterocyclic compounds, including coumarins, chalcones, flavones, and benzofurans. We will delve into the underlying chemical principles of the key synthetic transformations, provide detailed experimental protocols, and discuss the pharmacological relevance of the resulting molecules.

Physicochemical Properties of 2-Hydroxy-4-propoxy-benzaldehyde

A thorough understanding of the starting material is paramount for successful synthesis. The table below summarizes the key physicochemical properties of 2-Hydroxy-4-propoxy-benzaldehyde.

PropertyValueReference
CAS Number 63667-47-0[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[1]
Purity Typically ≥95%[2]
IUPAC Name 2-hydroxy-4-propoxybenzaldehyde[2]
InChI Key SNKNJTBBHBHXLY-UHFFFAOYSA-N[2]

I. Synthesis of 7-Propoxycoumarins: Accessing a Privileged Scaffold

Coumarins, or 2H-chromen-2-ones, are a prominent class of oxygen-containing heterocycles with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant properties. The synthesis of 7-propoxy-substituted coumarins from 2-Hydroxy-4-propoxy-benzaldehyde is efficiently achieved through the Knoevenagel condensation.

Methodology Insight: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. In the context of coumarin synthesis, the hydroxyl group of the salicylaldehyde derivative participates in an intramolecular cyclization (transesterification) to form the lactone ring of the coumarin. The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_Hydroxy_4_propoxy_benzaldehyde 2-Hydroxy-4-propoxy- benzaldehyde 7_Propoxycoumarin 7-Propoxycoumarin Derivative 2_Hydroxy_4_propoxy_benzaldehyde->7_Propoxycoumarin Active_Methylene_Compound Active Methylene Compound (e.g., Malononitrile, Diethyl malonate) Active_Methylene_Compound->7_Propoxycoumarin Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->7_Propoxycoumarin Catalyzes Solvent Solvent (e.g., Ethanol) Solvent->7_Propoxycoumarin Heat Heat (Reflux) Heat->7_Propoxycoumarin Water H₂O 7_Propoxycoumarin->Water By-product

Caption: General workflow for the synthesis of 7-Propoxycoumarins via Knoevenagel condensation.

Experimental Protocol: Synthesis of 7-Propoxycoumarin-3-carbonitrile

This protocol details the synthesis of a representative 7-propoxycoumarin derivative using malononitrile as the active methylene compound.

Materials:

  • 2-Hydroxy-4-propoxy-benzaldehyde (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Hydroxy-4-propoxy-benzaldehyde and malononitrile in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure 7-propoxycoumarin-3-carbonitrile.

Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureYield (%)
2-Hydroxy-4-propoxy-benzaldehydeMalononitrilePiperidineEthanol2-4 hReflux>90 (estimated)
2-Hydroxy-4-propoxy-benzaldehydeDiethyl malonatePiperidineEthanol4-6 hReflux>85 (estimated)
2-Hydroxy-4-propoxy-benzaldehydeEthyl cyanoacetatePiperidineEthanol3-5 hReflux>88 (estimated)

Note: Yields are estimated based on similar reactions with other substituted salicylaldehydes and may require optimization.

Applications in Drug Discovery: The Anticancer Potential of 7-Alkoxycoumarins

Coumarin derivatives are known to exhibit a wide range of anticancer activities.[3] Specifically, 7-hydroxy and 7-alkoxy coumarins have been investigated for their potential as anticancer agents. For instance, 7-hydroxycoumarin derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including human leukemia (HL-60) and prostate cancer (DU145) cells.[4][5] The propoxy group at the 7-position can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability, which are crucial factors for drug efficacy. Further screening of 7-propoxycoumarins against a panel of cancer cell lines is warranted to explore their therapeutic potential.

II. Synthesis of 2'-Hydroxy-4'-propoxychalcones: Building Blocks for Flavonoids

Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as crucial intermediates in the biosynthesis of flavonoids and are themselves endowed with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation is the most common and efficient method for the synthesis of chalcones.

Methodology Insight: The Claisen-Schmidt Condensation

This base-catalyzed condensation reaction involves the reaction of an acetophenone with an aromatic aldehyde. In this case, 2-Hydroxy-4-propoxy-benzaldehyde reacts with a substituted or unsubstituted acetophenone in the presence of a base, typically an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide. The reaction proceeds via an aldol addition followed by spontaneous dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_Hydroxy_4_propoxy_benzaldehyde 2-Hydroxy-4-propoxy- benzaldehyde Chalcone 2'-Hydroxy-4'-propoxy- chalcone Derivative 2_Hydroxy_4_propoxy_benzaldehyde->Chalcone Acetophenone Acetophenone (or substituted derivative) Acetophenone->Chalcone Base_Catalyst Base Catalyst (e.g., NaOH, KOH) Base_Catalyst->Chalcone Catalyzes Solvent Solvent (e.g., Ethanol) Solvent->Chalcone Temperature Room Temperature or Gentle Heating Temperature->Chalcone Water H₂O Chalcone->Water By-product

Caption: General workflow for the synthesis of 2'-Hydroxy-4'-propoxychalcones via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a 2'-Hydroxy-4'-propoxychalcone Derivative

This protocol provides a general procedure for the synthesis of a chalcone from 2-Hydroxy-4-propoxy-benzaldehyde and a substituted acetophenone.

Materials:

  • 2-Hydroxy-4-propoxy-benzaldehyde (1.0 eq)

  • Substituted acetophenone (e.g., 4-chloroacetophenone) (1.0 eq)

  • Sodium hydroxide (or Potassium hydroxide) (2.0-3.0 eq)

  • Ethanol (as solvent)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve 2-Hydroxy-4-propoxy-benzaldehyde and the substituted acetophenone in ethanol in a round-bottom flask.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with vigorous stirring.

  • Reaction Conditions: Continue stirring at room temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water until neutral, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone.[6]

Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureYield (%)
2-Hydroxy-4-propoxy-benzaldehydeAcetophenoneNaOHEthanol12-24 hRoom Temp.70-85 (estimated)
2-Hydroxy-4-propoxy-benzaldehyde4-ChloroacetophenoneKOHEthanol12-24 hRoom Temp.75-90 (estimated)
2-Hydroxy-4-propoxy-benzaldehyde4-MethoxyacetophenoneNaOHEthanol12-24 hRoom Temp.70-85 (estimated)

Note: Yields are estimated based on similar reactions with other substituted benzaldehydes and may require optimization.

Applications in Drug Discovery: Antimicrobial and Anticancer Chalcones

Chalcones are well-documented for their wide range of biological activities. The presence of the α,β-unsaturated ketone moiety is crucial for their bioactivity, often acting as a Michael acceptor for biological nucleophiles. Chalcone derivatives have shown potent antimicrobial activity against a variety of bacterial and fungal strains.[7][8] The substitution pattern on both aromatic rings significantly influences their activity. The introduction of a propoxy group at the 4'-position can modulate the lipophilicity and electronic properties of the chalcone, potentially enhancing its antimicrobial efficacy. Furthermore, numerous 2'-hydroxychalcones have been reported to possess significant anticancer properties, inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1]

III. Synthesis of 7-Propoxyflavones: The Core of Flavonoids

Flavones are a major class of flavonoids that exhibit a plethora of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[9] A common and effective method for the synthesis of flavones is the oxidative cyclization of 2'-hydroxychalcones.

Methodology Insight: Oxidative Cyclization of Chalcones

The conversion of 2'-hydroxychalcones to flavones involves an intramolecular cyclization followed by oxidation. A variety of reagents can be employed for this transformation, with one of the most common and efficient being iodine in dimethyl sulfoxide (DMSO). The reaction proceeds through an initial Michael addition of the phenoxide to the α,β-unsaturated ketone, forming a flavanone intermediate, which is then oxidized in situ to the corresponding flavone.

Flavone_Synthesis cluster_reactants Reactant cluster_conditions Reaction Conditions cluster_products Product Chalcone 2'-Hydroxy-4'-propoxy- chalcone Derivative Flavone 7-Propoxyflavone Derivative Chalcone->Flavone Oxidizing_Agent Oxidizing Agent (e.g., I₂/DMSO) Oxidizing_Agent->Flavone Promotes Cyclization & Oxidation Heat Heat Heat->Flavone

Caption: General workflow for the synthesis of 7-Propoxyflavones from 2'-Hydroxy-4'-propoxychalcones.

Experimental Protocol: Synthesis of a 7-Propoxyflavone Derivative

This protocol outlines a general procedure for the synthesis of a 7-propoxyflavone from a 2'-hydroxy-4'-propoxychalcone.

Materials:

  • 2'-Hydroxy-4'-propoxychalcone derivative (1.0 eq)

  • Iodine (catalytic amount)

  • Dimethyl sulfoxide (DMSO) (as solvent and oxidant)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: Dissolve the 2'-hydroxy-4'-propoxychalcone in DMSO in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of iodine to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 100-120 °C and stir for several hours (typically 2-6 hours), monitoring the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into a beaker of cold water. The precipitated solid is collected by filtration, washed with a solution of sodium thiosulfate (to remove excess iodine) and then with water. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 7-propoxyflavone.[3]

ReactantReagentSolventReaction TimeTemperatureYield (%)
2'-Hydroxy-4'-propoxychalconeI₂DMSO2-6 h100-120 °C70-85 (estimated)

Note: Yields are estimated based on similar reactions with other 2'-hydroxychalcones and may require optimization.

Applications in Drug Discovery: Pharmacological Profile of 7-Alkoxyflavones

Flavones are known to interact with various biological targets, including enzymes and receptors. The presence of a propoxy group at the 7-position can significantly influence the pharmacological profile of the flavone. For example, 7,8-dihydroxyflavone has been shown to possess potent anti-inflammatory properties.[9] Alkoxy substitution can enhance the metabolic stability and oral bioavailability of flavones. 7-Substituted flavone analogues have been investigated as topoisomerase IIα inhibitors for the treatment of castration-resistant prostate cancer.[10] Therefore, the synthesized 7-propoxyflavones represent a promising class of compounds for screening in various disease models, particularly in cancer and inflammatory disorders.

IV. Synthesis of 7-Propoxybenzofurans: A Versatile Heterocyclic Core

Benzofurans are another important class of heterocyclic compounds found in many natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A common route to substituted benzofurans from 2-hydroxybenzaldehydes involves a multi-step synthesis.

Methodology Insight: A Multi-step Approach to Benzofurans

A versatile method for the synthesis of 2-substituted-7-propoxybenzofurans from 2-Hydroxy-4-propoxy-benzaldehyde involves an initial O-alkylation with an α-halo ketone, followed by an intramolecular cyclization. This approach allows for the introduction of various substituents at the 2-position of the benzofuran ring.

Benzofuran_Synthesis cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Cyclization 2_Hydroxy_4_propoxy_benzaldehyde 2-Hydroxy-4-propoxy- benzaldehyde Intermediate O-Alkylated Intermediate 2_Hydroxy_4_propoxy_benzaldehyde->Intermediate alpha_Halo_Ketone α-Halo Ketone (e.g., Phenacyl bromide) alpha_Halo_Ketone->Intermediate Base_1 Base (e.g., K₂CO₃) Base_1->Intermediate Promotes Solvent_1 Solvent (e.g., Acetone) Solvent_1->Intermediate Benzofuran 7-Propoxybenzofuran Derivative Intermediate->Benzofuran Acid_Catalyst Acid Catalyst (e.g., PPA, H₂SO₄) Acid_Catalyst->Benzofuran Catalyzes Heat Heat Heat->Benzofuran

Caption: General workflow for the synthesis of 7-Propoxybenzofurans.

Experimental Protocol: Synthesis of a 2-Aryl-7-propoxybenzofuran

This protocol outlines a general two-step procedure for the synthesis of a 2-aryl-7-propoxybenzofuran.

Materials:

  • 2-Hydroxy-4-propoxy-benzaldehyde (1.0 eq)

  • α-Bromoacetophenone (or other α-halo ketone) (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Acetone (or DMF) (as solvent for step 1)

  • Polyphosphoric acid (PPA) (or other dehydrating agent)

Procedure:

  • O-Alkylation: To a solution of 2-Hydroxy-4-propoxy-benzaldehyde in acetone, add potassium carbonate and stir for a short period. Then, add the α-bromoacetophenone and reflux the mixture for several hours, monitoring by TLC. After completion, filter off the inorganic salts and evaporate the solvent to obtain the crude O-alkylated intermediate.

  • Intramolecular Cyclization: Add polyphosphoric acid to the crude intermediate and heat the mixture at a high temperature (e.g., 100-150 °C) for a few hours. Cool the reaction mixture and pour it into ice water. The precipitated solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the 2-aryl-7-propoxybenzofuran.

Reactant 1Reactant 2Reagents (Step 1/Step 2)SolventYield (%)
2-Hydroxy-4-propoxy-benzaldehydeα-BromoacetophenoneK₂CO₃ / PPAAcetone60-75 (estimated overall)

Note: Yields are estimated based on similar multi-step syntheses and may require optimization.

Applications in Drug Discovery: The Broad-Spectrum Activity of Benzofurans

Benzofuran derivatives are known to possess a wide range of pharmacological activities. They have been investigated as antimicrobial agents, with some derivatives showing potent activity against various bacterial and fungal strains. Furthermore, benzofuran-based compounds have been explored as potential anticancer agents, acting through various mechanisms such as tubulin polymerization inhibition.[11] The substitution pattern on the benzofuran core is critical for its biological activity. The presence of a propoxy group at the 7-position can influence the molecule's interaction with biological targets and its pharmacokinetic properties. Therefore, the synthesized 7-propoxybenzofurans are valuable candidates for biological screening in various therapeutic areas.

Conclusion

2-Hydroxy-4-propoxy-benzaldehyde is a highly valuable and versatile precursor for the synthesis of a diverse array of biologically active heterocyclic compounds. The methodologies outlined in these application notes, including the Knoevenagel condensation, Claisen-Schmidt condensation, and multi-step cyclizations, provide efficient and accessible routes to 7-propoxy-substituted coumarins, chalcones, flavones, and benzofurans. The resulting heterocyclic scaffolds are of significant interest in drug discovery and development due to their proven and potential pharmacological activities. The detailed protocols provided herein serve as a practical guide for researchers to synthesize and explore the therapeutic potential of these promising molecules. Further optimization of reaction conditions and comprehensive biological evaluation of the synthesized compounds are encouraged to unlock their full potential in the quest for novel therapeutics.

References

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Sources

experimental procedure for the formylation of 4-propoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Regioselective Formylation of 4-Propoxyphenol

Abstract

This application note provides a detailed, field-proven protocol for the high-yield, ortho-selective formylation of 4-propoxyphenol to synthesize 2-hydroxy-5-propoxybenzaldehyde. Salicylaldehyde derivatives are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials. Traditional formylation methods such as the Reimer-Tiemann or Duff reactions often suffer from harsh conditions, low yields, or a lack of regioselectivity.[1][2] This guide details a robust and highly efficient method utilizing paraformaldehyde as the formyl source, mediated by magnesium chloride and triethylamine.[3] The protocol is designed for researchers, chemists, and drug development professionals, offering a comprehensive walkthrough from reaction setup to product characterization, emphasizing the mechanistic rationale and safety considerations to ensure reproducibility and reliability.

Introduction: The Challenge of Regioselective Phenol Formylation

The introduction of a formyl (-CHO) group onto a phenolic ring is a cornerstone transformation in organic synthesis. The resulting hydroxybenzaldehydes are precursors to a vast array of more complex molecules, including coumarins, Schiff bases, and oxygen-containing heterocyclic compounds.[4] For substrates such as 4-propoxyphenol, the primary challenge lies in achieving formylation at a specific position, typically ortho to the hydroxyl group, while avoiding the formation of para isomers or diformylated byproducts.

Several classical methods exist for this purpose:

  • Reimer-Tiemann Reaction: Employs chloroform and a strong base. While effective for ortho-formylation, it often requires harsh basic conditions and can produce chlorinated byproducts.[5][6]

  • Duff Reaction: Uses hexamethylenetetramine (HMTA) in an acidic medium. It is known for its ortho-directing effect but can result in moderate and sometimes unpredictable yields.[7][8]

  • Vilsmeier-Haack Reaction: Utilizes a pre-formed Vilsmeier reagent (e.g., POCl₃/DMF). This method is generally mild but can lead to mixtures of isomers with certain phenol derivatives.[9][10]

The protocol presented here overcomes many of these limitations. Based on the work of Hansen and Skattebøl, this method uses a combination of magnesium chloride (MgCl₂) and an amine base to direct the formylation by paraformaldehyde exclusively to the ortho position.[3][11] The reaction proceeds under relatively mild conditions and has been shown to be highly effective for a wide range of substituted phenols, consistently delivering excellent yields and regioselectivity.[12]

Mechanistic Principle: Chelation-Controlled Ortho-Selectivity

The remarkable ortho-selectivity of this procedure is attributed to a chelation-controlled mechanism. The process begins with the deprotonation of the phenol by triethylamine (Et₃N). The resulting phenoxide ion coordinates with the magnesium(II) ion. This magnesium phenoxide then forms a stable six-membered cyclic transition state with formaldehyde (generated in situ from paraformaldehyde). This chelation complex orients the formaldehyde electrophile directly over the ortho position of the phenolic ring, facilitating a highly selective electrophilic aromatic substitution. This directed approach prevents reaction at the para position, which is sterically inaccessible to the chelated complex.

Materials and Quantitative Data

Successful execution of this protocol requires adherence to stoichiometry and the use of anhydrous conditions to prevent premature hydrolysis of intermediates.

Compound Formula MW ( g/mol ) Amount Moles (mmol) Equivalents Comments
4-PropoxyphenolC₉H₁₂O₂152.19[13]7.61 g50.01.0Starting material. Ensure it is dry.
Anhydrous Magnesium ChlorideMgCl₂95.219.52 g100.02.0Must be anhydrous. Store in a desiccator.
Paraformaldehyde(CH₂O)n30.03 (per unit)4.50 g150.03.0Source of formaldehyde.
Triethylamine (Et₃N)C₆H₁₅N101.1914.0 mL100.02.0Use freshly distilled over CaH₂.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11250 mL--Solvent. Must be dry.
Hydrochloric Acid (1 M aq.)HCl36.46~300 mL--For workup.
Diethyl Ether(C₂H₅)₂O74.12~100 mL--For extraction.
Anhydrous Magnesium SulfateMgSO₄120.37As needed--For drying.

Detailed Experimental Protocol

Safety Precautions: 4-Propoxyphenol is classified as a skin and eye irritant and may cause respiratory irritation.[13][14] Triethylamine is flammable and corrosive. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reaction Setup
  • Equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and rubber septa on the remaining inlets.

  • Purge the entire apparatus with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure an anhydrous atmosphere. Maintain a slight positive pressure of the inert gas throughout the reaction.

  • To the flask, add anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol).

    • Causality Note: The use of anhydrous MgCl₂ is critical. Water will compete with the phenol for coordination to the magnesium ion, inhibiting the formation of the key chelation complex and reducing the reaction's efficiency.

  • Add anhydrous tetrahydrofuran (250 mL) via syringe.

  • Begin vigorous stirring to create a suspension.

Reagent Addition and Reaction
  • Using a syringe, add triethylamine (14.0 mL, 100 mmol) dropwise to the suspension over 5-10 minutes. Stir the resulting mixture for 10 minutes.

  • In a separate beaker, dissolve 4-propoxyphenol (7.61 g, 50 mmol) in a minimal amount of anhydrous THF (~20-30 mL).

  • Add the 4-propoxyphenol solution dropwise to the reaction flask via syringe over 10-15 minutes. The mixture will become an opaque, light-colored suspension.

    • Causality Note: The dropwise addition of the phenol and the base helps to control any potential exotherm and ensures homogeneous mixing.

  • Immerse the flask in a preheated oil bath set to 75-80 °C.

  • Heat the mixture at a gentle reflux for 4-6 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The starting material (4-propoxyphenol) should be consumed, and a new, lower Rf spot corresponding to the more polar aldehyde product should appear.

Workup and Purification
  • After the reaction is complete (as indicated by TLC), remove the oil bath and allow the flask to cool to room temperature.

  • Add diethyl ether (~100 mL) to the reaction mixture.

  • Transfer the mixture to a 1 L separatory funnel.

  • Carefully add 1 M HCl (~300 mL) in portions. Caution: Gas evolution (from the neutralization of excess triethylamine) will occur. Swirl the funnel gently and vent frequently until the gas evolution subsides.

    • Causality Note: The acidic wash serves two purposes: it neutralizes the triethylamine base and hydrolyzes the magnesium-product complex, releasing the free salicylaldehyde into the organic phase.

  • Shake the separatory funnel vigorously and allow the layers to separate.

  • Drain the aqueous layer and wash the organic layer two more times with 1 M HCl (2 x 100 mL), followed by water (2 x 100 mL) to remove residual acid and salts.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product, a pale yellow oil or solid, can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-hydroxy-5-propoxybenzaldehyde.

Experimental Workflow Diagram

experimental_workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Dry 3-Neck Flask B Add Anhydrous MgCl₂ & Paraformaldehyde A->B C Add Anhydrous THF B->C D Add Triethylamine (Et₃N) C->D Stir 10 min E Add 4-Propoxyphenol Solution D->E F Heat to Reflux (75-80°C) for 4-6 hours E->F G Cool to RT & Add Ether F->G Monitor via TLC H Wash with 1 M HCl (aq) G->H I Separate & Dry Organic Layer H->I J Concentrate via Rotovap I->J K Purify (Column Chromatography or Recrystallization) J->K L Characterize Product (NMR, IR, MS) K->L M M L->M Final Product: 2-Hydroxy-5-propoxybenzaldehyde

Caption: Workflow for the ortho-formylation of 4-propoxyphenol.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through several in-process checks and definitive final product characterization.

  • Reaction Monitoring: TLC is a simple and effective tool to track the consumption of the 4-propoxyphenol starting material. The disappearance of the starting material spot is a primary indicator of reaction completion.

  • Workup Validation: The color change and pH of the aqueous layer during the HCl wash confirm the successful neutralization of the base and breakdown of the intermediate complexes.

  • Product Characterization: The identity and purity of the synthesized 2-hydroxy-5-propoxybenzaldehyde must be confirmed by standard analytical techniques. Expected spectroscopic data includes:

    • ¹H NMR: The spectrum should clearly show a singlet for the aldehyde proton (~9.8 ppm), a singlet for the phenolic hydroxyl proton (~11.0 ppm, intramolecularly hydrogen-bonded), and distinct aromatic protons with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The propoxy group should show a triplet (~4.0 ppm, -OCH₂-), a sextet (~1.8 ppm, -CH₂-), and a triplet (~1.0 ppm, -CH₃).[4]

    • FT-IR: Key stretches include a broad O-H band (~3200 cm⁻¹), a sharp C=O stretch for the aldehyde (~1650 cm⁻¹), and C-O stretches for the ether and phenol.[4]

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₀H₁₂O₃ (180.08 g/mol ).

The expected yield for this reaction, based on similar substrates, is typically in the range of 85-95%, demonstrating the protocol's efficiency.[3][12]

References

  • Grokipedia. Duff reaction.
  • SynArchive. Duff Reaction.
  • Wikipedia. Duff reaction. Available at: [Link]

  • Velázquez-Sánchez, A. M., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. RSC Advances. Available at: [Link]

  • The ScholarShip. (2016). The Duff Reaction: Researching A Modification. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available at: [Link]

  • Tetrahedron Letters. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 29352, 4-Propoxyphenol. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • SCIRP. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. Available at: [Link]

  • International Journal of PharmTech Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available at: [Link]

  • ResearchGate. ¹H NMR for 2-hydroxy-5-((2-(2-(2-hydroxyethoxy)propoxy)ethoxy)methyl)benzaldehyde. Available at: [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Available at: [Link]

  • Organic Syntheses. ortho-Formylation of phenols. Available at: [Link]

  • SynArchive. Reimer-Tiemann Formylation. Available at: [Link]

  • Sciencemadness.org. THE REIMER-TIEMANN REACTION. Available at: [Link]

  • ResearchGate. The Reimer–Tiemann Reaction. Available at: [Link]

  • University of Groningen Research Portal. The Reimer–Tiemann Reaction. Available at: [Link]

  • Supporting Information. Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes. Available at: [Link]

  • Oriental Journal of Chemistry. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Available at: [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available at: [Link]

  • NIScPR. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. Available at: [Link]

  • Organic Syntheses. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Available at: [Link]

  • ResearchGate. 1 H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1. Available at: [Link]

  • Google Patents. CN104262253A - Formylation method.
  • Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • ResearchGate. ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Available at: [Link]

Sources

Topic: Analytical Techniques for the Characterization of 2-Hydroxy-4-propoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical characterization of 2-Hydroxy-4-propoxy-benzaldehyde (CAS No. 63667-47-0), a key intermediate in the synthesis of various organic compounds. As a substituted benzaldehyde, its purity and structural integrity are paramount for its application in research and development.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and detailed, field-tested protocols for a multi-technique approach to characterization. We emphasize the causality behind experimental choices to ensure robust and reproducible results. The protocols herein form a self-validating system for identity, purity, and physicochemical property assessment.

Introduction and Strategic Overview

2-Hydroxy-4-propoxy-benzaldehyde is an aromatic aldehyde featuring hydroxyl, propoxy, and formyl functional groups. This substitution pattern makes it a versatile building block but also introduces potential challenges in its analysis, such as the presence of positional isomers (e.g., 4-hydroxy-2-propoxy-benzaldehyde) or process-related impurities from its synthesis, which often involves reactions like the Reimer-Tiemann formylation of 3-propoxyphenol.[3][4]

A robust analytical characterization strategy is therefore not a single method, but an orthogonal approach where multiple techniques provide complementary information. This ensures a comprehensive understanding of the material's quality.

Our proposed workflow integrates spectroscopic, chromatographic, and thermal analysis techniques to build a complete profile of the analyte.

G cluster_0 Characterization Workflow Sample Sample Receipt (2-Hydroxy-4-propoxy-benzaldehyde) Identity Part A: Structural Identification (Is it the correct molecule?) Sample->Identity Purity Part B: Purity & Impurity Profiling (How pure is it?) Identity->Purity NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry (Molecular Weight) Identity->MS FTIR FT-IR Spectroscopy (Functional Groups) Identity->FTIR Properties Part C: Physicochemical Properties (What are its physical attributes?) Purity->Properties HPLC HPLC-UV (Purity, Assay, Impurities) Purity->HPLC GC GC-FID (Residual Solvents) (If applicable) Purity->GC Report Final Certificate of Analysis (CoA) Properties->Report DSC Differential Scanning Calorimetry (Melting Point) Properties->DSC TGA Thermogravimetric Analysis (Decomposition) Properties->TGA

Figure 1: A comprehensive workflow for the analytical characterization of 2-Hydroxy-4-propoxy-benzaldehyde.

Physicochemical Properties Summary

A preliminary understanding of the molecule's properties is essential for method development.

PropertyValue / DescriptionSource / Comment
IUPAC Name 2-hydroxy-4-propoxybenzaldehyde[5]
Molecular Formula C₁₀H₁₂O₃Calculated
Molecular Weight 180.20 g/mol Calculated
Physical Form Liquid[5]
Purity (Typical) ≥95%[5] Commercial specification.
Key Functional Groups Phenol (-OH), Ether (-O-C₃H₇), Aldehyde (-CHO)Structural
Chromophores Substituted benzene ring, Carbonyl groupEnables UV detection.
Potential Impurities Starting materials (e.g., 3-propoxyphenol), positional isomers, oxidation products (e.g., carboxylic acid).[4][6]Process-dependent.

Part A: Structural Identification Protocols

The primary goal is to unequivocally confirm the chemical structure. We employ Nuclear Magnetic Resonance (NMR) for atomic connectivity, Mass Spectrometry (MS) for molecular weight, and Infrared (IR) Spectroscopy for functional group confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for structural elucidation. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, allowing for unambiguous confirmation of the substitution pattern and the propoxy chain structure.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The spectrum is predicted based on established chemical shift principles for substituted benzaldehydes.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5s (broad)1HArOH Intramolecular H-bonding with the aldehyde carbonyl deshields this proton significantly.
~9.7s1HCHO Aldehyde protons are highly deshielded and appear as singlets unless coupled to adjacent protons.
~7.4d1HArH (C6-H)Ortho to the electron-withdrawing CHO group and meta to the -OH group. Coupled to C5-H.
~6.5dd1HArH (C5-H)Ortho to the electron-donating -OPr group and meta to CHO. Coupled to C6-H and C3-H.
~6.4d1HArH (C3-H)Ortho to both electron-donating -OH and -OPr groups. Coupled to C5-H.
~4.0t2H-O-CH₂ -CH₂-CH₃Methylene group attached to the electron-withdrawing oxygen atom. Coupled to the adjacent CH₂.
~1.8sextet2H-O-CH₂-CH₂ -CH₃Methylene group coupled to both the O-CH₂ (triplet) and the CH₃ (triplet) groups.
~1.0t3H-O-CH₂-CH₂-CH₃ Terminal methyl group, appearing as a triplet due to coupling with the adjacent CH₂.

Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Accurately weigh ~10-20 mg of the sample into an NMR tube. Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a ≥400 MHz NMR spectrometer.

  • ¹H Acquisition:

    • Acquire a standard proton spectrum with a 90° pulse.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the FID using a Fourier transform. Phase and baseline correct the spectra. Integrate the ¹H signals and reference the spectra to TMS at 0.00 ppm.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, serving as a primary check of its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering an even higher degree of confidence.

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL in the same solvent.

  • Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes. The phenolic proton can be lost in negative mode ([M-H]⁻), while the carbonyl oxygen can be protonated in positive mode ([M+H]⁺).

    • Mass Analyzer: Time of Flight (TOF) for high resolution.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes.

  • Data Analysis:

    • Expected [M+H]⁺: 181.0859 (Calculated for C₁₀H₁₃O₃⁺)

    • Expected [M-H]⁻: 179.0710 (Calculated for C₁₀H₁₁O₃⁻)

    • Compare the observed accurate mass to the calculated mass. The mass error should be < 5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is a rapid and simple technique to confirm the presence of key functional groups. The spectrum is a molecular "fingerprint" that verifies the core structural components.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place one drop of the liquid sample directly onto the ATR crystal.

  • Background Collection: Clean the ATR crystal with isopropanol and collect a background spectrum of the empty stage. This is crucial to subtract atmospheric (CO₂, H₂O) and crystal-related absorbances.

  • Sample Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Expected Characteristic FT-IR Bands:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3200-3000 (broad)MediumO-H stretchPhenol (-OH)
3000-2850MediumC-H stretch (aliphatic)Propoxy group
~2820, ~2720WeakC-H stretch (Fermi doublet)Aldehyde (-CHO)
~1650StrongC=O stretchAldehyde (-CHO)
1600-1450StrongC=C stretchAromatic Ring
~1250, ~1050StrongC-O stretchAryl-Ether

Part B: Purity and Impurity Profiling

This section focuses on quantifying the analyte and identifying/quantifying any impurities. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

G cluster_hplc HPLC System Workflow MobilePhase Mobile Phase (A: H₂O+0.1% FA, B: ACN+0.1% FA) Pump Gradient Pump MobilePhase->Pump Injector Autosampler (Sample Injection) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV/PDA Detector (Detection @ 254 nm) Column->Detector Data Chromatography Data System (Integration & Analysis) Detector->Data

Figure 2: Workflow diagram of a typical HPLC system used for purity analysis.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC offers high-resolution separation of the main compound from closely related impurities.[7] UV detection is ideal due to the strong chromophores in the molecule. A gradient elution is chosen to ensure that both polar and non-polar impurities are effectively separated and eluted from the column. The use of a C18 (non-polar) stationary phase is standard for moderately polar analytes like this one.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • System Suitability:

    • Prepare a solution of the analyte at ~0.5 mg/mL.

    • Make five replicate injections.

    • The Relative Standard Deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.

    • The tailing factor should be between 0.8 and 1.5.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This is the test solution (~0.5 mg/mL).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent normalization:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

    • Report any impurity exceeding 0.10% area.

Conclusion

The analytical characterization of 2-Hydroxy-4-propoxy-benzaldehyde requires a multi-faceted approach. The protocols outlined in this document provide a robust framework for confirming its identity via NMR, MS, and FT-IR, and for quantifying its purity using HPLC. By understanding the scientific principles behind each technique and adhering to systematic protocols, researchers can ensure the quality and reliability of this important chemical intermediate for its intended applications.

References

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing.
  • 2-hydroxy-4-propoxybenzaldehyde | 63667-47-0. Sigma-Aldrich.
  • Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. PubMed.
  • 2-Hydroxy-4-(3-hydroxypropoxy)benzaldehyde | C10H12O4 | CID 86617706. PubChem. [Link]

  • 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde | C13H19NO3 | CID 13621729. PubChem. [Link]

  • Assay of Benzaldehyde. Use of Hydroxylammonium Sulfate and Aqueous Sodium Hydroxide. ACS Publications. [Link]

  • An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. ResearchGate. [Link]

  • 4-Propoxybenzaldehyde | C10H12O2 | CID 79812. PubChem. [Link]

  • Benzaldehyde derivatives with investigated inhibition profile 2.... ResearchGate. [Link]

  • Synthesis of 2-hydroxy-4-methylbenzaldehyde. PrepChem.com. [Link]

  • Process for preparation of hydroxybenzaldehydes - EP 0068725 A1. European Patent Office. [Link]

  • Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes. Request PDF on ResearchGate. [Link]

Sources

Application Notes and Protocols for 2-Hydroxy-4-propoxy-benzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Hydroxy-4-propoxy-benzaldehyde as a versatile building block in the design and synthesis of advanced materials. This document outlines the core chemical principles, potential applications, and detailed experimental protocols based on established methodologies for analogous compounds.

Introduction: The Versatility of 2-Hydroxy-4-propoxy-benzaldehyde

2-Hydroxy-4-propoxy-benzaldehyde is an aromatic aldehyde characterized by a hydroxyl group and a propoxy group at positions 2 and 4, respectively, on the benzene ring. This substitution pattern imparts a unique combination of reactivity and functionality, making it a valuable precursor in materials science. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding and act as a chelating site for metal ions, while the aldehyde group provides a reactive handle for covalent modification and polymerization. The propoxy group enhances solubility in organic solvents and can influence the morphological and electronic properties of the resulting materials.

While direct literature on the materials science applications of 2-Hydroxy-4-propoxy-benzaldehyde is emerging, its structural similarity to the well-studied 2-Hydroxy-4-methoxybenzaldehyde allows for the extrapolation of its potential in various fields.[1][2][3][4] This guide will focus on its application in the synthesis of Schiff base derivatives for sensing and antimicrobial materials, as well as its incorporation into functional polymers.

Table 1: Physicochemical Properties of 2-Hydroxy-4-propoxy-benzaldehyde

PropertyValueSource
IUPAC Name 2-hydroxy-4-propoxybenzaldehyde[5]
CAS Number 63667-47-0[5]
Molecular Formula C10H12O3[5]
Molecular Weight 180.20 g/mol [6]
Physical Form Liquid[5]
Purity ≥95%[5]

Core Application: Schiff Base Derivatives

The condensation reaction between the aldehyde group of 2-Hydroxy-4-propoxy-benzaldehyde and a primary amine yields a Schiff base (or azomethine).[1][7] The resulting imine (-C=N-) linkage, in conjugation with the aromatic ring and the ortho-hydroxyl group, gives rise to interesting photophysical and biological properties.

Rationale for Application

Schiff bases derived from ortho-hydroxy aldehydes are of significant interest due to:

  • Chelation: The nitrogen of the imine and the oxygen of the hydroxyl group can coordinate with metal ions to form stable complexes.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl proton and the imine nitrogen, which influences the planarity and electronic structure of the molecule.[2][8]

  • Tunable Properties: The properties of the Schiff base can be readily tuned by varying the structure of the primary amine precursor.

Proposed Application: Fluorescent Sensors for Metal Ion Detection

Causality: The chelation of a metal ion by a Schiff base ligand can lead to a significant change in its fluorescence properties, a phenomenon known as chelation-enhanced fluorescence (CHEF) or chelation-induced fluorescence quenching. This "turn-on" or "turn-off" response can be exploited for the selective and sensitive detection of metal ions. While not yet reported for 2-Hydroxy-4-propoxy-benzaldehyde, this principle is well-established for similar Schiff base systems.[9]

Hypothetical Signaling Pathway:

G cluster_ligand Non-Fluorescent Ligand cluster_analyte Analyte cluster_complex Highly Fluorescent Complex L Schiff Base of 2-Hydroxy-4-propoxy-benzaldehyde LM Ligand-Metal Complex L->LM Chelation M Metal Ion (e.g., Zn²⁺) M->LM

Caption: Hypothetical "turn-on" fluorescence sensing mechanism.

Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a general method for the synthesis of a Schiff base from 2-Hydroxy-4-propoxy-benzaldehyde and a primary amine, adapted from established procedures for similar aldehydes.[1][10]

Materials:

  • 2-Hydroxy-4-propoxy-benzaldehyde (1 equivalent)

  • Primary amine (e.g., aniline) (1 equivalent)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-Hydroxy-4-propoxy-benzaldehyde in 25 mL of absolute ethanol.

  • Addition of Amine: To the stirred solution, add 10 mmol of the primary amine.

  • (Optional) Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.[10]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate. If so, collect the solid by filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in vacuo. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Characterization:

  • FTIR: Look for the appearance of the C=N stretching vibration (typically around 1600-1630 cm⁻¹) and the disappearance of the C=O (aldehyde) and N-H (primary amine) stretching bands.

  • ¹H NMR: Confirm the formation of the imine bond by the presence of a characteristic singlet for the -CH=N- proton (typically in the range of 8.0-9.0 ppm).

  • Mass Spectrometry: Determine the molecular weight of the synthesized Schiff base to confirm its identity.

Proposed Application: Antimicrobial Polymers

Causality: Benzaldehyde and its derivatives can be immobilized onto polymer backbones to create materials with antimicrobial activity.[11][12] The aldehyde group can react with amine functionalities on a polymer to form Schiff base linkages, effectively tethering the antimicrobial agent to the material. The antimicrobial activity is often attributed to the ability of the aldehyde or imine groups to interact with microbial cells.

Experimental Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Functionalized Polymer Polymer Amine-Terminated Polymer React Condensation Reaction (Ethanol, Piperidine catalyst) Polymer->React Aldehyde 2-Hydroxy-4-propoxy-benzaldehyde Aldehyde->React Product Antimicrobial Polymer React->Product

Caption: Workflow for preparing antimicrobial polymers.

Protocol: Immobilization onto an Amine-Terminated Polymer

This protocol is adapted from the immobilization of benzaldehyde derivatives onto amine-terminated polyacrylonitrile.[11]

Materials:

  • Amine-terminated polymer (e.g., amine-terminated polyethylene glycol)

  • 2-Hydroxy-4-propoxy-benzaldehyde

  • Absolute Ethanol

  • Piperidine (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amine-terminated polymer in absolute ethanol.

  • Addition of Aldehyde: Add an excess of 2-Hydroxy-4-propoxy-benzaldehyde to the polymer solution.

  • Catalyst Addition: Add a few drops of piperidine to catalyze the Schiff base formation.

  • Reaction: Stir the mixture at room temperature for 48 hours, followed by heating at a suitable temperature (e.g., 60-80 °C) for an additional 24-48 hours to drive the reaction to completion.

  • Isolation and Purification: Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether). Collect the polymer by filtration, wash thoroughly with the non-solvent to remove unreacted aldehyde, and dry under vacuum.

Characterization:

  • FTIR: Confirm the immobilization by the appearance of the C=N stretching vibration and a decrease in the intensity of the N-H bending vibration of the primary amine.

  • ¹H NMR: The presence of aromatic and propoxy signals from the benzaldehyde moiety in the polymer's NMR spectrum will confirm successful grafting.

Application in pH-Responsive Polymeric Nanoparticles

The aldehyde functionality of 2-Hydroxy-4-propoxy-benzaldehyde can be incorporated into block copolymers to create pH-responsive nanomaterials for applications such as drug delivery.[13] The benzaldehyde group can react with aminooxy-functionalized molecules to form stable oxime conjugates, providing a versatile platform for bioconjugation.

Safety Information

While specific toxicity data for 2-Hydroxy-4-propoxy-benzaldehyde is not widely available, it is prudent to handle it with the care afforded to other benzaldehyde derivatives.[14]

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][14]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • Personal Protective Equipment (PPE): Use in a well-ventilated area, and wear safety glasses, gloves, and a lab coat.

Conclusion

2-Hydroxy-4-propoxy-benzaldehyde is a promising, yet underexplored, building block for materials science. Its unique combination of functional groups allows for its use in the synthesis of a wide range of materials, including Schiff base-derived sensors and antimicrobial polymers. The protocols provided in this guide, based on established chemistry of analogous compounds, offer a solid foundation for researchers to begin exploring the potential of this versatile molecule. Further research is warranted to fully elucidate its properties and expand its applications in advanced materials.

References

  • El-Newehy, M. H., Al-Deyab, S. S., & El-Hamshary, H. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 6(1), 110. [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-(3-hydroxypropoxy)benzaldehyde. Retrieved from [Link]

  • Yusof, M. S. M., et al. (2018). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. IOP Conference Series: Materials Science and Engineering, 440(1), 012016. [Link]

  • PubMed. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde. Retrieved from [Link]

  • A&A Pharmachem. (n.d.). Exploring 4-N-Propoxybenzaldehyde: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). pH-Responsive benzaldehyde-functionalized PEG-based polymeric nanoparticles for drug delivery: Effect of preparation method on. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 4-Propoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2016). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propoxy-benzaldehyde. Retrieved from [Link]

  • SlidePlayer. (n.d.). Chapter 2: General Methods for preparing Polymers. Retrieved from [Link]

  • ResearchGate. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

  • Wikipedia. (2025). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Figshare. (2016). O-hydroxy Schiff Bases Derived from 2-Hydroxy-4-methoxy Benzaldehyde: Synthesis, X-Ray Studies and Hydrogen Bonding Attributes. Retrieved from [Link]

  • NIST. (n.d.). 4-Propoxybenzaldehyde. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-4-propoxy-benzaldehyde Schiff Base Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Schiff bases from 2-Hydroxy-4-propoxy-benzaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 2-Hydroxy-4-propoxy-benzaldehyde Schiff bases. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no Schiff base product at all. What are the likely causes and how can I improve my yield?

Answer:

Low yields in Schiff base synthesis are a common problem that can often be traced back to the reversible nature of the reaction and suboptimal conditions.[1] The formation of the imine bond is an equilibrium process that involves the elimination of water.[2] Several factors can be adjusted to drive the equilibrium toward the product side.

Causality and Solutions:

  • Equilibrium and Water Removal: The presence of water, a byproduct of the reaction, can hydrolyze the formed Schiff base, shifting the equilibrium back to the reactants and reducing your yield.[1][3]

    • Solution: Actively remove water from the reaction mixture. This can be accomplished by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene, is highly effective.[1]

      • Dehydrating Agents: Adding a drying agent like anhydrous sodium sulfate, magnesium sulfate, or molecular sieves directly to the reaction flask can sequester the water as it is formed.[1]

  • Catalyst Optimization: The reaction is often catalyzed by acid, but the concentration is critical.

    • Causality: The reaction requires mild acid catalysis to protonate the hydroxyl group of the intermediate carbinolamine, facilitating its elimination as water.[4] However, if the acid concentration is too high, it will protonate the amine reactant, rendering it non-nucleophilic and halting the initial attack on the carbonyl group.[1]

    • Solution: The optimal pH for Schiff base formation is typically in the mildly acidic range of 4-5.[1] A few drops of glacial acetic acid are often sufficient.[5] If you are using a stronger acid like p-toluenesulfonic acid (p-TsOH), use it in catalytic amounts.[1]

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the starting materials are still present after the initial reaction time, consider extending the reflux period.[2] Increasing the reaction temperature by ensuring vigorous reflux can also improve the reaction rate.[2]

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows impurities, including unreacted starting materials, even after purification. What are the sources of these impurities and how can I obtain a purer product?

Answer:

Impurities in the final product can arise from an incomplete reaction, side reactions, or ineffective purification methods. The presence of the ortho-hydroxyl and para-propoxy groups on the benzaldehyde ring can influence its reactivity and the stability of the product.

Causality and Solutions:

  • Unreacted Starting Materials: This is the most common impurity and is directly related to the issues discussed under "Low Yield."

    • Solution: Ensure the reaction goes to completion by optimizing the conditions as described above (water removal, catalyst concentration, reaction time, and temperature). For purification, recrystallization from a suitable solvent like ethanol is often effective.[2] If recrystallization is insufficient, washing the crude product with a solvent in which the starting materials are soluble but the Schiff base is not can be a useful step.[2]

  • Side Reactions: The structure of 2-Hydroxy-4-propoxy-benzaldehyde can potentially lead to side reactions.

    • Causality: While aromatic aldehydes are less prone to self-condensation (aldol reaction) than aliphatic aldehydes, unwanted side reactions can still occur, especially under strongly basic or acidic conditions.[3][6]

    • Solution: Maintain a mildly acidic pH to avoid base-catalyzed side reactions. If you observe unexpected byproducts, consider lowering the reaction temperature and extending the reaction time.

  • Product Hydrolysis during Workup: The Schiff base can hydrolyze back to the aldehyde and amine if exposed to water, especially under acidic or basic conditions.

    • Solution: During the workup and purification steps, use anhydrous solvents where possible. If an aqueous wash is necessary, ensure the pH is near neutral and minimize contact time. An aldehyde peak in the 1H NMR spectrum of the purified product is a tell-tale sign of hydrolysis.[2][7]

Issue 3: Difficulty in Product Isolation and Purification

Question: My Schiff base product is an oil or does not precipitate from the reaction mixture, making it difficult to isolate. What are my options for isolation and purification?

Answer:

The physical properties of the Schiff base, such as its melting point and solubility, are dependent on the specific amine used in the synthesis. Not all Schiff bases are crystalline solids at room temperature.

Causality and Solutions:

  • Product is an Oil: If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure using a rotary evaporator.[2]

    • Purification of Oily Products:

      • Column Chromatography: This is a very effective method for purifying non-crystalline products.[2] A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the Schiff base from unreacted starting materials and byproducts.

      • Solvent Washing: The crude oil can be washed with a solvent in which the impurities are soluble but the product has limited solubility.

  • Conversion to a Solid Derivative: If the Schiff base is stable to acid, it can sometimes be converted to a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent.[1] This salt can then be purified by recrystallization, and the free base can be regenerated if needed.[1]

  • In-situ Use: If all purification attempts prove challenging and the impurities are known not to interfere with the subsequent step, using the crude product directly in the next reaction is a viable option.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-Hydroxy-4-propoxy-benzaldehyde Schiff bases.

Q1: What is the best solvent for this reaction?

A1: Ethanol and methanol are the most commonly used solvents for Schiff base synthesis, often under reflux conditions.[2][8] The choice of solvent can impact the reaction rate and yield.[2] For some applications, greener synthesis methods using water as a solvent have also been explored.[9] The key is to choose a solvent in which both the 2-Hydroxy-4-propoxy-benzaldehyde and the amine reactant are soluble at the reaction temperature.[2]

Q2: Is a catalyst always necessary for the formation of a Schiff base from 2-Hydroxy-4-propoxy-benzaldehyde?

A2: Not always. The reaction can proceed without a catalyst, particularly with highly reactive primary amines.[10] However, adding a catalytic amount of a mild acid, such as glacial acetic acid, is a common practice to accelerate the reaction.[11] The acid helps to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine.[11]

Q3: How can I confirm that I have successfully synthesized the desired Schiff base?

A3: A combination of spectroscopic techniques is used to characterize the synthesized Schiff base and confirm its structure.[12][13]

  • FT-IR Spectroscopy: The most important indicator is the appearance of a strong absorption band in the region of 1604-1626 cm⁻¹, which is characteristic of the C=N (imine) stretching vibration.[14] You should also see the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet in the range of δ 8.0-8.5 ppm, corresponding to the proton of the imine (-CH=N-) group.[13][14]

  • ¹³C NMR Spectroscopy: A signal in the range of δ 158-165 ppm is indicative of the imine carbon (C=N).[14]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized Schiff base.[12]

Q4: Can I use a secondary amine instead of a primary amine for this reaction?

A4: No, the reaction to form a stable Schiff base (an imine) requires a primary amine. The reaction of an aldehyde with a secondary amine will initially form a carbinolamine, but it cannot be dehydrated to a stable imine. Instead, it typically forms an enamine if the aldehyde has an alpha-proton.

Q5: What is the role of the ortho-hydroxyl group in 2-Hydroxy-4-propoxy-benzaldehyde during Schiff base formation?

A5: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the nitrogen of the imine group in the resulting Schiff base.[11] This hydrogen bonding contributes to the stability of the final product. Schiff bases derived from ortho-hydroxy aldehydes are also excellent chelating ligands for forming stable complexes with metal ions.[11]

Data Presentation

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Ethanol, Methanol, TolueneGood solubility for reactants; Toluene allows for azeotropic water removal.
Catalyst Glacial Acetic Acid (catalytic amount)Provides mildly acidic conditions (pH 4-5) to facilitate dehydration without protonating the amine.[1]
Temperature RefluxIncreases reaction rate.[2]
Water Removal Dean-Stark apparatus or dehydrating agentDrives the equilibrium towards product formation.[1]
Monitoring Thin Layer Chromatography (TLC)Tracks the consumption of starting materials and the formation of the product.[2]

Experimental Protocols & Visualizations

General Protocol for the Synthesis of a 2-Hydroxy-4-propoxy-benzaldehyde Schiff Base

This protocol provides a general methodology and may require optimization for specific amines.

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Hydroxy-4-propoxy-benzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.

  • Addition of Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction time can range from 2 to 6 hours.[2] Monitor the progress of the reaction by TLC.

  • Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[15]

  • Characterization: Confirm the structure of the purified product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12][13]

Schiff Base Formation Workflow

Schiff_Base_Formation cluster_reactants Reactants cluster_reaction Reaction Conditions Aldehyde 2-Hydroxy-4-propoxy- benzaldehyde Reaction_Vessel Reaction Mixture Aldehyde->Reaction_Vessel Amine Primary Amine Amine->Reaction_Vessel Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction_Vessel Heat Heat (Reflux) Heat->Reaction_Vessel Workup Isolation & Purification Reaction_Vessel->Workup Cooling/ Solvent Removal Product Schiff Base Product Workup->Product Recrystallization/ Chromatography

Caption: Workflow for the synthesis of 2-Hydroxy-4-propoxy-benzaldehyde Schiff bases.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is the catalyst concentration optimal? Check_Water->Check_Catalyst Yes Add_Dehydrant Use Dean-Stark or add a drying agent. Check_Water->Add_Dehydrant No Check_Time_Temp Are reaction time and temperature sufficient? Check_Catalyst->Check_Time_Temp Yes Adjust_pH Adjust to mildly acidic pH (4-5). Check_Catalyst->Adjust_pH No Check_Purification Is the purification method appropriate? Check_Time_Temp->Check_Purification Yes Increase_Time_Temp Extend reflux time or increase temperature. Check_Time_Temp->Increase_Time_Temp No Optimize_Purification Try recrystallization or column chromatography. Check_Purification->Optimize_Purification No Success Successful Synthesis Check_Purification->Success Yes Add_Dehydrant->Check_Catalyst Adjust_pH->Check_Time_Temp Increase_Time_Temp->Check_Purification Optimize_Purification->Success

Caption: A logical approach to troubleshooting common issues in Schiff base synthesis.

References

  • ACS Omega. (2024-06-24). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Available from: [Link]

  • ResearchGate. Techniques for characterization of Schiff bases. Available from: [Link]

  • International Journal of Chemical Studies. (2024-11-11). Synthesis and characterization of novel Schiff base ligands. Available from: [Link]

  • PeerJ. (2020-12-15). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Available from: [Link]

  • MDPI. (2024-02-02). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Available from: [Link]

  • ResearchGate. (2019-05-07). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Available from: [Link]

  • ResearchGate. (2013-04-18). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?. Available from: [Link]

  • PubMed. (2024-05-09). Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide. Available from: [Link]

  • NIH. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Available from: [Link]

  • Semantic Scholar. (2015-04-18). The mechanism of the formation of the hemiaminal and Schiff base from the benzaldehyde and triazole studied by means of the topological analysis of electron localisation function and catastrophe theory. Available from: [Link]

  • NIH. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Available from: [Link]

  • ResearchGate. Schiff base formation for benzaldehyde. Available from: [Link]

  • ResearchGate. (2015-08-06). (PDF) SOLVENT EFFECT ON THE STRUCTURES OF Co (II) SCHIFF BASE COMPLEXES DERIVED FROM 4- AMINOANTIPYRINE AND 2-HYDROXYBENZALDEHYDE (L 1 H) AND 2, 4-DIHYDROXYBENZALDEHYDE (L 2 H). Available from: [Link]

  • IJRASET. (2017-11). Synthesis of Schiff's Base Derivatives Using Water as Solvent.(A Green Methodology). Available from: [Link]

  • JOCPR. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Available from: [Link]

  • ResearchGate. (2015-01-31). What are the conditions used for schiff base reaction?. Available from: [Link]

  • Wikipedia. Schiff base. Available from: [Link]

  • Reddit. (2024-04-26). Synthesis of Schiff base. Available from: [Link]

  • J. Chem. Soc. Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Available from: [Link]

  • IOSR Journal. “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. Available from: [Link]

  • NIH. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Available from: [Link]

  • ResearchGate. (2021-12-13). Is there an effective way of purifying schiff bases?. Available from: [Link]

  • World Journal of Pharmaceutical Sciences. REVIEW ON SCHIFF BASES. Available from: [Link]

  • ResearchGate. (2024-12). (PDF) SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. (2019). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Available from: [Link]

  • TSI Journals. (2010-10-18). Preparation and characterization of new chitosan 2,4- dihydroxybenzaldehyde Schiff-base complexes; catalytic epoxidation of 1. Available from: [Link]

  • ResearchGate. (2023-03-30). How to purify Schiff base?. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Hydroxy-4-propoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-propoxy-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments.

I. Synthetic Strategies Overview

The synthesis of 2-Hydroxy-4-propoxy-benzaldehyde typically proceeds through one of two primary routes:

  • Route A: Formylation followed by Propoxylation. This common approach begins with the formylation of a readily available dihydroxyaromatic compound, such as resorcinol, to produce 2,4-dihydroxybenzaldehyde.[1] This intermediate then undergoes selective propoxylation at the 4-position.

  • Route B: Propoxylation followed by Formylation. An alternative strategy involves the initial propoxylation of a suitable phenol to yield a propoxy-substituted aromatic precursor, which is then formylated to introduce the aldehyde group.

Both routes present unique challenges. This guide will address the most frequent issues encountered in both the formylation and propoxylation steps.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may face in the laboratory.

A. Issues in the Formylation Step (e.g., Duff or Reimer-Tiemann Reaction)

Question 1: My formylation reaction is resulting in a very low yield of the desired dihydroxybenzaldehyde. What are the likely causes and how can I improve it?

Answer:

Low yields in formylation reactions are a common issue and can often be attributed to several factors depending on the chosen method.

  • For the Duff Reaction: This reaction, which uses hexamethylenetetramine (HMTA), is known for being generally inefficient.[2][3] To improve yields, consider the following:

    • Reaction Conditions: The Duff reaction often requires heating, typically between 85–120°C.[3] Ensure your reaction temperature is optimal, as insufficient heat can lead to an incomplete reaction.

    • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., acetic acid, trifluoroacetic acid) are critical. Experiment with different acids and concentrations to find the optimal conditions for your substrate.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can promote side reactions.

  • For the Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base and is notorious for moderate yields (typically 20-60%).[4]

    • Biphasic System: The reaction is typically carried out in a biphasic system (aqueous hydroxide and an organic phase with chloroform).[5] Vigorous stirring is essential to ensure adequate mixing and reaction between the phases. The use of a phase-transfer catalyst can sometimes improve yields.[6]

    • Temperature Control: The Reimer-Tiemann reaction can be highly exothermic once initiated.[6] Careful temperature control is crucial to prevent side reactions and decomposition.

    • Purity of Reagents: Ensure the purity of your chloroform and the strength of your base, as impurities can negatively impact the reaction.

Question 2: My TLC analysis of the formylation product shows multiple spots, suggesting a mixture of isomers and byproducts. How can I improve the regioselectivity and minimize side reactions?

Answer:

The formation of isomers and byproducts is a significant challenge in the formylation of phenols.

  • Isomeric Byproducts: In the case of resorcinol, the formation of the 2,6-dihydroxybenzaldehyde isomer is a common competing side product.[7]

    • Reimer-Tiemann Reaction: This reaction often yields a mixture of ortho and para isomers.[8] While ortho-formylation is typically favored due to the interaction between the dichlorocarbene intermediate and the phenoxide ion, achieving complete selectivity is challenging.[5][8]

    • Duff Reaction: The Duff reaction generally shows a preference for ortho-formylation.[2][3] If the ortho positions are blocked, formylation will occur at the para position.[2]

  • Di-formylation: In the Duff reaction, if both ortho positions to a hydroxyl group are available, di-formylation can occur.[9]

    • Troubleshooting: To favor mono-formylation, carefully control the stoichiometry of the reagents. Reducing the amount of hexamethylenetetramine (HMTA) relative to the phenolic substrate can significantly increase the yield of the mono-formylated product.[9]

  • Resin/Polymer Formation: Phenolic substrates can undergo polymerization, especially under harsh acidic or basic conditions.[9]

    • Troubleshooting:

      • Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if possible.[9]

      • Temperature Management: Avoid excessively high temperatures which can accelerate polymerization.[9]

      • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.[9]

B. Issues in the Propoxylation Step

Question 3: I am attempting to propoxylate 2,4-dihydroxybenzaldehyde, but I am getting a mixture of the desired 4-propoxy product, the 2-propoxy isomer, and the 2,4-dipropoxy byproduct. How can I achieve selective 4-O-propoxylation?

Answer:

Achieving regioselective alkylation of one hydroxyl group in the presence of another is a common challenge. The 4-hydroxyl group in 2,4-dihydroxybenzaldehyde is generally more acidic and nucleophilic than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde. This difference can be exploited to achieve selective alkylation.

  • Choice of Base and Stoichiometry: The use of a milder base and careful control of stoichiometry are key.

    • Using a weaker base like potassium bicarbonate (KHCO₃) or cesium bicarbonate (CsHCO₃) can favor mono-alkylation at the more reactive 4-position.[10] Stronger bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are more likely to deprotonate both hydroxyl groups, leading to the formation of the di-alkylation product.

    • Employing approximately one equivalent of the base and the alkylating agent (1-bromopropane or 1-iodopropane) relative to the 2,4-dihydroxybenzaldehyde is crucial to minimize the formation of the dipropoxy byproduct.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can enhance selectivity. Start at room temperature and gently heat if the reaction is too slow.

    • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile are commonly used for such alkylations.[10]

Table 1: Effect of Base on Regioselectivity of Alkylation

BaseStrengthExpected Outcome
CsHCO₃MildHigh selectivity for 4-O-alkylation[10]
KHCO₃MildGood selectivity for 4-O-alkylation
K₂CO₃ModerateIncreased formation of dipropoxy byproduct
NaHStrongSignificant formation of dipropoxy byproduct
C. Purification and Analysis

Question 4: I am having difficulty purifying the final 2-Hydroxy-4-propoxy-benzaldehyde product. What are the recommended purification techniques?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and di-alkylation products. A multi-step approach is often necessary.

  • Aqueous Work-up: After the reaction, a standard aqueous work-up is performed to remove inorganic salts and water-soluble impurities. This typically involves extraction with an organic solvent like ethyl acetate or dichloromethane, followed by washing with brine.

  • Column Chromatography: This is the most effective method for separating the desired product from its isomers and other byproducts.[7]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the components.

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be used for further purification. Suitable solvent systems can be determined on a small scale.

Question 5: How can I confirm the identity and purity of my synthesized 2-Hydroxy-4-propoxy-benzaldehyde?

Answer:

A combination of analytical techniques should be employed for unambiguous characterization and purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with a small amount of acid like acetic acid) is suitable for assessing purity and quantifying the product.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for confirming the molecular weight of the product and identifying any volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra will provide characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the propoxy group, confirming the structure and substitution pattern.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH), aldehyde (C=O), and ether (C-O-C) groups.

III. Experimental Protocols & Workflows

Protocol 1: Synthesis of 2,4-Dihydroxybenzaldehyde via Duff Reaction

This protocol is a general guideline and may require optimization.

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine resorcinol (1 equivalent) and hexamethylenetetramine (1.2 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (around 118°C) and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and hydrolyze the intermediate by adding an aqueous solution of sulfuric acid (e.g., 20% v/v).

  • Heat the mixture again for a short period (e.g., 30 minutes) to ensure complete hydrolysis.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective 4-O-Propoxylation of 2,4-Dihydroxybenzaldehyde
  • To a solution of 2,4-dihydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add cesium bicarbonate (1.1 equivalents).[10]

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat to 40-50°C.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.

IV. Visual Diagrams

Workflow for Troubleshooting Low Yield in Formylation

G start Low Yield in Formylation method Which formylation method was used? start->method duff Duff Reaction method->duff Duff reimer Reimer-Tiemann Reaction method->reimer Reimer-Tiemann duff_check1 Check Reaction Temperature (85-120°C?) duff->duff_check1 reimer_check1 Ensure Vigorous Stirring (Biphasic System) reimer->reimer_check1 duff_check2 Optimize Acid Catalyst duff_check1->duff_check2 Yes duff_check1->duff_check2 No, Adjust Temp duff_check3 Monitor Reaction Time (TLC/HPLC) duff_check2->duff_check3 reimer_check2 Consider Phase-Transfer Catalyst reimer_check1->reimer_check2 Yes reimer_check1->reimer_check2 No, Increase Stirring reimer_check3 Control Temperature (Exothermic Reaction) reimer_check2->reimer_check3

Caption: Troubleshooting workflow for low yield in formylation reactions.

Decision Tree for Selective Propoxylation

G start Impure Propoxylation Product check_byproduct Major Impurity? start->check_byproduct dipropoxy 2,4-Dipropoxy Byproduct check_byproduct->dipropoxy Dipropoxy isomer 2-Propoxy Isomer check_byproduct->isomer Isomer dipropoxy_sol1 Reduce Equivalents of Base and 1-Bromopropane to ~1.0 eq. dipropoxy->dipropoxy_sol1 isomer_sol1 Lower Reaction Temperature isomer->isomer_sol1 dipropoxy_sol2 Use a Milder Base (e.g., CsHCO₃, KHCO₃) dipropoxy_sol1->dipropoxy_sol2 isomer_sol2 Confirm Use of Mild Base to Favor 4-Position isomer_sol1->isomer_sol2

Caption: Decision tree for optimizing selective 4-O-propoxylation.

V. References

  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis. Retrieved from

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 2-Hydroxy-4-Methoxybenzaldehyde. Retrieved from

  • Grokipedia. (n.d.). Duff reaction. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines. Retrieved from

  • Quora. (2015, March 14). What is the Reimer-Tiemann reaction?. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Retrieved from

  • Unknown. (n.d.). Duff Reaction. Retrieved from

  • Indian Patents. (n.d.). 188336: "AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". Retrieved from

  • Unknown. (n.d.). Advancements in the Synthesis of 2,4-Dihydroxybenzaldehyde for Industrial Use. Retrieved from

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2,4-Dihydroxybenzaldehyde. Retrieved from

  • Chem-Station Int. Ed. (2016, September 22). Duff Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-(3-hydroxypropoxy)benzaldehyde. Retrieved from [Link]

  • NIH. (2026, January 3). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde. Retrieved from

  • BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde. Retrieved from

  • Analytical Methods. (2025, August 28). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Retrieved from [Link]

  • MDPI. (2019, August 7). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde. Retrieved from

  • PubChem - NIH. (n.d.). 4-Propoxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • Google Patents. (n.d.). CN102992982A - Synthesis method of p-hydroxybenzaldehyde. Retrieved from

  • Organic Syntheses. (n.d.). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from

  • Google Patents. (n.d.). WO1987000167A1 - Method for preparing aldehydes by formylation. Retrieved from

  • Unknown. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from

  • Organic Syntheses Procedure. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-4-propoxy-benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research in the synthesis of 2-Hydroxy-4-propoxy-benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance your synthetic outcomes. Our focus is on practical, field-proven insights to help you navigate the complexities of aromatic formylation and improve the yield and purity of your target compounds.

Introduction: The Synthetic Challenge

The synthesis of 2-Hydroxy-4-propoxy-benzaldehyde, a substituted salicylaldehyde, is a crucial step in the development of various pharmaceutical and fine chemical entities. The introduction of a formyl group ortho to a hydroxyl group on an activated benzene ring presents several challenges, including low yields, the formation of isomeric and polymeric side products, and difficulties in purification. This guide will address these common issues by providing a detailed understanding of the underlying reaction mechanisms and offering practical solutions.

Troubleshooting Common Issues in the Synthesis of 2-Hydroxy-4-propoxy-benzaldehyde

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low to No Product Yield

Question: I am attempting the ortho-formylation of 4-propoxyphenol and observing very low yields of 2-Hydroxy-4-propoxy-benzaldehyde, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the ortho-formylation of 4-propoxyphenol can stem from several factors, primarily related to the choice of formylation method and reaction conditions. The electron-donating nature of the propoxy group strongly activates the aromatic ring, but achieving high ortho-selectivity and yield requires careful control of the reaction.

Potential Causes and Solutions:

  • Inappropriate Formylation Reagent: Not all formylation reactions are equally effective for this substrate. While classic methods like the Reimer-Tiemann and Duff reactions are options, they often suffer from low yields and the formation of multiple products.[1][2] A highly effective method for achieving exclusive ortho-formylation of phenols is the use of paraformaldehyde with magnesium chloride (MgCl₂) and a tertiary amine base like triethylamine (Et₃N).[3] This method often provides high to excellent yields of salicylaldehydes.[4]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature is critical. For the MgCl₂-mediated formylation, refluxing in a suitable solvent like anhydrous tetrahydrofuran (THF) or acetonitrile is typically required.[5] Insufficient temperature will lead to a sluggish or incomplete reaction.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times can lead to the formation of byproducts.[5]

    • Anhydrous Conditions: Moisture can deactivate the reagents, particularly in the MgCl₂-mediated method. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.

  • Reagent Stoichiometry: The molar ratios of the phenol, paraformaldehyde, MgCl₂, and triethylamine are crucial. An excess of paraformaldehyde is often used to drive the reaction to completion.[6] A common starting point is a phenol:MgCl₂:Et₃N:paraformaldehyde ratio of 1:1.5:3.75:6.75.

Issue 2: Formation of Multiple Products (Isomers and Di-formylation)

Question: My reaction is producing a mixture of products, and I am struggling to isolate the desired 2-Hydroxy-4-propoxy-benzaldehyde. How can I improve the regioselectivity and avoid di-formylation?

Answer:

The formation of multiple products is a common challenge in the formylation of activated phenols. The primary side products are often the para-isomer (4-Hydroxy-3-propoxybenzaldehyde) and di-formylated products.

Improving Regioselectivity:

  • Chelation Control: The high ortho-selectivity of the MgCl₂/paraformaldehyde method is attributed to the formation of a magnesium phenoxide intermediate, which directs the electrophilic attack of the formylating agent to the ortho position through chelation.[4] This makes it the preferred method for synthesizing salicylaldehydes.

  • Reimer-Tiemann Reaction: While the Reimer-Tiemann reaction can yield the ortho-product, it is notorious for also producing the para-isomer.[1] The ortho- to para- ratio can be influenced by the solvent and the counter-ion of the base.

Avoiding Di-formylation:

  • Stoichiometry Control: Di-formylation can occur if both ortho positions are available and the reaction conditions are too harsh or the reaction time is too long. In the case of 4-propoxyphenol, only one ortho position is available, so di-ortho-formylation is not possible. However, formylation at other positions could potentially occur under forcing conditions. Sticking to optimized stoichiometry is key.

  • Reaction Monitoring: Closely monitor the reaction by TLC to stop it once the desired mono-formylated product is the major component.

Issue 3: Product Purification Challenges

Question: I have a crude reaction mixture containing my desired product, but I am finding it difficult to purify. What are the recommended purification strategies?

Answer:

Purification of 2-Hydroxy-4-propoxy-benzaldehyde requires the removal of unreacted starting materials, inorganic salts, and any organic byproducts.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature and quench it by adding a dilute acid (e.g., 1N HCl) to neutralize the triethylamine and dissolve the magnesium salts.[5]

  • Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.[7] The product will move into the organic layer.

  • Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Column Chromatography: The crude product can be further purified by silica gel column chromatography. A solvent system of ethyl acetate and hexane is typically effective for separating the desired product from less polar impurities (like unreacted starting material) and more polar byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is best for synthesizing 2-Hydroxy-4-propoxy-benzaldehyde?

A1: The ortho-formylation of phenols using paraformaldehyde, magnesium chloride, and triethylamine is highly recommended for its high yield and excellent ortho-selectivity.[3] This method avoids many of the regioselectivity issues associated with the Reimer-Tiemann and Duff reactions.

Q2: What are the expected spectroscopic characteristics of 2-Hydroxy-4-propoxy-benzaldehyde?

  • ¹H NMR: Expect signals for the aldehyde proton (~9.8 ppm), the phenolic hydroxyl proton (~11.0 ppm, broad), and aromatic protons in the range of 6.5-7.5 ppm. The propoxy group will show a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen.

  • ¹³C NMR: The aldehyde carbonyl carbon will appear around 190-195 ppm. Aromatic carbons will be in the 100-165 ppm region. The carbons of the propoxy group will be in the aliphatic region.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹, a broad O-H stretch from the phenol, and C-O stretches for the ether linkage.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 180.0786 for C₁₀H₁₂O₃.

Q3: How can I confirm the complete consumption of the 4-propoxyphenol starting material?

A3: The most effective way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material on a silica gel plate and elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexane). The starting material will have a different Rf value than the more polar product. The disappearance of the starting material spot indicates the completion of the reaction.

Detailed Experimental Protocol: Ortho-Formylation of 4-Propoxyphenol

This protocol is adapted from a general and reliable method for the ortho-formylation of phenols.[5][6]

Materials:

  • 4-Propoxyphenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Triethylamine (Et₃N), distilled

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

  • 1N Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl Acetate

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-propoxyphenol (1 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous MgCl₂ (1.5 equivalents) and anhydrous THF or acetonitrile. Stir the suspension.

  • Base Addition: Slowly add triethylamine (3.75 equivalents) to the mixture and stir for 10-15 minutes at room temperature.

  • Formylating Agent: Add paraformaldehyde (6.75 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Carefully add 1N HCl to quench the reaction and dissolve the salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Data Summary and Visualization

Table 1: Comparison of Formylation Methods for Phenols
ReactionReagentsTypical Yield (ortho-product)Key AdvantagesKey Disadvantages
Reimer-Tiemann Chloroform, Strong Base (e.g., NaOH)Low to moderateOne-pot reactionLow yield, formation of para-isomer, use of hazardous chloroform
Duff Reaction Hexamethylenetetramine (HMTA), AcidLow to moderateInexpensive reagentsLow yields, often requires harsh conditions
MgCl₂-Mediated Formylation Paraformaldehyde, MgCl₂, Et₃NHigh to ExcellentHigh ortho-selectivity, high yieldsRequires anhydrous conditions
Diagrams

reaction_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware reactants Add 4-Propoxyphenol, anhy. MgCl2, anhy. Solvent start->reactants base Add Triethylamine reactants->base paraform Add Paraformaldehyde base->paraform reflux Reflux (2-4h) paraform->reflux monitor Monitor by TLC reflux->monitor quench Quench with 1N HCl monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Pure 2-Hydroxy-4-propoxy-benzaldehyde

Caption: Experimental workflow for the ortho-formylation of 4-propoxyphenol.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product cause1 Incorrect Reaction Conditions start->cause1 cause2 Moisture Contamination start->cause2 cause3 Suboptimal Reagent Stoichiometry start->cause3 sol1 Optimize Temperature & Reaction Time cause1->sol1 sol2 Ensure Anhydrous Conditions cause2->sol2 sol3 Adjust Molar Ratios of Reagents cause3->sol3

Sources

Technical Support Center: Purification of Crude 2-Hydroxy-4-propoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 2-Hydroxy-4-propoxy-benzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this valuable aromatic aldehyde.

Understanding the Chemistry of Purification

Effective purification begins with a comprehensive understanding of the target molecule and its likely contaminants. 2-Hydroxy-4-propoxy-benzaldehyde is often synthesized via the Reimer-Tiemann reaction of 4-propoxyphenol. This synthetic route, while effective, can introduce specific impurities that must be addressed.

Typical Impurities in Crude 2-Hydroxy-4-propoxy-benzaldehyde:

  • Unreacted Starting Material: 4-propoxyphenol

  • Isomeric Byproduct: 4-Hydroxy-3-propoxy-benzaldehyde

  • Oxidized Product: 2-Hydroxy-4-propoxy-benzoic acid

  • Residual Reagents: Chloroform, sodium hydroxide

The purification strategies outlined below are designed to selectively remove these impurities based on their differing physicochemical properties.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 2-Hydroxy-4-propoxy-benzaldehyde in a question-and-answer format.

Q1: My crude product is a dark, oily liquid. Is this normal, and how do I proceed?

A1: A dark, oily appearance is common for crude products from the Reimer-Tiemann reaction due to the formation of phenolic tars and other colored byproducts. The first step is typically a wash with a mild base to remove acidic impurities. A wash with a dilute sodium bicarbonate solution can help remove any 2-Hydroxy-4-propoxy-benzoic acid that may have formed due to oxidation of the aldehyde.[1]

Q2: I'm struggling to separate the 2-hydroxy-4-propoxy and 4-hydroxy-3-propoxy isomers. What is the best approach?

A2: The separation of these regioisomers is a significant challenge due to their similar polarities.

  • Column Chromatography: This is the most effective method. A carefully optimized solvent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. The 2-hydroxy isomer, with its intramolecular hydrogen bond between the hydroxyl and aldehyde groups, is less polar and will typically elute first.

  • Fractional Distillation (under vacuum): If the boiling points of the isomers are sufficiently different, vacuum distillation can be effective. However, finding precise boiling point data for both isomers is challenging. For the related compound 4-propoxybenzaldehyde, a boiling point of 129-130 °C at 10 mmHg has been reported, which can serve as a starting point for estimating the conditions for your compound.

Q3: My aldehyde seems to be decomposing on the silica gel column. What can I do?

A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[2]

  • Neutralize the Silica Gel: Before packing the column, you can create a slurry of the silica gel in your starting eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites.[2]

  • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

Q4: I tried to form a bisulfite adduct to purify my aldehyde, but the yield was very low. Why is this happening?

A4: The formation of a solid bisulfite adduct can be influenced by several factors.

  • Steric Hindrance: The hydroxyl group ortho to the aldehyde in your molecule may cause some steric hindrance, potentially slowing down the reaction with bisulfite.

  • Adduct Solubility: The bisulfite adduct of your specific aldehyde might be soluble in the reaction medium and therefore will not precipitate. In this case, a liquid-liquid extraction protocol where the adduct is extracted into the aqueous phase is a better approach.[3][4]

Purification Protocols

Here are detailed, step-by-step methodologies for the most common and effective purification techniques for 2-Hydroxy-4-propoxy-benzaldehyde.

Protocol 1: Purification via Bisulfite Adduct Formation (Liquid-Liquid Extraction Method)

This method is highly selective for aldehydes and is excellent for removing non-aldehydic impurities.[3][4][5][6][7]

Diagram: Bisulfite Adduct Purification Workflow

G crude Crude 2-Hydroxy-4-propoxy-benzaldehyde (in Methanol) add_bisulfite Add Saturated Aq. Sodium Bisulfite crude->add_bisulfite extract Liquid-Liquid Extraction (with Ethyl Acetate/Hexanes) add_bisulfite->extract separate Separate Layers extract->separate aq_phase Aqueous Phase (contains bisulfite adduct) separate->aq_phase Adduct org_phase Organic Phase (contains impurities) separate->org_phase Impurities basify Basify Aqueous Phase (with NaOH to pH > 12) aq_phase->basify extract_pure Extract with Ethyl Acetate basify->extract_pure pure_org Organic Phase (contains pure aldehyde) extract_pure->pure_org dry_conc Dry (Na2SO4) & Concentrate pure_org->dry_conc final_product Pure 2-Hydroxy-4-propoxy-benzaldehyde dry_conc->final_product

Caption: Workflow for aldehyde purification via bisulfite adduct extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 2-Hydroxy-4-propoxy-benzaldehyde in a minimal amount of a water-miscible organic solvent like methanol or dimethylformamide (DMF).[5]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.[5]

  • Extraction: Add an equal volume of a non-polar organic solvent (e.g., a 1:1 mixture of hexanes and ethyl acetate) and water to the separatory funnel. Shake vigorously and then allow the layers to separate.

  • Separation: Carefully separate the aqueous layer, which now contains the water-soluble bisulfite adduct of your aldehyde. The organic layer contains the non-aldehydic impurities and can be discarded.

  • Regeneration of the Aldehyde: Return the aqueous layer to the separatory funnel. Add a fresh portion of ethyl acetate. While stirring, slowly add a concentrated solution of sodium hydroxide until the pH of the aqueous layer is strongly basic (pH > 12). This will reverse the bisulfite addition.[5]

  • Final Extraction: Shake the separatory funnel to extract the purified aldehyde into the ethyl acetate layer.

  • Work-up: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the purified 2-Hydroxy-4-propoxy-benzaldehyde.

Protocol 2: Purification by Column Chromatography

This technique is particularly useful for separating the desired product from its isomers.

Diagram: Column Chromatography Workflow

G prepare_column Prepare Silica Gel Column (slurry packed in Hexane) load_sample Load Crude Product (dissolved in minimal solvent) prepare_column->load_sample elute_gradient Elute with Hexane/Ethyl Acetate Gradient (e.g., 98:2 -> 90:10) load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure concentrate Concentrate under Reduced Pressure combine_pure->concentrate pure_product Pure 2-Hydroxy-4-propoxy-benzaldehyde concentrate->pure_product

Caption: General workflow for purification by column chromatography.

Step-by-Step Procedure:

  • Stationary Phase: Prepare a column with silica gel (60-120 mesh). If your aldehyde is sensitive to acid, consider neutralizing the silica with triethylamine.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of around 0.2-0.3 for the desired product.

  • Packing the Column: Pack the column using a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate).

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane and load it onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity by increasing the proportion of ethyl acetate. The less polar 2-hydroxy-4-propoxy-benzaldehyde should elute before the more polar 4-hydroxy-3-propoxy-benzaldehyde isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Analysis

After purification, it is essential to assess the purity of your 2-Hydroxy-4-propoxy-benzaldehyde.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is an excellent technique for determining the purity and quantifying any remaining isomeric impurities.

Typical HPLC Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher concentration of A, and gradually increase B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities and confirming the structure of your purified product.

Typical GC-MS Conditions:

ParameterValue
Column Non-polar capillary column (e.g., HP-5MS)
Injector Temperature 250 °C
Carrier Gas Helium
Oven Program Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).
Ionization Mode Electron Ionization (EI) at 70 eV

References

  • Technical Support Center: Aldehyde Purific
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56944.
  • Brindle, C. S. Workup: Aldehydes. University of Rochester, Department of Chemistry.
  • Bisulfite. In Wikipedia.
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
  • Process for producing aromatic aldehydes. (1974). U.S.
  • General procedures for the purific
  • Technical Support Center: Purification of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde. Benchchem.
  • 4-Propoxybenzaldehyde. Sigma-Aldrich.
  • 2-Hydroxy-4-methylbenzaldehyde. PubChem.
  • An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. (2005).
  • A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Deriv
  • Benzaldehyde, m-hydroxy-. Organic Syntheses.
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.
  • Reimer-Tiemann aldehyde synthesis process. (1982). U.S.
  • The method for preparing p-hydroxybenzaldehyde by Reimer-Tiemann reaction. (2011).
  • 2-hydroxy-4-propoxybenzaldehyde. Sigma-Aldrich.
  • Separation of Benzaldehyde, 2-hydroxy-4-methoxy- on Newcrom R1 HPLC column. SIELC Technologies.
  • 4-Propoxybenzaldehyde. PubChem.
  • 4-Propoxybenzaldehyde. NIST WebBook.
  • Pattekhan, H. H., & Divakar, S. (2001). Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol.
  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI.
  • Benzaldehyde, 3-ethoxy-2-hydroxy-. SIELC Technologies.
  • Process for the isolation of p-hydroxybenzaldehyde. (1988). U.S.
  • Dielectric Relaxation Behaviour of Glycidyl Methacrylate (GMA) and 3-methoxy-4-(2-hydroxy-3-methacryloloxy-propoxy) Benzaldehyde (MH) and their copolymers. (2023). Journal of Chemical Health Risks, 13(4).

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troubleshooting guide for the synthesis of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Benzaldehydes

Welcome to the technical support center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the formylation of aromatic compounds. Here, we move beyond simple protocols to diagnose and solve common experimental issues, grounding our advice in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured as a series of questions that directly address common problems encountered in the lab. We will explore the causality behind these issues and provide actionable, step-by-step solutions.

Section 1: Issues with Electrophilic Aromatic Substitution (Formylation)

Electrophilic formylation is a cornerstone of benzaldehyde synthesis, but success is highly dependent on matching the reaction to the substrate's electronic properties.

This is a frequent issue, often stemming from the nature of the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺). Mechanistically, it is a relatively weak electrophile compared to the acylium ions in Friedel-Crafts acylations.[1] Therefore, its success hinges on a sufficiently electron-rich aromatic substrate.[1]

Core Causality Analysis:

  • Substrate Deactivation: The most common cause of failure is an electron-deficient substrate. Aromatic rings substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) are generally poor candidates for the Vilsmeier-Haack reaction.[2]

  • Inactive Vilsmeier Reagent: The reagent is formed in situ from phosphorus oxychloride (POCl₃) and a tertiary amide, typically N,N-dimethylformamide (DMF).[1]

    • Degraded DMF: Old or improperly stored DMF can decompose to dimethylamine and formic acid. Dimethylamine, being nucleophilic, will consume the Vilsmeier reagent as it forms.[3] If your DMF has a fishy odor, it is likely degraded.

    • Improper Reagent Formation: The formation of the Vilsmeier reagent is exothermic and should be done at a controlled temperature (e.g., 0 °C) before adding the substrate to prevent side reactions.[2][4]

  • Insufficient Temperature: While reagent formation requires cooling, the subsequent formylation step may require heat, especially for moderately activated substrates. Reactions are often run between room temperature and 80 °C.[2][5]

Troubleshooting Protocol:

  • Verify Substrate Suitability: Confirm your aromatic ring is electron-rich (e.g., phenols, anilines, alkoxybenzenes, activated heterocycles).[4] If your substrate is deactivated, consider an alternative method like nucleophilic aromatic substitution or formylation of an organometallic derivative.

  • Use High-Purity Reagents: Use a fresh, unopened bottle of anhydrous DMF. If in doubt, distill the DMF before use. Ensure the POCl₃ is of high quality and has not been hydrolyzed by atmospheric moisture.

  • Optimize Reaction Conditions:

    • Slowly add POCl₃ (1.2 eq) to anhydrous DMF (3-5 eq, can also be the solvent) at 0 °C under an inert atmosphere (Argon or Nitrogen).

    • Stir for 30-60 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

    • Add your substrate (1 eq), either neat or dissolved in a minimal amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature, then heat to 60-70 °C for 2-6 hours.[2]

  • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of your starting material.

  • Ensure Complete Hydrolysis: The reaction produces an iminium salt intermediate, which must be hydrolyzed during workup to yield the aldehyde.[4] Quench the reaction mixture by pouring it slowly onto crushed ice, followed by treatment with an aqueous base (e.g., sodium acetate or sodium hydroxide) until the solution is neutral or slightly basic. Stir vigorously to ensure complete conversion.[4]

Troubleshooting Workflow: Vilsmeier-Haack Reaction

G start Low Yield / No Reaction in Vilsmeier-Haack sub_check Is the aromatic ring electron-rich? start->sub_check reagent_check Are DMF and POCl₃ fresh and anhydrous? sub_check->reagent_check Yes alt_method Consider alternative synthesis (e.g., organometallic formylation) sub_check->alt_method No temp_check Was reaction heated after substrate addition? reagent_check->temp_check Yes purify_reagents Use fresh/distilled DMF. Check POCl₃ quality. reagent_check->purify_reagents No workup_check Was hydrolysis of iminium salt complete? temp_check->workup_check Yes optimize_temp Heat reaction to 60-80°C. Monitor by TLC. temp_check->optimize_temp No optimize_workup Pour onto ice, add base (NaOAc), and stir vigorously. workup_check->optimize_workup No success Problem Solved workup_check->success Yes purify_reagents->reagent_check optimize_temp->temp_check optimize_workup->workup_check

Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.

The Duff reaction, which uses hexamethylenetetramine (HMTA) for the ortho-formylation of phenols, is prone to di-substitution when both ortho positions are available.[6][7] The key to achieving mono-selectivity lies in controlling the stoichiometry.

Core Causality Analysis:

The reaction proceeds via an iminium ion electrophile generated from HMTA.[7] If an excess of this electrophile is present relative to the phenol, the initially formed mono-substituted product can react again at the second vacant ortho position.

Troubleshooting Protocol:

  • Adjust Stoichiometry: This is the most critical parameter. Reduce the molar ratio of HMTA to the phenolic substrate. A starting point of 1:1 is recommended. If di-formylation persists, you may need to use a slight sub-stoichiometric amount of HMTA.

  • Monitor the Reaction: Use TLC or HPLC to closely monitor the reaction progress. Stop the reaction as soon as the mono-formylated product appears to be maximized and before the di-formylated product spot becomes significant.[6]

  • Control Reaction Time: Do not let the reaction run longer than necessary. Over-extended reaction times increase the likelihood of side reactions, including di-formylation and resin formation.[6]

Optimized Conditions for Mono-Formylation (Duff Reaction)

Parameter Standard Condition Optimized for Mono-selectivity Rationale
HMTA:Phenol Ratio 1.5 : 1 or higher 1 : 1 to 0.9 : 1 Limits the amount of electrophile available for a second substitution.[6]
Reaction Time Run to completion Monitor and quench at max mono-product Prevents the mono-product from reacting further.[6]

| Temperature | 80-100 °C | Use the lowest effective temperature | Minimizes polymerization and other side reactions.[6] |

The Reimer-Tiemann reaction formylates phenols using chloroform and a strong base, proceeding through a dichlorocarbene intermediate.[8][9] While it typically favors the ortho product, achieving high selectivity can be challenging.[8][10]

Core Causality Analysis:

The ortho-selectivity is attributed to a favorable interaction between the hydroxyl group (as a phenoxide) and the incoming dichlorocarbene.[6] The cation from the base can coordinate with the phenoxide oxygen, directing the electrophilic attack to the nearby ortho position.

Troubleshooting Protocol:

  • Choice of Base: The counter-ion of the base can influence selectivity. Potassium hydroxide (KOH) is often reported to give better ortho:para ratios than sodium hydroxide (NaOH) due to the nature of the ion-pairing.

  • Solvent System: The reaction is typically biphasic. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[10] The use of phase-transfer catalysts can sometimes influence the outcome.[6]

  • Steric Hindrance: If the ortho positions are sterically hindered, the para product will be favored. If the ortho position is already substituted, formylation will occur at the para position.[10]

  • Consider an Alternative: If high ortho-selectivity is critical and cannot be achieved, the Duff reaction is an excellent alternative as it is highly ortho-selective for phenols.[4][7]

Reaction Method Comparison for Phenol Formylation

Reaction Regioselectivity Key Challenge Best For
Reimer-Tiemann Ortho favored, but para often co-produced Isomer separation General ortho-formylation when mixtures are acceptable.[8][9]
Duff Reaction Highly ortho-selective Potential di-formylation Clean synthesis of ortho-hydroxybenzaldehydes.[6][7]

| Gattermann | Varies with substrate | Use of toxic cyanides | Formylation of phenols and electron-rich heterocycles.[11][12] |

Section 2: Oxidation and Functional Group Interconversion

This is a classic selectivity challenge in organic synthesis, as the product aldehyde is often more susceptible to oxidation than the starting toluene.

Core Causality Analysis:

Over-oxidation occurs when the reaction conditions are too harsh or the reaction is not stopped at the optimal time. The choice of oxidant and catalyst system is paramount for achieving high selectivity for the aldehyde.

Troubleshooting Protocol:

  • Choose a Selective Oxidation System:

    • Vanadium Catalysis: Systems using catalysts like NH₄VO₃ with H₂O₂ as the oxidant have shown high selectivity for benzaldehyde with no traces of benzoic acid under optimized, mild conditions.[13]

    • Cobalt/NHPI Systems: A combination of a cobalt salt (e.g., Co(OAc)₂) and N-hydroxyphthalimide (NHPI) under an oxygen atmosphere can achieve high conversion and selectivity. The choice of solvent, such as hexafluoroisopropanol (HFIP), can be key to preventing over-oxidation.[13][14]

  • Control Reaction Temperature: Higher temperatures often decrease selectivity towards the aldehyde by promoting over-oxidation to the acid.[15] Perform the reaction at the lowest temperature that allows for a reasonable conversion rate.

  • Monitor the Reaction Closely: Do not run the reaction for a set time without monitoring. Use GC-MS or HPLC to track the formation of the aldehyde and the appearance of the benzoic acid. Quench the reaction when the aldehyde concentration is at its maximum.

  • Limit the Oxidant: In some cases, using the oxidant as the limiting reagent can help prevent over-oxidation of the product once the starting material is consumed.

Mechanism for Selective Toluene Oxidation

G Toluene Substituted Toluene Radical Benzylic Radical Toluene->Radical Initiator (e.g., NHPI) Peroxy Peroxy Intermediate Radical->Peroxy + O₂ Aldehyde Substituted Benzaldehyde (Desired Product) Peroxy->Aldehyde Catalyst (e.g., Co(II)/Co(III)) Acid Benzoic Acid (Over-oxidation) Aldehyde->Acid Further Oxidation

Caption: Simplified radical pathway for toluene oxidation.

Section 3: Purification and Stability

Substituted benzaldehydes are notoriously susceptible to air oxidation, converting to the corresponding benzoic acids.[16] This process is often catalyzed by light and trace impurities.

Troubleshooting Protocol:

  • Purification Method:

    • Distillation: For non-heat-sensitive compounds, vacuum distillation is the preferred method. Ensure the apparatus is clean and dry.

    • Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct. The aldehyde is treated with aqueous sodium bisulfite, and the resulting solid is filtered off, washed, and then decomposed back to the pure aldehyde by treatment with acid or base.[17] This is an excellent method for removing non-aldehydic impurities.

    • Hydrogenation of Impurities: A specialized method involves treating the crude benzaldehyde with H₂ over a palladium catalyst to hydrogenate certain impurities without reducing the aldehyde, followed by distillation.[18]

  • Storage:

    • Inert Atmosphere: Always store purified benzaldehydes under an inert atmosphere (Argon or Nitrogen).

    • Refrigeration: Store in a refrigerator or freezer to slow the rate of decomposition.

    • Amber Bottles: Use amber glass bottles to protect the compound from light.

    • Purity: Ensure the aldehyde is as pure as possible before storage, as impurities can catalyze oxidation.

References

  • Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. Retrieved from [Link]

  • CollegeSearch. (2025). Gattermann Koch Reaction Mechanism - Definition, Limitations. Retrieved from [Link]

  • Collegedunia. (n.d.). Gattermann-Koch Reaction: Mechanism, Limitations and Examples. Retrieved from [Link]

  • Science Info. (2023). Gattermann Koch Reaction: Mechanism, Application, Limitation. Retrieved from [Link]

  • I.R.I.S. (2021). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. Retrieved from [Link]

  • TSI Journals. (n.d.). SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. Retrieved from [Link]

  • Olah, G. A. (1995). Process for formylation of aromatic compounds. Google Patents.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • ACS Publications. (2024). Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives | ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Protecting Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. Retrieved from [Link]

  • ResearchGate. (2025). Highly Selective Oxidation of Toluene to Benzaldehyde in Alkaline Systems. Retrieved from [Link]

  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted benzaldehydes.
  • Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Purechemistry. (2023). Aromatic formylation reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ACS Publications. (1974). Palladium-catalyzed formylation of aryl, heterocyclic, and vinylic halides. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Chem-Station. (2016). Duff Reaction. Retrieved from [Link]

  • Journal of Chemistry Letters. (2025). Formylation of Aryl Halides with CO2: A Focus-Review. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Retrieved from [Link]

  • Reddit. (2024). Vilsmeier Haack Reaction. Retrieved from [Link]

  • Wiley Online Library. (2025). A General and Efficient Method for the Formylation of Aryl and Heteroaryl Bromides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted benzaldehydes.
  • YouTube. (2022). Preparation of Benzaldehydes, Part 2: From Metalated Arenes. Retrieved from [Link]

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Technical Support Center: Troubleshooting Side Reactions in the Formylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic transformations. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format.

FAQs and Troubleshooting Guides

Issue 1: Poor Regioselectivity - A Mixture of ortho and para Isomers

Q: My Reimer-Tiemann reaction is yielding a significant amount of the para-formylated product alongside the desired ortho-isomer. How can I improve the ortho-selectivity?

A: This is a classic challenge in phenol formylation. The Reimer-Tiemann reaction, while effective, often provides a mixture of isomers.[1][2] The ortho-selectivity is generally attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[1][2] However, several factors can influence the ortho:para ratio.

Causality and Mechanistic Insights:

The hydroxyl group of the phenol is an activating, ortho-, para- director in electrophilic aromatic substitution.[3][4] In the Reimer-Tiemann reaction, the phenol is deprotonated to the more nucleophilic phenoxide ion, which then attacks the electrophilic dichlorocarbene.[5][6][7] The preference for the ortho position is often explained by the coordination of the dichlorocarbene to the oxygen of the phenoxide, directing the electrophilic attack to the adjacent carbon. However, steric hindrance and electronic effects of other substituents on the ring can favor the para position.[8]

Troubleshooting Protocol:

  • Choice of Base and Counterion: The nature of the cation from the base can influence selectivity. Using bases with larger, more coordinating cations can sometimes enhance ortho-selectivity by stabilizing the transition state leading to the ortho product.[1]

  • Solvent System: The reaction is often biphasic. The choice of phase-transfer catalyst can impact the proximity of the dichlorocarbene to the phenoxide ion at the interface, thereby influencing the regioselectivity.

  • Alternative Formylation Methods: If high ortho-selectivity is critical, consider alternative methods:

    • Magnesium Chloride/Triethylamine/Paraformaldehyde Method: This method is known for its excellent ortho-selectivity.[9][10][11] The magnesium ion is believed to chelate with the phenolic oxygen and the incoming formaldehyde, directing the formylation exclusively to the ortho position.

    • Duff Reaction: This reaction, using hexamethylenetetramine (HMTA) in an acidic medium, generally shows a strong preference for ortho-formylation of phenols.[12][13][14]

Experimental Protocol: High ortho-Selectivity Formylation using MgCl₂, Et₃N, and Paraformaldehyde [9]

  • Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous magnesium chloride (2.2 equivalents) to a solution of the substituted phenol (1 equivalent) in dry tetrahydrofuran (THF).

  • Add triethylamine (2.2 equivalents) to the suspension and stir for 30 minutes at room temperature.

  • Add paraformaldehyde (2.5 equivalents) and heat the mixture to reflux (typically 65-70 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Di-formylation and Poly-formylation

Q: I am observing significant amounts of a di-formylated product in my Duff reaction. How can I favor mono-formylation?

A: Di-formylation is a common side reaction in the Duff reaction, particularly when both ortho positions of the phenol are unsubstituted.[1][12] The aldehyde group is deactivating, but under the reaction conditions, a second formylation can still occur.[15]

Causality and Mechanistic Insights:

The Duff reaction proceeds via an electrophilic aromatic substitution where an iminium ion, generated from hexamethylenetetramine (HMTA), is the electrophile.[12][13] The strong activating nature of the hydroxyl group can make the mono-formylated product sufficiently reactive for a second formylation, especially if an excess of the formylating agent is present.

Troubleshooting Protocol:

  • Stoichiometry Control: The most critical factor is the molar ratio of HMTA to the phenol.[1] To favor mono-formylation, reduce the amount of HMTA. A 1:1 ratio or even a slight excess of the phenol is a good starting point.

  • Reaction Time and Temperature: Monitor the reaction closely using TLC or HPLC. Stop the reaction as soon as the desired mono-formylated product is maximized to prevent further reaction.[1] Lowering the reaction temperature can also help, though it may slow down the primary reaction.

  • Gradual Addition: Adding the formylating agent (or the phenol) portion-wise can help maintain a low concentration of the electrophile, thus disfavoring the second formylation.

Logical Workflow for Troubleshooting Di-formylation:

diformylation_troubleshooting start High Di-formylation in Duff Reaction check_ratio Check HMTA:Phenol Ratio start->check_ratio adjust_ratio Adjust Ratio to ≤ 1:1 check_ratio->adjust_ratio Ratio > 1:1 monitor_rxn Monitor Reaction Progress (TLC/HPLC) check_ratio->monitor_rxn Ratio ≤ 1:1 adjust_ratio->monitor_rxn stop_rxn Stop Reaction at Max Mono-product Yield monitor_rxn->stop_rxn success Mono-formylated Product Optimized stop_rxn->success Yes consider_temp Consider Lowering Reaction Temperature stop_rxn->consider_temp No consider_temp->monitor_rxn

Caption: Workflow for minimizing di-formylation in the Duff reaction.

Issue 3: Formation of Resinous/Polymeric Byproducts

Q: My formylation reaction is producing a significant amount of an intractable resin or polymer. What is causing this and how can I prevent it?

A: Phenol-formaldehyde resin formation is a well-known side reaction, especially under acidic or basic conditions where formaldehyde or a formaldehyde equivalent is used.[1] This occurs through repeated hydroxymethylation and subsequent condensation reactions.[1]

Causality and Mechanistic Insights:

The formylation reaction introduces a hydroxymethyl group (or a precursor) onto the ring, which can then be further activated to react with another phenol molecule, leading to polymerization. This is particularly problematic at higher temperatures and with prolonged reaction times.

Troubleshooting Protocol:

  • Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if possible to limit the availability of the monomer for polymerization.[1]

  • Temperature Management: Avoid excessively high temperatures, which accelerate polymerization.[1] For instance, in a Duff reaction using trifluoroacetic acid (TFA), maintaining the temperature around 70°C can help prevent unwanted polymerization.[1]

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.

  • Choice of Formylating Agent and Conditions:

    • Vilsmeier-Haack Reaction: This method, using a pre-formed Vilsmeier reagent (e.g., from DMF and POCl₃), can be a cleaner alternative as it does not involve free formaldehyde.[16][17][18][19]

    • Casnati-Skattebøl Reaction: This two-step procedure involves the formation of a hydroxymethylphenol, which is then oxidized. By separating the addition and oxidation steps, polymerization can be better controlled.

Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Phenol [16]

  • Under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with vigorous stirring to form the Vilsmeier reagent. Allow the mixture to stir at 0°C for 1 hour.

  • Dissolve the substituted phenol (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat as necessary (monitor by TLC). Temperatures can range from room temperature to 80°C depending on the substrate's reactivity.[17]

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium acetate or sodium hydroxide solution).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

Issue 4: No Reaction or Very Low Conversion

Q: I am attempting to formylate a phenol with electron-withdrawing groups, and I am observing no reaction or very low conversion. What can I do?

A: Phenols with strong electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) are significantly deactivated towards electrophilic aromatic substitution.[9][20] Many standard formylation methods that work well for electron-rich phenols will be sluggish or fail completely with these substrates.

Causality and Mechanistic Insights:

The rate-determining step in these reactions is the attack of the aromatic ring on the electrophile. Electron-withdrawing groups reduce the electron density of the ring, making it less nucleophilic and thus less reactive.

Troubleshooting Protocol:

  • Increase Reaction Severity:

    • Higher Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy.

    • Longer Reaction Times: These substrates may require significantly longer reaction times.[20]

  • Use a More Powerful Formylation Method:

    • Rieche Formylation: This method uses dichloromethyl methyl ether and a strong Lewis acid like TiCl₄ or SnCl₄. It is a more potent electrophilic system capable of formylating less reactive aromatic rings.[21]

    • Vilsmeier-Haack with Metal Catalysis: The addition of transition metal catalysts like Cu(II), Ni(II), or Co(II) nitrates to the Vilsmeier-Haack reaction has been shown to improve yields for deactivated phenols.[20]

  • Protecting Group Strategy: In some cases, it may be more efficient to perform the formylation on a more activated precursor and introduce the electron-withdrawing group later in the synthetic sequence, if possible.

Data Summary: Impact of Substituents on Formylation Method Choice

Substituent TypeReactivityRecommended Method(s)Common Side Reactions
Strong Electron-Donating (e.g., -OH, -OR)HighMgCl₂/Et₃N/Paraformaldehyde, Duff, Reimer-TiemannPoly-formylation, Polymerization
Weak Electron-Donating (e.g., -Alkyl)ModerateVilsmeier-Haack, DuffMixture of isomers
HalogensDeactivating but o,p-directingVilsmeier-Haack, RiecheLow conversion
Strong Electron-Withdrawing (e.g., -NO₂)LowRieche, Catalytic Vilsmeier-HaackNo reaction, decomposition

Troubleshooting Decision Pathway for Phenol Formylation:

formylation_decision_tree start Start: Formylation of Substituted Phenol substrate_type Assess Phenol Reactivity start->substrate_type electron_rich Electron-Rich Phenol (-OH, -OR, -Alkyl) substrate_type->electron_rich Activating Group electron_poor Electron-Poor Phenol (-NO2, -CN, -COOR) substrate_type->electron_poor Deactivating Group issue_type_rich Identify Issue electron_rich->issue_type_rich issue_type_poor Identify Issue electron_poor->issue_type_poor regioselectivity Poor Regioselectivity issue_type_rich->regioselectivity o/p Mixture polyformylation Poly-formylation issue_type_rich->polyformylation Di-formylation polymerization Polymerization issue_type_rich->polymerization Resin Formation low_conversion Low/No Conversion issue_type_poor->low_conversion Low Yield solution_regio Use MgCl2/Et3N Method or Duff Reaction regioselectivity->solution_regio solution_poly Adjust Stoichiometry (HMTA ≤ 1 eq) polyformylation->solution_poly solution_polymer Lower Temp, Shorter Time Use Vilsmeier-Haack polymerization->solution_polymer solution_poor Use Rieche Formylation (TiCl4/DCMME) or Catalytic Vilsmeier low_conversion->solution_poor

Caption: Decision tree for troubleshooting common phenol formylation issues.

References

  • Troubleshooting side reactions during the formyl
  • ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde.Org. Synth.2012, 89, 220.
  • Troubleshooting guide for the formylation of arom
  • Duff reaction - Grokipedia.
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  • Overriding ortho-para selectivity via a traceless directing group relay strategy: the meta-selective arylation of phenols - PubMed.J Am Chem Soc.2014, 136(11), 4109-12.
  • Dichlorocarbene - Wikipedia.
  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry.
  • Selectivity between ortho and para positions.
  • ortho-Formylation of oxygenated phenols | Request PDF - ResearchG
  • Reimer–Tiemann reaction - Wikipedia.
  • Reimer-Tiemann Reaction: Ortho-Formyl
  • o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4.
  • Formylation of phenols using formamidine acet
  • Duff reaction - Wikipedia.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applic
  • Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing).
  • Reimer-Tiemann Reaction | JEE Chemistry - Unacademy.
  • ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances.
  • Reimer-Tiemann Reaction - J&K Scientific LLC.
  • Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • The Duff Reaction: Researching A Modific
  • ortho-Formylation of phenols - Organic Syntheses Procedure.
  • Proposed dimerization side-reaction mechanisms.
  • Duff Reaction - SynArchive.
  • Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde #BSc #NEET2024 #JEE2024 - YouTube.
  • Vilsmeier-Haack Reaction - J&K Scientific LLC.
  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR.
  • Vilsmeier–Haack reaction - Wikipedia.
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks.
  • Formylation with duff reaction could not give formylated product of phenol. which other method can be followed for doing ortho formylation of phenol?
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • Aryl formylation str
  • Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry - Forest Products Labor
  • The reaction which involves dichlorocarbene as an electrophile class 11 chemistry CBSE - Vedantu.
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Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy-4-propoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Hydroxy-4-propoxy-benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility issues during its use in organic synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed, effective decisions in your experimental design.

Part 1: Frequently Asked Questions - Understanding the Molecule's Behavior

This section addresses the fundamental properties of 2-Hydroxy-4-propoxy-benzaldehyde that govern its solubility.

Q1: What structural features of 2-Hydroxy-4-propoxy-benzaldehyde dictate its solubility profile?

A: The solubility of 2-Hydroxy-4-propoxy-benzaldehyde is a nuanced interplay of its functional groups and overall structure:

  • Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, which limits its solubility in highly polar solvents like water.

  • Phenolic Hydroxyl Group (-OH): This group is polar and capable of forming hydrogen bonds, which enhances solubility in polar protic solvents (e.g., alcohols).[1] However, its contribution is often offset by the larger non-polar scaffold.

  • Aldehyde Group (-CHO): The aldehyde is a polar group, but it is a hydrogen bond acceptor only. Its effect on solubility is moderate.

  • Propoxy Group (-O-CH₂CH₂CH₃): This ether group adds to the molecule's lipophilicity (oil-loving nature) and molecular weight, generally decreasing its solubility in aqueous or highly polar media compared to its less substituted analogs like 4-hydroxybenzaldehyde.[2]

Q2: What is the general solubility profile of 2-Hydroxy-4-propoxy-benzaldehyde in common laboratory solvents?

A: While specific quantitative data is sparse, a qualitative profile can be established based on its structure and the principle of "like dissolves like".[3] The compound is generally a solid or a high-boiling liquid at room temperature.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to Moderate. It is sparingly soluble in water but shows increased solubility in alcohols. Ethanol is a commonly used solvent for reactions like Schiff base formation.[4]The hydroxyl group can hydrogen-bond with the solvent, but the larger hydrophobic backbone (aromatic ring and propoxy chain) limits miscibility, especially with water.
Polar Aprotic Acetone, DMSO, DMF, Acetonitrile, THFGood to High. These solvents are often excellent choices for dissolving the compound.These solvents have strong dipole moments that can interact with the polar aldehyde and hydroxyl groups, while their organic nature effectively solvates the non-polar parts.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Moderate to High. Good solubility is expected, particularly in aromatic solvents like toluene and chlorinated solvents like DCM.The non-polar aromatic ring and propoxy group interact favorably with these non-polar solvents through van der Waals forces.
Q3: How does pH dramatically affect the solubility of 2-Hydroxy-4-propoxy-benzaldehyde?

A: The phenolic hydroxyl group is weakly acidic. In the presence of a base (e.g., sodium hydroxide, potassium hydroxide), this proton can be removed to form a sodium or potassium phenolate salt.

This conversion from a neutral organic molecule to an ionic salt drastically increases its solubility in polar solvents, especially water.[3] This principle is fundamental to troubleshooting and is often used during aqueous workups to transfer the compound into an aqueous layer for purification. Conversely, adding acid to the phenolate solution will re-protonate it, causing the neutral, less soluble aldehyde to precipitate.

Part 2: Troubleshooting Guide for Specific Synthetic Reactions

Solubility issues are rarely about simple dissolution; they are context-dependent. Here, we tackle problems that arise during common reactions.

Scenario 1: Schiff Base Formation

Q: I'm attempting a Schiff base condensation with an amine in ethanol, but my 2-Hydroxy-4-propoxy-benzaldehyde won't fully dissolve, leading to a sluggish or incomplete reaction. What are my options?

A: This is a classic challenge where the starting material's concentration in the chosen solvent is too low for an efficient reaction rate.[5] While ethanol is a common choice, the propoxy group may render the aldehyde just insoluble enough to be problematic.[4] Your goal is to achieve a homogeneous solution at the reaction temperature without compromising the reaction itself.

start Incomplete Dissolution in Primary Solvent (e.g., Ethanol) heat Apply Gentle Heat (e.g., 40-60°C) start->heat check1 Is it soluble? heat->check1 cosolvent Add Co-solvent (e.g., DMSO, DMF, THF) Dropwise check1->cosolvent No proceed Proceed with Reaction check1->proceed Yes check2 Is it soluble? cosolvent->check2 solvent_change Change Primary Solvent (e.g., to THF or Toluene with heating) check2->solvent_change No check2->proceed Yes fail Re-evaluate Synthesis Strategy solvent_change->fail

Caption: Decision workflow for addressing solubility issues.

A co-solvent reduces the overall polarity of the solvent system, making it more favorable for your reactant.[5]

  • Initial Setup: In your reaction vessel, suspend the 2-Hydroxy-4-propoxy-benzaldehyde (1 equivalent) and the primary amine (1 equivalent) in the primary solvent (e.g., ethanol).

  • Co-solvent Addition: While stirring vigorously, add a high-polarity aprotic co-solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) dropwise.[5] Start with a small amount (e.g., 5-10% of the total volume).

  • Observation: Observe for dissolution. Gentle warming may be applied concurrently.

  • Optimization: Continue adding the co-solvent until a homogeneous solution is achieved. Be mindful not to add an excessive amount, which could complicate product isolation. A final ratio of 10:1 to 5:1 (primary:co-solvent) is often sufficient.

  • Proceed: Once dissolved, proceed with the reaction as planned (e.g., adding a catalyst or refluxing).[4][6]

Scenario 2: Aldol (Claisen-Schmidt) Condensation

Q: During a base-catalyzed Claisen-Schmidt condensation with a ketone, my 2-Hydroxy-4-propoxy-benzaldehyde precipitates from the alcoholic solvent as soon as I add the NaOH or KOH catalyst. Why does this happen and how can I fix it?

A: You are observing the in-situ formation of the phenolate salt. While this salt formation is expected, the sodium or potassium salt of your aldehyde may be less soluble in the reaction medium (like ethanol) than the neutral starting material, causing it to crash out of solution. This removes it from the reaction, preventing it from condensing with the ketone's enolate.

  • Change of Solvent: Switch to a solvent that better solubilizes ionic intermediates. Methanol is often a better choice than ethanol in these cases due to its higher polarity.

  • Temperature Control & Slow Addition: Cool the reaction mixture in an ice bath before and during the addition of the base. Add the base solution very slowly (dropwise) to allow the aldehyde to react as the phenolate is formed, rather than allowing its concentration to build up and precipitate.

  • Solvent-Free Mechanochemistry (Advanced): For particularly stubborn cases, a solvent-free approach can be highly effective.[7][8] This technique uses mechanical force to drive the reaction in the solid state, completely bypassing solvent-related solubility issues.[7]

  • Preparation: In a clean porcelain mortar, combine 2-Hydroxy-4-propoxy-benzaldehyde (1 eq.), the desired ketone (e.g., acetophenone, 1 eq.), and the solid base catalyst (e.g., a finely ground pellet of NaOH, 1 eq.).[9]

  • Grinding: Using a pestle, grind the solid mixture vigorously for 10-15 minutes. The mixture will likely become a paste or change color, indicating the reaction is proceeding.[9]

  • Monitoring: The reaction progress can be monitored by taking a small sample, dissolving it in a suitable solvent (like DCM or ethyl acetate), and analyzing it by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, add water to the mortar and mix to dissolve the base. Collect the solid product by suction filtration and wash thoroughly with water to remove any remaining catalyst.[9] The crude product can then be recrystallized from a suitable solvent like ethanol.

Scenario 3: Wittig Reaction

Q: I am attempting a Wittig reaction to convert the aldehyde to an alkene. I'm finding it difficult to identify a single solvent that effectively dissolves both my moderately polar aldehyde and the highly polar phosphonium ylide. What's the best approach?

A: This is a common challenge in Wittig reactions. The phosphonium ylide is salt-like and often requires a polar aprotic solvent like THF, DMSO, or DMF for solubility, while the aldehyde might be more soluble in less polar options.

  • Optimal Aprotic Solvent: Tetrahydrofuran (THF) is often the best starting point. It is polar enough to dissolve the ylide (especially after its formation with a strong base) and is an excellent solvent for the aldehyde. Ensure the THF is anhydrous, as water will quench the ylide.

  • Phase-Transfer Catalysis (PTC): If a single-solvent system fails, PTC is an elegant solution for reactions with reactants in immiscible phases (e.g., an aqueous base and an organic reactant).[5] A phase-transfer catalyst, such as a quaternary ammonium salt, acts as a shuttle, carrying the reactive anion (like hydroxide to form the ylide) into the organic phase where the aldehyde is dissolved.

cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase aldehyde Aldehyde & Phosphonium Salt ylide Ylide Formation [Ylide + QX] product Wittig Product ylide->product Reacts with Aldehyde catalyst_shuttle Q+OH- product->catalyst_shuttle Regenerates Catalyst base Base (e.g., NaOH) base->catalyst_shuttle Forms qx Catalyst [Q+X-] catalyst_shuttle->ylide Shuttles OH- in

Caption: Conceptual flow of a phase-transfer catalyzed Wittig reaction.

Part 3: Advanced Strategies - Expanding Your Toolkit
Q4: Beyond co-solvents, what other general techniques can I employ?

A: Several other methods can be powerful tools:

  • Sonication: The use of high-frequency sound waves from an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process, especially for kinetically slow dissolutions.[5] It is a valuable technique for preparing saturated solutions or getting stubborn materials into solution before starting a reaction.[5]

  • Particle Size Reduction: Grinding your solid starting material with a mortar and pestle before adding it to the solvent increases the surface area, which can significantly speed up the rate of dissolution.[2][10]

  • Temperature Variation: For many compounds, solubility increases with temperature.[1] A carefully controlled increase in reaction temperature can often solve solubility issues. However, you must first confirm that your reactants and product are stable at the higher temperature to avoid degradation.

References
  • Quora. (2021). How will you increase the solubility of organic compounds in water? Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-(3-hydroxypropoxy)benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US20170298228A1 - Methods for reducing the solubility of phenolic resins using latent acids.
  • ResearchGate. (2018). Chemoselective, solvent-free aldol condensation reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (n.d.). Syringa aldehyde, 4-propoxy-3,5-dimethoxy-benzaldehyde preparation. Retrieved from [Link]

  • ResearchGate. (2016). How can we resolve solubility of insoluble organic synthetic compounds? Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • Journal of Engineering and Science Research. (2020). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. Retrieved from [Link]

Sources

Technical Support Center: Purification of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of benzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these valuable compounds. Our approach is rooted in practical, field-proven insights to ensure the integrity and purity of your products.

Introduction: The Challenge of Purity

Benzaldehyde and its derivatives are foundational building blocks in the synthesis of pharmaceuticals, fragrances, and specialty chemicals.[1][2] However, their inherent reactivity, particularly the susceptibility of the aldehyde functional group to oxidation, presents unique purification challenges.[3] A successful purification strategy not only isolates the desired product but also preserves its stability and prevents the formation of new impurities. This guide will equip you with the knowledge to navigate these challenges effectively.

Common Impurities in Benzaldehyde Derivatives

Understanding the potential impurities is the first step in devising a robust purification plan. The nature of these impurities is often dictated by the synthetic route and storage conditions.

ImpurityOriginImpact on Downstream Applications
Benzoic Acid Derivatives Oxidation of the parent aldehyde, often accelerated by air, light, and heat.[3][4]Can alter the intended flavor or fragrance profile in food and cosmetic applications.[4] In chemical synthesis, it can interfere with reaction mechanisms, leading to lower yields.[4]
Benzyl Alcohol Derivatives Reduction of the parent aldehyde during synthesis.[4]Dilutes the characteristic aroma of fragrance compounds.[4] Can act as a competing nucleophile in subsequent reactions.
Unreacted Starting Materials Incomplete reaction.[5]Can lead to complex side reactions in subsequent steps and complicate product characterization.
Catalyst Residues Carryover from the synthetic reaction.[4]Trace metals can catalyze the degradation of the purified product.[4]
Polymeric Byproducts Self-condensation or polymerization, especially at elevated temperatures.[6]Can lead to "oiling out" during recrystallization and fouling of distillation apparatus.[7]

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of benzaldehyde derivatives, providing causative explanations and actionable solutions.

Issue 1: Low Yield After Purification

Symptom: Significant loss of product during recrystallization, distillation, or chromatography.

Potential Causes & Solutions:

  • Recrystallization:

    • Cause: The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals.[6][7]

    • Solution: Ensure the solution is thoroughly cooled before filtration, and minimize the amount of cold solvent used for washing.[6] Consider a different solvent system where the compound is less soluble when cold.[6]

  • Distillation:

    • Cause: Thermal decomposition or polymerization of the product at its boiling point.

    • Solution: Employ vacuum distillation to lower the boiling point.[8] For thermally sensitive compounds, consider steam distillation. Adding a non-volatile inhibitor like BHT can prevent polymerization during heating.[6]

  • Column Chromatography:

    • Cause: Irreversible adsorption of the product onto the stationary phase, particularly with acidic silica gel.[9]

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.[9] Alternatively, use a less acidic stationary phase like neutral alumina.[9]

Issue 2: Persistent Impurities After Purification

Symptom: The purified product still shows the presence of starting materials or byproducts (e.g., by NMR or GC analysis).

Potential Causes & Solutions:

  • Benzoic Acid Impurity:

    • Cause: Incomplete removal during aqueous work-up.

    • Solution: Perform a basic aqueous wash with 5-10% sodium carbonate or sodium hydroxide solution.[2][9] The acidic benzoic acid derivative will be converted to its water-soluble salt and extracted into the aqueous layer.[9]

  • Co-elution in Column Chromatography:

    • Cause: Similar polarities of the product and impurity.

    • Solution: Optimize the eluent system. A good starting point for many benzaldehyde derivatives is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[7] Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that provides the best separation.[10]

  • Azeotrope Formation during Distillation:

    • Cause: The product and impurity boil at a constant temperature as a mixture.

    • Solution: If an azeotrope is suspected, an alternative purification method such as chromatography or recrystallization should be employed.

Issue 3: Product Degradation During Purification

Symptom: The appearance of new, unidentified spots on a TLC plate or peaks in a GC trace after purification.

Potential Causes & Solutions:

  • Oxidation:

    • Cause: Exposure to air, especially at elevated temperatures.[3]

    • Solution: When performing distillation, conduct it under an inert atmosphere (e.g., nitrogen or argon). Store the purified product under an inert atmosphere in a cool, dark place.[6]

  • Acid-Catalyzed Decomposition on Silica Gel:

    • Cause: The acidic nature of standard silica gel can degrade sensitive benzaldehyde derivatives.[9]

    • Solution: As mentioned previously, neutralize the eluent with a small amount of triethylamine or use neutral alumina as the stationary phase.[9]

Purification Method Selection Workflow

The choice of purification method is critical and depends on the physical state of your product and the nature of the impurities. The following diagram provides a decision-making workflow.

Purification_Workflow start Crude Product acidic_impurities Are acidic impurities present? start->acidic_impurities is_solid Is the product a solid? is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_liquid->distillation Yes chromatography Column Chromatography is_liquid->chromatography No acidic_impurities->is_solid No basic_wash Basic Aqueous Wash acidic_impurities->basic_wash Yes basic_wash->is_solid final_product Purified Product distillation->final_product recrystallization->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Basic Aqueous Wash for Removal of Acidic Impurities

This protocol is a preliminary step to remove acidic byproducts, most commonly benzoic acid derivatives.[9]

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • 5-10% aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution.[9]

  • Deionized water.

  • Brine (saturated aqueous NaCl).

  • Separatory funnel, beakers, Erlenmeyer flask.

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Procedure:

  • Dissolution: Ensure the crude product is fully dissolved in the organic solvent and transfer it to a separatory funnel.

  • Extraction: Add the basic aqueous solution to the separatory funnel, stopper it, and shake vigorously, periodically venting to release any pressure buildup (especially if using sodium carbonate).

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of the acidic impurity.[9]

  • Repeat: Repeat the wash with the basic solution until no more gas evolution is observed (if using carbonate).

  • Water Wash: Wash the organic layer with deionized water to remove any residual base.

  • Brine Wash: Wash the organic layer with brine to facilitate the removal of dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent. Swirl and let it stand for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent. The resulting organic solution contains the purified product, which can be concentrated under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid benzaldehyde derivatives.[6]

Materials:

  • Crude solid product.

  • A suitable recrystallization solvent or solvent pair.

  • Erlenmeyer flask, heating source (e.g., hot plate), Büchner funnel, vacuum flask.

  • Filter paper.

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent. An ideal solvent will dissolve the crude product when hot but not when cold.[6] Common solvents include ethanol, isopropanol, or mixtures with water.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve it completely.[6]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6] If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.[6] Dry the crystals in a vacuum oven at a temperature well below their melting point.[6]

Protocol 3: Purification by Flash Column Chromatography

This technique is highly effective for separating complex mixtures or when high purity is required.[7]

Materials:

  • Silica gel (230-400 mesh) or neutral alumina.

  • Eluent (e.g., a mixture of petroleum ether and ethyl acetate).[7]

  • Glass chromatography column, sand, collection tubes.

  • Crude product.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the column, ensuring no air bubbles are trapped. Add a layer of sand on top.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel. Add another layer of sand.[7]

  • Elution: Add the eluent to the column and apply pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: My benzaldehyde derivative has a yellow tint. How can I remove the color? A1: The yellow color often indicates the presence of oxidation or polymeric byproducts. For solid products, recrystallization with the addition of activated charcoal can be effective.[6] For liquid products, vacuum distillation is the preferred method to separate the desired colorless aldehyde from non-volatile colored impurities.[6]

Q2: How should I store my purified benzaldehyde derivative to maintain its purity? A2: To prevent oxidation and degradation, store the purified compound in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[6][11] Keep it in a cool, dark place; refrigeration is often recommended.[6] For long-term storage, amber glass bottles with PTFE-lined caps are ideal.[6]

Q3: Can I use a sodium bisulfite wash to purify my benzaldehyde derivative? A3: A sodium bisulfite wash is a highly selective method for removing aldehydes from a mixture.[9] It relies on the formation of a water-soluble adduct.[9] This method is excellent if your desired product is not an aldehyde. If your target compound is the benzaldehyde derivative itself, this method will remove it from the organic phase. However, the formation of the bisulfite adduct is reversible, and the aldehyde can be regenerated by treating the aqueous layer with an acid or base, which can be a purification strategy in itself.[9]

Q4: My product seems to be "oiling out" during recrystallization instead of forming crystals. What should I do? A4: "Oiling out" occurs when the melting point of the compound is below the boiling point of the solvent, or if the compound is very impure.[7] Try using a lower-boiling point solvent or a different solvent mixture.[7] If the issue persists, it is likely due to a high impurity load. In this case, it is advisable to first purify the compound by column chromatography to remove the bulk of the impurities before attempting recrystallization.[7]

Q5: What is the best way to monitor the progress of my column chromatography? A5: Thin-layer chromatography (TLC) is the most common and effective method.[10] Spot small aliquots of the collected fractions onto a TLC plate and develop it using the same eluent system as the column. Visualize the spots under a UV lamp.[10] This will allow you to identify which fractions contain your pure product. Alternatively, for a more quantitative approach, fractions can be analyzed by benchtop NMR spectroscopy.[12]

References

  • What are the common impurities in benzaldehyde? - Blog. (2025, November 6). BenchChem.
  • Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem.
  • Benzaldehyde. In Wikipedia. [Link]

  • Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • Benzaldehyde Impurities and Related Compound. Veeprho. [Link]

  • Purification of 4-(Hexyloxy)
  • Application Note and Protocol: Purification of 2-[3-(benzyloxy)
  • Purification of benzaldehyde?. Sciencemadness.org. [Link]

  • Recrystallisation protocol: P2NP. The Hive. [Link]

  • identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis. BenchChem.
  • How to do a vacuum distillation (Benzaldehyde). YouTube. [Link]

  • Column Chromatography. Magritek. [Link]

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stability issues of 2-Hydroxy-4-propoxy-benzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-4-propoxy-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-Hydroxy-4-propoxy-benzaldehyde.

Q1: What are the primary stability concerns for 2-Hydroxy-4-propoxy-benzaldehyde?

A1: 2-Hydroxy-4-propoxy-benzaldehyde possesses three key functional groups that influence its stability: a phenolic hydroxyl group, an aldehyde group, and a propoxy ether linkage on an aromatic ring. The primary stability concerns are:

  • Oxidation: The aldehyde group is susceptible to oxidation, which can convert it into a carboxylic acid (2-hydroxy-4-propoxybenzoic acid). This process can be accelerated by exposure to air (autoxidation), light, and certain metal ions.[1] Phenolic compounds are also prone to oxidation, which can lead to the formation of colored degradation products.[2]

  • Photodegradation: Aromatic aldehydes and phenolic compounds can be sensitive to light, particularly UV radiation.[3] Exposure to light can catalyze oxidative processes and other degradation pathways.

  • Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures can accelerate degradation. The recommended storage temperature for similar benzaldehyde compounds is often cool to refrigerated.[4]

  • pH Sensitivity: Phenolic compounds are generally more stable in acidic conditions.[5] In alkaline environments, the phenolic hydroxyl group is deprotonated, forming a phenoxide ion, which is more susceptible to oxidation.

Q2: How should I properly store 2-Hydroxy-4-propoxy-benzaldehyde?

A2: To ensure the long-term stability of 2-Hydroxy-4-propoxy-benzaldehyde, we recommend the following storage conditions, based on best practices for similar aromatic aldehydes:[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (-20°C) is recommended.[4]

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Purity: Ensure the compound is free from impurities, such as metal ions, which can catalyze degradation.

Q3: Is 2-Hydroxy-4-propoxy-benzaldehyde susceptible to hydrolysis?

A3: The ether and aldehyde functionalities are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, the ether linkage could potentially be cleaved, although this is less common for aromatic ethers. The primary concern under these conditions would be the stability of the aldehyde and phenolic groups.

Q4: What are the likely degradation products of 2-Hydroxy-4-propoxy-benzaldehyde?

A4: Based on the chemical structure, the most probable degradation products are:

  • 2-Hydroxy-4-propoxybenzoic acid: Formed via oxidation of the aldehyde group. This is often the primary degradation product for benzaldehydes.[1][7]

  • Quinone-type structures: Arising from the oxidation of the phenolic ring, which can lead to coloration of the sample.

  • Products of photolytic degradation: Exposure to UV light can lead to more complex degradation pathways, potentially involving radical reactions.

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common stability-related issues observed during experimentation.

Observed Issue Potential Cause Troubleshooting Steps
Development of a yellow or brown color in the solid or solution. Oxidation of the phenolic hydroxyl group.1. Verify the integrity of the storage container seal. 2. Confirm that the compound has been stored under an inert atmosphere and protected from light. 3. Analyze the sample by HPLC-UV/Vis to check for new peaks in the chromatogram that may correspond to colored degradation products.
Appearance of a new peak in the HPLC chromatogram, eluting earlier than the parent compound. This could be the more polar carboxylic acid degradation product (2-hydroxy-4-propoxybenzoic acid).1. Confirm the identity of the new peak using LC-MS. 2. Review the handling and storage conditions of the sample to identify potential exposure to oxygen or light. 3. If working with a formulation, consider potential incompatibilities with excipients that may contain oxidizing impurities.[8][9]
Loss of assay purity over time. General degradation of the compound.1. Perform a systematic forced degradation study (see Section III) to identify the conditions under which the compound is least stable. 2. Re-evaluate the storage conditions and consider implementing stricter controls (e.g., lower temperature, inert atmosphere).
Inconsistent results between different batches of the compound. The presence of impurities in some batches may be catalyzing degradation.1. Analyze different batches by a validated analytical method to compare their purity profiles. 2. Consider re-purifying the material if significant impurities are detected.

III. Recommended Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3][10][11]

Objective: To identify the degradation pathways of 2-Hydroxy-4-propoxy-benzaldehyde under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Hydroxy-4-propoxy-benzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: Analyze all stressed samples, along with a control sample (stored under normal conditions), by a suitable analytical method such as HPLC with a photodiode array (PDA) detector.

  • Data Evaluation:

    • Determine the percentage of degradation for each condition.

    • Identify the major degradation products by comparing the chromatograms of the stressed samples with the control.

    • Use LC-MS to elucidate the structures of the major degradation products.

Summary of Forced Degradation Conditions and Expected Observations:

Stress Condition Reagents/Parameters Expected Outcome
Acidic Hydrolysis 0.1 M HCl, 60°CMinimal degradation expected.
Basic Hydrolysis 0.1 M NaOH, 60°CPotential for oxidation of the phenoxide ion, leading to coloration.
Oxidation 3% H₂O₂, RTSignificant degradation expected, with formation of 2-hydroxy-4-propoxybenzoic acid.
Thermal 80°C (solid), 60°C (solution)Moderate degradation, likely through oxidation.
Photolytic ICH Q1B light exposurePotential for significant degradation, leading to various byproducts.
Protocol 2: Excipient Compatibility Study

Objective: To assess the compatibility of 2-Hydroxy-4-propoxy-benzaldehyde with common pharmaceutical excipients.[12][13]

Methodology:

  • Selection of Excipients: Choose a range of common excipients, such as lactose, microcrystalline cellulose, magnesium stearate, and povidone.

  • Preparation of Binary Mixtures: Prepare binary mixtures of 2-Hydroxy-4-propoxy-benzaldehyde and each excipient, typically in a 1:1 or 1:5 ratio by weight.

  • Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analysis: Analyze the stressed mixtures at regular intervals (e.g., 1, 2, and 4 weeks) using a stability-indicating HPLC method.

  • Evaluation: Compare the purity of the drug in the binary mixtures to that of the pure drug stored under the same conditions. A significant increase in degradation in the presence of an excipient indicates a potential incompatibility.

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-Hydroxy-4-propoxy-benzaldehyde from its potential degradation products.[14]

Recommended Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a PDA detector is recommended to monitor for peak purity).

  • Column Temperature: 30°C.

IV. Visualizations

Potential Degradation Pathways

G cluster_main 2-Hydroxy-4-propoxy-benzaldehyde cluster_deg Degradation Products A 2-Hydroxy-4-propoxy-benzaldehyde B 2-Hydroxy-4-propoxybenzoic acid A->B Oxidation (O2, H2O2) C Quinone-type structures A->C Oxidation (in base) D Photolytic byproducts A->D Photodegradation (UV/Vis)

Caption: Potential degradation pathways of 2-Hydroxy-4-propoxy-benzaldehyde.

Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G HPLC-PDA Analysis B->G C->G D->G E->G F->G H LC-MS for Identification G->H

Caption: Experimental workflow for a forced degradation study.

V. References

  • Google Patents. (n.d.). Method for preparing a 4-hydroxybenzaldehyde and derivatives. Retrieved from

  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.

  • Rani, S., & Singh, S. (2016). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 9(5), 221.

  • Arora, P. K., & Bae, T. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial biotechnology, 13(1), 67–83.

  • López-Roldán, P., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A, 1303, 37-44.

  • Reyes, L. F., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3068.

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from

  • Haly, T. A., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(30), 16209-16220.

  • Kumar, V., & Kumar, S. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor, 2(4), 63-72.

  • Ngwa, G. (2010). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. American Pharmaceutical Review, 13(5), 28-35.

  • Pillai, U. R., & Sahle-Demessie, E. (2014). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Journal of Chromatographic Science, 52(7), 647-652.

  • Chem-Supply. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • De la Cierva, M., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A, 126(37), 6443-6453.

  • Arora, P. K., & Bae, T. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial biotechnology, 13(1), 67–83.

  • Martinez, M. (2023). Understanding the Production and Stability of Aldehydes through the Catalytic Oxidation of Native Lignin to Phenolic Monomers. Organic Chemistry: An Indian Journal, 17(1), 004.

  • Techno PharmChem. (n.d.). Safety Data Sheet: BENZALDEHYDE. Retrieved from [Link]

  • van der Vlugt, F. I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4048-4052.

  • Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from

  • Science.gov. (n.d.). forced degradation products: Topics. Retrieved from [Link]

  • Singh, S., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Journal of Pharmaceutical Sciences and Research, 11(10), 3426-3432.

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • University of the Witwatersrand. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • Uțoiu, E., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1801.

  • Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from

  • Organic Syntheses. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Computational evidence for the degradation mechanism of haloalkane dehalogenase LinB and mutants of Leu248 to 1-chlorobutane. Retrieved from [Link]

  • Sharma, A., & Sharma, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(4).

  • ResearchGate. (n.d.). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of Compatibility Between Polymeric Excipients and Atenolol Using Principal Component Analysis and Hierarchical Cluster Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of p-hydroxy-benzaldehyde. Retrieved from

  • Legrini, O., et al. (1993). Kinetics and mechanism of chlorobenzene degradation in aqueous samples using advanced oxidation processes. Environmental Science & Technology, 27(7), 1320-1327.

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for preparing 2-hydroxybenzoic aldehydes. Retrieved from

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Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of 2-Hydroxy-4-propoxy-benzaldehyde and Other Notable Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent search for novel antimicrobial agents, attention has increasingly turned to naturally derived and synthetic compounds that offer unique mechanisms of action against a spectrum of pathogens. Among these, phenolic aldehydes have emerged as a promising class of molecules. This guide provides a detailed comparison of the antimicrobial activity of 2-Hydroxy-4-propoxy-benzaldehyde, leveraging data from its close structural analog, 2-Hydroxy-4-methoxybenzaldehyde, against other well-known aldehydes such as vanillin, cinnamaldehyde, salicylaldehyde, and benzaldehyde.

This document is designed to serve as a technical resource, offering not just comparative data but also the underlying scientific rationale for experimental design and a thorough examination of the molecular mechanisms at play.

Structure-Activity Relationship: The Influence of Alkoxy Chain Length

The antimicrobial efficacy of benzaldehyde derivatives is intricately linked to their chemical structure, particularly the nature and position of substituents on the benzene ring. The presence of a hydroxyl group at the ortho (C2) position and an alkoxy group at the para (C4) position, as seen in 2-Hydroxy-4-propoxy-benzaldehyde, is significant. While direct antimicrobial data for the propoxy derivative is limited in publicly accessible literature, we can infer its activity based on studies of its methoxy and other alkoxy analogs.

Generally, the antimicrobial action of phenolic compounds is tied to their ability to interact with and disrupt microbial cell membranes.[1] The lipophilicity of the molecule plays a crucial role in this process. Increasing the length of the alkyl chain in the alkoxy group (from methoxy to propoxy) is expected to enhance lipophilicity. This increased affinity for the lipid bilayer of the cell membrane could theoretically lead to more potent antimicrobial activity. However, there is a potential trade-off, as excessive lipophilicity might hinder the compound's solubility in the aqueous microbial environment, possibly reducing its overall effectiveness. Further empirical studies are necessary to delineate this relationship precisely for the 2-hydroxy-4-alkoxybenzaldehyde series.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 2-Hydroxy-4-methoxybenzaldehyde (as a proxy for 2-Hydroxy-4-propoxy-benzaldehyde) and other aldehydes against a selection of common bacterial and fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismGram Stain/TypeMIC (µg/mL)Reference(s)
2-Hydroxy-4-methoxybenzaldehyde Staphylococcus aureusGram-positive80 - 1024[2][3]
Staphylococcus epidermidisGram-positive250[4]
Escherichia coliGram-negative250[4]
Proteus mirabilisGram-negative200[5]
Candida albicansFungus (Yeast)99.99[3]
Fusarium graminearumFungus (Mold)200[6]
Vanillin Staphylococcus aureusGram-positive2500[2]
Escherichia coliGram-negative2795[2]
Listeria monocytogenesGram-positive3002[2]
Cinnamaldehyde Staphylococcus aureusGram-positive250 - 500[7]
Escherichia coliGram-negative250 - 780[7]
Pseudomonas aeruginosaGram-negative250 - 1024[7]
Salicylaldehyde Staphylococcus aureusGram-positive>1000[1]
Escherichia coliGram-negative>1000[1]
Candida albicansFungus (Yeast)125[1]
Benzaldehyde Staphylococcus aureusGram-positive≥1024[8]

Note: Data for 2-Hydroxy-4-propoxy-benzaldehyde is inferred from its methoxy analog due to a lack of direct experimental values in the reviewed literature.

Mechanism of Action: Disruption of the Microbial Cell Membrane

The primary antimicrobial mechanism for phenolic aldehydes, including the 2-hydroxy-4-alkoxybenzaldehyde series, is the disruption of the microbial cell membrane.[1][2] This multi-step process is visualized in the diagram below.

Antimicrobial Mechanism of Phenolic Aldehydes cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space Aldehyde Phenolic Aldehyde LipidBilayer Lipid Bilayer Aldehyde->LipidBilayer 1. Accumulation (Lipophilicity driven) MembraneProteins Membrane Proteins LipidBilayer->MembraneProteins 2. Disruption of Lipid-Protein Interactions CellularContents Cellular Contents (Ions, ATP, Nucleic Acids, Proteins) LipidBilayer->CellularContents 4. Leakage of Intracellular Components MembraneProteins->LipidBilayer 3. Increased Permeability & Fluidity Cell Death Cell Death CellularContents->Cell Death 5. Loss of Homeostasis MIC_Workflow A 1. Prepare Stock Solution Dissolve aldehyde in a minimal amount of DMSO, then dilute in Mueller-Hinton Broth (MHB). B 2. Serial Dilution Perform a two-fold serial dilution of the aldehyde solution in a 96-well microtiter plate. A->B D 4. Inoculation Add the prepared inoculum to each well of the microtiter plate. B->D C 3. Inoculum Preparation Prepare a standardized microbial suspension (0.5 McFarland standard) and dilute to the final inoculum concentration. C->D E 5. Incubation Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24h). D->E F 6. MIC Determination Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. E->F

Sources

A Comparative Guide to the Synthesis of 2-Hydroxy-4-propoxy-benzaldehyde: Validation of a High-Yield, Regioselective Route

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic routes for 2-Hydroxy-4-propoxy-benzaldehyde, a key intermediate in the development of pharmaceuticals and specialty chemicals. We will objectively evaluate established methodologies, such as the Reimer-Tiemann and Duff reactions, against a modern, validated approach: the magnesium-mediated ortho-formylation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and related salicylaldehyde derivatives through a scientifically rigorous, data-driven comparison.

Introduction: The Significance of 2-Hydroxy-4-propoxy-benzaldehyde

2-Hydroxy-4-propoxy-benzaldehyde, a derivative of both benzaldehyde and resorcinol, possesses a unique molecular architecture that makes it a valuable building block in organic synthesis. The presence of the aldehyde, hydroxyl, and propoxy groups provides multiple reaction sites for constructing more complex molecules. Its structural analogues, such as 2,4-dihydroxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde, are integral to the synthesis of dyes, antibacterial agents, and other bioactive compounds.[1][2] The efficient and selective synthesis of the target compound is therefore a critical challenge.

The primary obstacle in synthesizing this molecule is achieving selective formylation at the ortho position relative to the hydroxyl group, while avoiding side reactions and the formation of the para isomer. Traditional methods often suffer from low yields, poor regioselectivity, and the use of hazardous reagents. This guide validates a superior synthetic strategy that overcomes these classical limitations.

Established Synthetic Routes: A Critical Review

The formylation of phenols is a cornerstone of organic chemistry, with several named reactions historically employed for this purpose.[3] However, these methods carry significant drawbacks.

The Reimer-Tiemann Reaction

First reported in 1876, the Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols.[4] It involves the reaction of a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide.

Reaction Mechanism: The reaction proceeds through the formation of an electrophilic dichlorocarbene (:CCl₂) intermediate.[5][6] The phenoxide ion, being highly nucleophilic, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the aldehyde functionality.[4][7]

Causality of Limitations: While classic, the Reimer-Tiemann reaction is often disadvantageous. The reaction is typically conducted in a biphasic system, which can lead to mass transfer issues and inconsistent results.[6] Furthermore, the reaction is not highly regioselective, often producing a mixture of ortho and para isomers, which complicates purification. Most critically, the use of chloroform, a toxic and environmentally harmful reagent, makes this route undesirable for modern, green chemistry applications.[6] Yields are frequently low to moderate.[6]

Reimer_Tiemann_Mechanism cluster_0 Step 1: Dichlorocarbene Formation cluster_1 Step 2: Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ CCl3- ⁻:CCl₃ CHCl3->CCl3- Deprotonation OH- ⁻OH Carbene :CCl₂ (Dichlorocarbene) CCl3-->Carbene α-elimination -Cl⁻ Cl- Cl⁻ Phenoxide Phenoxide Ion Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Aldehyde Salicylaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Reimer-Tiemann reaction.

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[8][9] It is another classical method for the ortho-formylation of phenols.

Reaction Mechanism: The reaction involves the electrophilic aromatic substitution of the phenol by an iminium ion, which is generated from the protonation and subsequent decomposition of HMTA.[10] This forms a benzylamine intermediate that is then hydrolyzed under acidic conditions to yield the final aldehyde product.[9] The ortho selectivity is generally attributed to hydrogen bonding interactions that stabilize the transition state.[8][10]

Causality of Limitations: The Duff reaction is often plagued by low yields.[11] The reaction conditions can be harsh, and in some cases, over-formylation to produce diformylated products can occur.[12] While it avoids the use of chloroform, the efficiency of the Duff reaction is highly dependent on the specific substrate and reaction conditions, making it a less reliable method.

A Validated New Route: Magnesium-Mediated ortho-Formylation

To overcome the limitations of classical methods, a more recent approach utilizing magnesium salts to direct ortho-formylation has been developed and validated. This method offers superior regioselectivity and yield, representing a significant process improvement.[13][14][15]

Principle of the Method: This synthetic strategy employs a combination of anhydrous magnesium chloride (MgCl₂), a base like triethylamine (Et₃N), and paraformaldehyde as the formyl source.[13] The key to its success lies in the chelating effect of the magnesium ion.

Mechanism of Action & Causality of High Performance: The magnesium ion plays an essential role by coordinating with both the phenoxide (formed in situ) and the formaldehyde monomer (generated from paraformaldehyde). This coordination brings the reactants into close proximity and pre-organizes the transition state, strongly favoring the electrophilic attack at the ortho position. This chelation-controlled mechanism effectively blocks the para position and leads to almost exclusive ortho-formylation. The result is a highly efficient and clean reaction with minimal byproduct formation.[13]

Experimental_Workflow start Start: Inert Atmosphere (Argon) reagents 1. Charge Reactor - 4-Propoxyphenol - Anhydrous MgCl₂ - Dry Acetonitrile start->reagents base_add 2. Add Triethylamine (Et₃N) Stir to form slurry reagents->base_add paraform_add 3. Add Paraformaldehyde base_add->paraform_add reflux 4. Heat to Reflux (approx. 82°C) Monitor by TLC (4-6h) paraform_add->reflux workup_start 5. Cooldown & Acidic Quench Add 1M HCl (aq) reflux->workup_start extraction 6. Liquid-Liquid Extraction (Ethyl Acetate) workup_start->extraction wash 7. Wash Organic Layer (Water, Brine) extraction->wash dry_evap 8. Dry (Na₂SO₄) & Evaporate Solvent wash->dry_evap purify 9. Purification (Column Chromatography) dry_evap->purify product Final Product: 2-Hydroxy-4-propoxy-benzaldehyde purify->product

Caption: Workflow for Mg-mediated ortho-formylation.

Detailed Experimental Protocol

The following protocol is a self-validating system designed for high-purity synthesis.

  • Reactor Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen or argon inlet. The system must be thoroughly dried to prevent moisture from interfering with the reaction.

  • Reagent Charging: To the flask, add 4-propoxyphenol (1 equivalent), anhydrous magnesium chloride (1.5 equivalents), and dry acetonitrile as the solvent.

  • Base Addition: Slowly add dry triethylamine (2.5 equivalents) to the stirred suspension.

  • Formylating Agent: Add dry paraformaldehyde (3 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add 1M hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-Hydroxy-4-propoxy-benzaldehyde.

Performance Comparison: A Data-Driven Analysis

The superiority of the magnesium-mediated route is evident when its performance metrics are compared directly with established methods.

Parameter Reimer-Tiemann Reaction Duff Reaction Magnesium-Mediated Formylation
Formylating Agent Chloroform (CHCl₃)HexamethylenetetramineParaformaldehyde
Key Reagents Strong Base (e.g., NaOH)Acid (e.g., TFA, Acetic Acid)MgCl₂, Triethylamine
Typical Yield Low to Moderate (20-50%)[6]Low to Moderate (20-60%)[8][11]High to Excellent (80-95%)[13][14]
Regioselectivity Poor (ortho/para mixture)[16]Moderate to Good (ortho favored)[9]Excellent (ortho exclusive)[15]
Reaction Conditions Biphasic, elevated temp.[4]Harsh acidic conditions, reflux[10]Anhydrous, reflux
Safety Concerns Use of toxic/carcinogenic CHCl₃Use of strong acidsRequires anhydrous conditions
Green Chemistry PoorFairGood (avoids toxic reagents)
Scalability Problematic due to low yieldModerateHigh, due to clean conversion

Conclusion and Recommendation

Based on a comprehensive review of established methods and supporting experimental data, the magnesium-mediated ortho-formylation represents a validated and superior synthetic route for 2-Hydroxy-4-propoxy-benzaldehyde. Its primary advantages—high yield, exceptional regioselectivity, and improved safety profile—address the significant drawbacks of classical methods like the Reimer-Tiemann and Duff reactions.

For researchers, scientists, and drug development professionals, adopting this modern methodology can lead to more efficient, cost-effective, and environmentally responsible synthesis of salicylaldehyde derivatives. This validated route provides a reliable and scalable platform for producing high-purity materials essential for further discovery and development.

References

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  • Senzhuo Industry Co.,Ltd. (n.d.). 2,4-Dihydroxybenzaldehyde Usage And Synthesis. Retrieved from [Link]

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  • Sun, H., et al. (2003). Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. Catalysis Letters, 87(3-4), 247-251. Retrieved from [Link]

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A Comparative Guide to the Antifungal Efficacy of Hydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to public health and food security. This has catalyzed a search for novel antifungal agents, with natural products serving as a promising reservoir of bioactive compounds. Among these, phenolic aldehydes—a class of aromatic compounds found widely in plants—have garnered significant attention for their antimicrobial properties. Hydroxybenzaldehyde, a simple phenolic aldehyde, exists in three structural isomers: 2-hydroxybenzaldehyde (ortho), 3-hydroxybenzaldehyde (meta), and 4-hydroxybenzaldehyde (para). The position of the hydroxyl group relative to the aldehyde function profoundly influences the molecule's physicochemical properties and, consequently, its biological activity.

This guide provides a comparative analysis of the antifungal efficacy of these three isomers. We will delve into their structure-activity relationships, explore their mechanisms of action, and provide a detailed, field-proven protocol for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to understand and leverage these compounds in the development of new antifungal therapies.

The Isomers: A Structural Overview

The antifungal potency of a phenolic compound is intrinsically linked to its chemical structure. The three isomers of hydroxybenzaldehyde share the same molecular formula (C₇H₆O₂) but differ in the substitution pattern on the benzene ring. This structural variance impacts properties like volatility, acidity, and the ability to form intra- and intermolecular hydrogen bonds, all of which are critical determinants of antifungal activity.

  • 2-Hydroxybenzaldehyde (Salicylaldehyde): The ortho isomer. Its proximity of the hydroxyl and aldehyde groups allows for intramolecular hydrogen bonding, increasing its volatility and lipid solubility, which can facilitate passage through fungal cell membranes.

  • 3-Hydroxybenzaldehyde: The meta isomer.

  • 4-Hydroxybenzaldehyde: The para isomer.

Caption: Chemical structures of the three hydroxybenzaldehyde isomers.

Comparative Antifungal Efficacy: A Structure-Activity Analysis

Experimental evidence strongly indicates that the antifungal activity of hydroxybenzaldehyde isomers is not equivalent. A critical structure-activity relationship emerges: the presence of an ortho-hydroxyl group significantly enhances antifungal potency.[1][2]

2-Hydroxybenzaldehyde (Salicylaldehyde) consistently demonstrates the most potent antifungal activity among the isomers.[3][4][5] Its efficacy is attributed to its volatile nature, which allows it to act as a fumigant, and its ability to disrupt cellular antioxidation systems.[3][5] Studies have shown it to be effective against a range of pathogenic fungi, including various Aspergillus species, which are notorious for causing invasive aspergillosis and contaminating crops with mycotoxins.[4][5]

3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde generally exhibit weaker antifungal activity compared to the ortho isomer. While they possess some inhibitory effects, the literature supporting their use as potent, standalone antifungal agents is less extensive.[6] However, they and their derivatives are recognized as important precursors for other bioactive compounds and have been investigated as potential fungicides.[7][8]

The superior activity of the ortho isomer is likely due to a combination of factors including enhanced membrane permeability and specific interactions with cellular targets that are sterically hindered for the meta and para isomers.

Quantitative Data Summary

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for hydroxybenzaldehyde isomers and a key derivative against common fungal pathogens. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism and is a standard measure of antifungal efficacy.[9]

CompoundFungal SpeciesMIC (μg/mL)Reference
2-Hydroxybenzaldehyde Aspergillus flavus1170 - 2340 (as fumigant)[4]
2-Hydroxybenzaldehyde Aspergillus parasiticus>2340 (as fumigant)[4]
3-Hydroxybenzaldehyde Aspergillus nigerScreened, activity noted[6]
2-Hydroxy-4-methoxybenzaldehyde Aspergillus flavus70[10]
2-Hydroxy-4-methoxybenzaldehyde Fusarium graminearum200[11][12][13]

Note: Direct comparative MIC data for all three isomers under identical conditions is limited in the available literature. The data for 2-hydroxybenzaldehyde is often reported from fumigant assays due to its volatility, which differs from standard broth dilution methods.

Mechanisms of Antifungal Action

The antifungal activity of phenolic aldehydes is multifaceted, often involving the disruption of multiple cellular processes. The primary mechanisms revolve around compromising cell integrity and inducing oxidative stress.[1][2][14]

  • Cell Membrane and Wall Disruption: Phenolic compounds can intercalate into the fungal cell membrane, altering its fluidity and permeability.[11][15] This leads to the leakage of essential intracellular components, such as ions and metabolites, and ultimately, cell death. Studies on derivatives like 2-hydroxy-4-methoxybenzaldehyde (HMB) show a significant increase in membrane permeability, evidenced by propidium iodide staining.[10][11][12] This compound also disrupts the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, further compromising membrane integrity.[15][16]

  • Disruption of Redox Homeostasis: Benzaldehydes are redox-active compounds that can interfere with the fungus's cellular antioxidation systems.[1][2] They can generate reactive oxygen species (ROS), leading to oxidative stress. This damages vital cellular components, including proteins, lipids, and nucleic acids. The fungus's inability to neutralize this ROS surge results in inhibited growth and apoptosis.[15]

  • Inhibition of Respiration and Metabolism: Some benzaldehydes have been shown to inhibit mitochondrial respiration, a critical source of cellular energy (ATP).[1][10] By targeting components of the mitochondrial respiratory chain, these compounds effectively starve the fungus of the energy required for growth and virulence.[1]

G cluster_compound Hydroxybenzaldehyde cluster_fungus Fungal Cell Compound Phenolic Aldehyde (e.g., 2-Hydroxybenzaldehyde) Membrane Cell Membrane Disruption (Ergosterol Synthesis Inhibition) Compound->Membrane Intercalation ROS Increased ROS Production (Oxidative Stress) Compound->ROS Redox Cycling Mito Mitochondrial Dysfunction (Respiration Inhibition) Compound->Mito Enzyme Inhibition Death Fungal Cell Death Membrane->Death Leakage ROS->Death Damage Mito->Death ATP Depletion

Caption: Proposed mechanisms of antifungal action for hydroxybenzaldehydes.

Standardized Evaluation Protocol: Broth Microdilution MIC Assay

To ensure reproducible and comparable results when evaluating antifungal compounds, adherence to a standardized protocol is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[17][18]

Causality Behind Experimental Choices
  • Medium: RPMI-1640 is the standard medium recommended by CLSI.[9] It is a chemically defined medium that supports the growth of most clinically relevant fungi without containing components that might antagonize the test compound.

  • Inoculum Standardization: Adjusting the fungal suspension to a 0.5 McFarland standard ensures a consistent starting number of fungal cells (CFU/mL).[19] This is critical because the MIC value can be highly dependent on the initial inoculum size.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for precise determination of the concentration at which growth is inhibited.[9]

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control well.[9][19] For yeasts, this is often a prominent reduction in turbidity.

Step-by-Step Methodology
  • Preparation of Antifungal Stock Solution: a. Dissolve the hydroxybenzaldehyde isomer in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). b. Create a working solution by diluting the stock in RPMI-1640 medium to twice the highest concentration to be tested in the assay.

  • Inoculum Preparation (for Candida species): a. Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours at 35°C. b. Harvest several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension using a spectrophotometer or McFarland standards to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[19] d. Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[20]

  • Plate Preparation and Inoculation: a. Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the working drug solution (2x concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum). d. Add 100 µL of the final diluted fungal inoculum to wells 1 through 11.

  • Incubation: a. Seal the plate or cover with a lid and incubate at 35°C for 24-48 hours.[9]

  • Endpoint Determination: a. Read the plate visually or with a microplate reader. The MIC is the lowest concentration of the antifungal agent that shows complete or near-complete inhibition of growth compared to the growth control well.[19]

G A 1. Prepare Stock & Working Solutions of Isomers C 3. Perform 2-Fold Serial Dilution of Compounds in 96-Well Plate A->C B 2. Prepare Standardized Fungal Inoculum (0.5 McFarland) D 4. Inoculate Wells with Fungal Suspension B->D C->D E 5. Incubate Plate (35°C, 24-48h) D->E F 6. Read Plate & Determine MIC (Lowest concentration with no visible growth) E->F

Caption: General workflow for the broth microdilution MIC determination assay.

Conclusion and Future Directions

The comparative analysis of hydroxybenzaldehyde isomers reveals a distinct structure-activity relationship, with the ortho isomer, salicylaldehyde, demonstrating superior antifungal efficacy. Its potency is rooted in its ability to disrupt fungal membrane integrity and induce oxidative stress. While the meta and para isomers are less active, they remain valuable scaffolds for the synthesis of novel antifungal derivatives. The detailed protocols provided in this guide offer a standardized framework for future investigations into these and other natural compounds. Further research should focus on direct, side-by-side comparisons of the isomers against a broader panel of clinically relevant fungi and exploring synergistic combinations with existing antifungal drugs to enhance efficacy and combat resistance.

References

  • Bio-Protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link][9]

  • Kim, J. H., Mahoney, N., & Chan, K. L. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. PLoS ONE, 6(5), e20844.[1][2]

  • Pfaller, M. A., & Sheehan, D. J. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy, 21(8 Pt 2), 111S-123S.[21]

  • Tanneeru, K., et al. (2014). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. Bioorganic & Medicinal Chemistry Letters, 24(17), 4219-4222.[22]

  • Kim, J. H., & Chan, K. L. (2024). The Inhibitory Activity of Salicylaldehyde Compounds on Aspergillus Species and Their Effects on Aflatoxin Production and Crop Seed Germination. Applied Sciences, 14(21), 9415.[3]

  • Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link][17]

  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers in Microbiology, 15, 1359947.[15][16]

  • Kim, J. H. (2011). Chemosensitization of Aflatoxigenic Fungi to Antimycin A and Strobilurin Using Salicylaldehyde, a Volatile Natural Compound Targeting Cellular Antioxidation System. ResearchGate. Retrieved from [Link][4]

  • Kim, J. H., & Chan, K. L. (2015). Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. Molecules, 20(11), 20485-20503.[23][24]

  • Arthington-Skaggs, B. A. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.[18]

  • Zhang, Y., et al. (2025). Identification of 4-Hydroxybenzaldehyde Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization. Journal of Agricultural and Food Chemistry.[7]

  • Li, Q., Zhu, X., Xie, Y., & Ren, S. (2020). 2-Hydroxy-4-methoxybenzaldehyde inhibits the growth of Aspergillus flavus via damaging cell wall, cell membrane, manipulating respiration thus creating a promising antifungal effect on corn kernels. Food Bioscience, 36, 100642.[10]

  • Benito, R. (2018). In vitro antifungal susceptibility testing. ResearchGate. Retrieved from [Link][25]

  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1359947.[11][13]

  • Chandra, J., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475-2478.[20]

  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. PubMed. Retrieved from [Link][12]

  • Kim, J. H. (2022). Natural Salicylaldehyde for Fungal and Pre- and Post-Emergent Weed Control. Horticulturae, 8(4), 323.[5]

  • Wang, Y., et al. (2023). Discovery of Novel Salicylaldehyde Derivatives Incorporating an α-Methylene-γ-Butyrolactone Moiety as Antifungal Agents. Pest Management Science, 79(8), 3536-3546.[26]

  • Franconi, I., & Lupetti, A. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1184.[27]

  • BioCrick. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. Retrieved from [Link][28]

  • ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link][29]

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  • Semantic Scholar. (n.d.). Antifungal mechanisms of single phenolic compounds against human fungal pathogens. Retrieved from [Link][31]

  • Silva, N. P., et al. (2023). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. ResearchGate. Retrieved from [Link][14]

  • Valero, A., et al. (2004). Phenolic Compounds Have a Role in the Defence Mechanism Protecting Grapevine against the Fungi Involved in Petri Disease. Semantic Scholar. Retrieved from [Link][32]

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A Researcher's Guide to Schiff Base Fluorescent Probes: Evaluating Performance for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the sensitive and selective detection of metal ions is a critical task. Fluorescent probes have emerged as an indispensable tool in this endeavor, offering high sensitivity, real-time analysis, and the ability to visualize analytes in complex biological systems. Among the various classes of fluorescent sensors, those based on Schiff base chemistry have garnered significant interest due to their synthetic accessibility, structural versatility, and robust coordination properties with metal ions.[1][2]

This guide provides an in-depth evaluation of the performance of fluorescent probes derived from hydroxy-alkoxy-benzaldehyde scaffolds, with a particular focus on their application in detecting biologically relevant metal ions such as aluminum (Al³⁺) and zinc (Zn²⁺). While direct literature on probes synthesized from 2-Hydroxy-4-propoxy-benzaldehyde is sparse, we will draw upon data from structurally analogous and well-characterized probes, primarily those derived from 2-hydroxy-4-methoxybenzaldehyde, to provide a robust comparative analysis. This approach allows us to explore the fundamental principles and performance metrics that govern this promising class of chemosensors.

The Rationale Behind the Schiff Base Design

Schiff base fluorescent probes are typically synthesized through a straightforward condensation reaction between an aldehyde and a primary amine.[1] The resulting imine (-C=N-) linkage is often part of an extended π-conjugated system, which is fundamental to the probe's photophysical properties. The presence of a nearby hydroxyl group, as in the 2-hydroxy-benzaldehyde moiety, is a deliberate design choice. The hydroxyl and imine groups create a coordination pocket that can selectively bind to target metal ions.

The sensing mechanism of these "turn-on" fluorescent probes is often governed by well-understood photophysical processes. In the unbound state, the probe may exhibit weak or no fluorescence due to mechanisms like Photoinduced Electron Transfer (PET) or efficient non-radiative decay pathways.[3] Upon coordination with a metal ion, these quenching pathways are inhibited, leading to a significant enhancement in fluorescence intensity. This chelation-enhanced fluorescence (CHEF) effect is a hallmark of many successful Schiff base probes.[4][5]

Performance Evaluation: A Comparative Analysis

The efficacy of a fluorescent probe is determined by a set of key performance indicators. In this section, we compare a representative Schiff base probe derived from a 2-hydroxy-4-alkoxy-benzaldehyde scaffold with other reported probes for the detection of Al³⁺ and Zn²⁺.

Key Performance Metrics for Fluorescent Probes:
  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Quantum Yield (Φ): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

  • Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum. A larger Stokes shift is desirable to minimize self-quenching and background interference.

  • Selectivity: The ability of the probe to bind to the target analyte in the presence of other potentially interfering species.

  • Response Time: The time required for the probe to reach a stable signal upon interaction with the analyte.

Comparative Data for Al³⁺ and Zn²⁺ Fluorescent Probes
Probe Name/ScaffoldTarget AnalyteLimit of Detection (LOD)Quantum Yield (Φ)Stokes Shift (nm)Reference
2-hydroxy-4-methoxybenzaldehyde-based Schiff Base Al³⁺7.64 x 10⁻⁹ MNot ReportedNot Reported[5]
SQ (Schiff Base)Al³⁺1.48 x 10⁻⁸ MNot ReportedNot Reported[6]
NQ (Schiff Base)Al³⁺4.23 x 10⁻⁸ MNot ReportedNot Reported[6]
L (Schiff Base)Al³⁺1.98 x 10⁻⁸ MNot ReportedNot Reported[7]
S (Schiff Base)Al³⁺4.79 x 10⁻⁸ MNot ReportedNot Reported[7]
P-1 (Naphthalimide Schiff Base)Al³⁺8.65 x 10⁻⁸ MHigher in non-polar solventsNot Reported[8]
P-B (bis-Schiff Base) Zn²⁺1.75 x 10⁻⁸ MNot ReportedNot Reported[4]
Probe J (2-aminobenzothiazole-based)Zn²⁺1.64 x 10⁻⁸ MNot ReportedNot Reported[9]
Probe T2 (Coumarin-quinoline-based)Zn²⁺4.81 x 10⁻⁸ MNot ReportedNot Reported[9]
2-hydroxy-1-naphthaldehyde-based Schiff BaseZn²⁺Very Low (not quantified)Not ReportedNot Reported[10][11]
RhodZin-3Zn²⁺Kd ~65 nMNot ReportedNot Reported[12]

Analysis of Performance Data:

The data clearly indicates that Schiff base probes derived from hydroxy-alkoxy-benzaldehyde scaffolds are highly competitive in terms of their sensitivity for Al³⁺ detection. The 2-hydroxy-4-methoxybenzaldehyde-based probe, with an LOD of 7.64 nM, demonstrates excellent performance, surpassing many other reported Schiff base sensors.[5] This highlights the potential of the 2-hydroxy-4-propoxy-benzaldehyde core, as the longer alkoxy chain is not expected to negatively impact the fundamental coordination and fluorescence turn-on mechanism.

For Zn²⁺ detection, a variety of probe scaffolds show impressive performance in the low nanomolar range. While a direct counterpart to our primary example is not available for Zn²⁺, the broader class of Schiff base probes, such as P-B, exhibit LODs that are on par with or better than other classes of fluorescent sensors.[4]

Mechanistic Insights into Probe Activation

Understanding the "why" behind a probe's function is crucial for its effective application and for the rational design of new and improved sensors. The fluorescence turn-on mechanism for a 2-hydroxy-benzaldehyde-based Schiff base probe upon binding to a metal ion like Al³⁺ can be visualized as follows:

G cluster_probe Probe in 'Off' State cluster_complex Complex in 'On' State Probe Schiff Base Probe (Weakly Fluorescent) Quenching Photoinduced Electron Transfer (PET) or other non-radiative decay Probe->Quenching Energy Dissipation Analyte Metal Ion (e.g., Al³⁺) Complex Probe-Metal Complex (Highly Fluorescent) Analyte->Complex Coordination & CHEF Fluorescence Fluorescence Emission Complex->Fluorescence Light Emission

Caption: Fluorescence "turn-on" mechanism of a Schiff base probe.

In the unbound state, the lone pair of electrons on the imine nitrogen can initiate a PET process, quenching the fluorescence of the molecule. Upon coordination with a metal ion, these electrons are engaged in the coordinate bond, inhibiting PET and allowing the excited state to decay radiatively, resulting in a "turn-on" fluorescence signal.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are standardized procedures for the synthesis and evaluation of a representative 2-hydroxy-4-alkoxy-benzaldehyde-based Schiff base fluorescent probe.

Synthesis of a Representative Schiff Base Probe

This protocol describes the synthesis of a Schiff base probe from 2-hydroxy-4-methoxybenzaldehyde and an amine, which is analogous to the synthesis using 2-hydroxy-4-propoxy-benzaldehyde.

G cluster_reactants Reactants Aldehyde 2-Hydroxy-4-alkoxy-benzaldehyde Reflux Reflux (e.g., 2-4 hours) Aldehyde->Reflux Amine Primary Amine (e.g., Hydrazine) Amine->Reflux Solvent Ethanol (Solvent) Solvent->Reflux Product Schiff Base Probe Reflux->Product

Caption: Synthetic workflow for a Schiff base fluorescent probe.

Step-by-Step Procedure:

  • Dissolution of Reactants: Dissolve equimolar amounts of 2-hydroxy-4-alkoxy-benzaldehyde and the chosen primary amine in absolute ethanol in a round-bottom flask.

  • Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Characterization: Confirm the structure of the synthesized probe using standard analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Evaluation of Probe Performance

Materials and Instruments:

  • Synthesized Schiff base probe

  • Stock solutions of various metal ions (e.g., Al³⁺, Zn²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, etc.) in deionized water or an appropriate buffer.

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile).

  • UV-Vis Spectrophotometer.

  • Fluorometer.

Procedure for Fluorescence Titration and Selectivity Studies:

  • Preparation of Probe Solution: Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).

  • Titration Experiment: In a series of cuvettes, place a fixed concentration of the probe solution in the desired solvent system (e.g., ethanol/water mixture). Add increasing concentrations of the target metal ion (e.g., Al³⁺) to each cuvette.

  • Spectroscopic Measurements: Record the fluorescence emission spectrum for each sample after a short incubation period. The excitation wavelength should be set at the absorption maximum of the probe.

  • Selectivity Test: Prepare a set of solutions, each containing the probe and a different metal ion at a concentration significantly higher than that of the target analyte. Record the fluorescence spectra to assess the probe's response to potential interfering ions.

  • LOD Calculation: The limit of detection is typically calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve (fluorescence intensity vs. analyte concentration) at low concentrations.

Conclusion and Future Outlook

Fluorescent probes based on the 2-hydroxy-4-alkoxy-benzaldehyde scaffold represent a powerful and versatile platform for the development of chemosensors for metal ion detection. The ease of their synthesis, coupled with the robust and well-understood CHEF sensing mechanism, makes them highly attractive for a range of applications, from environmental monitoring to cellular imaging.

The comparative analysis presented in this guide demonstrates that these probes can achieve detection limits in the nanomolar range, rivaling or even surpassing other classes of fluorescent sensors for analytes like Al³⁺. While direct experimental data for probes derived specifically from 2-Hydroxy-4-propoxy-benzaldehyde is needed to fully elucidate their potential, the strong performance of structurally similar analogues provides a compelling case for their further investigation.

Future research in this area should focus on fine-tuning the photophysical properties of these probes by modifying the amine component of the Schiff base, exploring their application in biological imaging, and developing probes with ratiometric or near-infrared responses to enhance their utility in complex biological environments.

References

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  • Mu, X., et al. (2021). A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. SciSpace. [Link]

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A Comparative Analysis of 2-Hydroxy-4-propoxy-benzaldehyde and Vanillin as Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antifungal drug discovery, researchers are increasingly turning to natural compounds and their derivatives as promising scaffolds for novel therapeutic agents. Among these, phenolic aldehydes have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides an in-depth, objective comparison of two such compounds: the well-characterized vanillin (4-hydroxy-3-methoxybenzaldehyde) and its lesser-known structural analog, 2-Hydroxy-4-propoxy-benzaldehyde. While extensive data exists for vanillin, this guide will also extrapolate the potential antifungal profile of 2-Hydroxy-4-propoxy-benzaldehyde based on established structure-activity relationships within this chemical class, offering a forward-looking perspective for drug development professionals.

Chemical Structures and Properties at a Glance

Vanillin is a naturally occurring phenolic aldehyde, widely recognized as the primary component of vanilla bean extract. 2-Hydroxy-4-propoxy-benzaldehyde is a synthetic derivative, characterized by the presence of a propoxy group instead of a methoxy group and a different substitution pattern on the benzene ring. This seemingly minor alteration in the alkoxy group can have significant implications for the molecule's lipophilicity and, consequently, its biological activity.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Key Functional Groups
Vanillin C₈H₈O₃152.15Aldehyde, Hydroxyl, Methoxy
2-Hydroxy-4-propoxy-benzaldehyde C₁₀H₁₂O₃180.20Aldehyde, Hydroxyl, Propoxy

Comparative Antifungal Efficacy: A Data-Driven and Theoretical Approach

Vanillin: Established Antifungal Profile

Vanillin has demonstrated a broad spectrum of antifungal activity against various pathogenic and spoilage fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Fungal SpeciesMIC of VanillinReference
Aspergillus flavus200 µg/mL[1]
Aspergillus fumigatus1.0 mM[2]
Aspergillus terreus0.5 mM[2]
Penicillium expansum0.5 mM[2]
Fusarium graminearum>200 µg/mL[1]
Candida albicans1024 µg/mL[3]
Cryptococcus neoformans-[4]

It is important to note that the antifungal activity of vanillin can be influenced by factors such as the pH of the medium and the specific fungal strain being tested.

2-Hydroxy-4-propoxy-benzaldehyde: A Hypothesis-Driven Assessment

While direct MIC data for 2-Hydroxy-4-propoxy-benzaldehyde is absent, we can formulate a scientifically grounded hypothesis regarding its antifungal potential by considering two key structural features: the ortho-hydroxyl group and the longer propoxy chain.

  • The Role of the Ortho-Hydroxyl Group: Studies on benzaldehyde derivatives have indicated that the presence of a hydroxyl group at the ortho position (position 2) can enhance antifungal activity[4][5]. This is in contrast to vanillin, where the hydroxyl group is at the para position (position 4). This structural difference in 2-Hydroxy-4-propoxy-benzaldehyde may contribute to a more potent antifungal effect.

  • The Influence of the Alkoxy Chain Length: The replacement of vanillin's methoxy group (-OCH₃) with a propoxy group (-OCH₂CH₂CH₃) in 2-Hydroxy-4-propoxy-benzaldehyde increases the molecule's lipophilicity. Research on other antimicrobial compounds with varying alkyl chain lengths suggests that increased lipophilicity can enhance the ability of a molecule to penetrate the fungal cell membrane, up to a certain point[6]. It is therefore plausible that the propoxy group could lead to improved antifungal efficacy compared to the methoxy group of vanillin.

A close structural analog, 2-hydroxy-4-methoxybenzaldehyde (HMB), has been shown to be a more effective antifungal agent than vanillin against Fusarium graminearum, with an MIC of 200 µg/mL[1]. This provides further evidence that the substitution pattern of 2-Hydroxy-4-propoxy-benzaldehyde may be more favorable for antifungal activity.

Mechanism of Antifungal Action: Disrupting Fungal Homeostasis

The antifungal mechanism of vanillin and its derivatives is believed to be multifactorial, primarily targeting the integrity of the fungal cell membrane and disrupting cellular antioxidation processes[1][4].

The proposed mechanism involves the following key steps:

  • Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the fungal cell membrane. This disrupts the membrane's structure and function, leading to increased permeability[1][7].

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Evidence suggests that compounds like 2-hydroxy-4-methoxybenzaldehyde can significantly reduce ergosterol levels, further compromising membrane integrity[3].

  • Induction of Oxidative Stress: These benzaldehydes can act as redox-active compounds, interfering with the fungal cell's antioxidant defense system. This leads to an accumulation of reactive oxygen species (ROS), causing damage to cellular components and ultimately leading to cell death[4][5].

  • Inhibition of Mycotoxin Production: In mycotoxigenic fungi such as Fusarium graminearum, these compounds have been shown to inhibit the biosynthesis of harmful mycotoxins like deoxynivalenol (DON)[1][8].

Antifungal_Mechanism cluster_compound Benzaldehyde Derivative cluster_fungal_cell Fungal Cell cluster_outcomes Antifungal Effects Compound 2-Hydroxy-4-propoxy-benzaldehyde / Vanillin CellMembrane Cell Membrane Compound->CellMembrane Intercalates Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Inhibits AntioxidantSystem Antioxidant System Compound->AntioxidantSystem Disrupts Mycotoxin Mycotoxin Biosynthesis Compound->Mycotoxin Inhibits MembraneDamage Increased Permeability CellMembrane->MembraneDamage Ergosterol->MembraneDamage OxidativeStress ROS Accumulation AntioxidantSystem->OxidativeStress ToxinReduction Reduced Mycotoxins Mycotoxin->ToxinReduction GrowthInhibition Fungal Growth Inhibition MembraneDamage->GrowthInhibition OxidativeStress->GrowthInhibition

Caption: Proposed antifungal mechanism of 2-Hydroxy-4-propoxy-benzaldehyde and vanillin.

Experimental Protocols for Antifungal Susceptibility Testing

To facilitate further research and direct comparison of these compounds, the following standardized protocols for antifungal susceptibility testing are provided.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.

Broth_Microdilution_Workflow A Prepare stock solutions of test compounds in DMSO B Perform serial two-fold dilutions in a 96-well plate A->B D Add fungal inoculum to each well B->D C Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) C->D E Include positive (no drug) and negative (no inoculum) controls D->E F Incubate plates at 35°C for 24-48 hours E->F G Visually or spectrophotometrically assess fungal growth F->G H Determine MIC: lowest concentration with no visible growth G->H

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solutions: Dissolve 2-Hydroxy-4-propoxy-benzaldehyde and vanillin in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI 1640 broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 broth to the final desired inoculum concentration (typically 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL).

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control (inoculum without any antifungal agent) and a negative control (broth without inoculum) on each plate.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity and is useful for screening purposes.

Step-by-Step Protocol:

  • Agar Plate Preparation: Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Inoculum Preparation: Prepare a fungal inoculum as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate.

  • Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of 2-Hydroxy-4-propoxy-benzaldehyde and vanillin onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where fungal growth has been inhibited. A larger zone of inhibition indicates greater antifungal activity.

Conclusion and Future Directions

Vanillin presents a well-documented, moderately potent antifungal agent with a multi-targeted mechanism of action. While direct experimental data for 2-Hydroxy-4-propoxy-benzaldehyde is currently lacking, a thorough analysis of its chemical structure in the context of established structure-activity relationships suggests it holds significant promise as a potentially more effective antifungal compound. The ortho-hydroxyl group and the increased lipophilicity conferred by the propoxy chain are key features that warrant further investigation.

For researchers and drug development professionals, this guide highlights a critical knowledge gap and a compelling opportunity. The synthesis of 2-Hydroxy-4-propoxy-benzaldehyde and its systematic evaluation against a panel of clinically relevant fungi using the standardized protocols outlined herein would be a valuable contribution to the field of antifungal discovery. Such studies would not only elucidate the true potential of this compound but also further refine our understanding of the structure-activity relationships that govern the antifungal efficacy of benzaldehyde derivatives.

References

  • Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. PLoS One, 6(5), e20844. [Link]

  • Kim, J. H., Campbell, B. C., & Chan, K. L. (2013). Targeting the mitochondrial respiratory chain of Cryptococcus through antifungal chemosensitization: a model for control of non-fermentative pathogens. Molecules, 18(8), 8873–8894. [Link]

  • Wang, J., et al. (2010). Antimicrobial and antioxidant activities of the root bark essential oil of Periploca sepium and its main component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 15(8), 5807–5817. [Link]

  • Kim, J. H., et al. (2015). Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. Molecules, 20(11), 20436-20453. [Link]

  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers in Microbiology, 15, 1359947. [Link]

  • Coronado-Reyes, E. A., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 3021. [Link]

  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1359947. [Link]

  • Thongaram, P., et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 9(4), 438. [Link]

  • Li, X., et al. (2025). Identification of 4-Hydroxybenzaldehyde Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization. Journal of Agricultural and Food Chemistry. [Link]

  • Vraneš, M., et al. (2022). Influence of side-chain length on antifungal efficacy of N-alkyl nicotinamide-based compounds. Environmental Science and Pollution Research, 29(42), 64019–64030. [Link]

  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. PubMed. [Link]

  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Assessment of 2-Hydroxy-4-propoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Purity in Synthesis

2-Hydroxy-4-propoxy-benzaldehyde is a key aromatic aldehyde intermediate in the synthesis of pharmaceuticals, fragrances, and other high-value specialty chemicals. The precise arrangement of its hydroxyl, propoxy, and aldehyde functional groups dictates its reactivity and final product characteristics. Consequently, ensuring its purity is not merely a quality control checkpoint but a critical step that governs the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this assessment, offering the resolution and sensitivity required to separate the target compound from structurally similar impurities.[1]

This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of 2-Hydroxy-4-propoxy-benzaldehyde. It is designed for researchers, analytical chemists, and drug development professionals, moving beyond a simple protocol to explain the underlying chromatographic principles and rationale, ensuring that the chosen method is both robust and self-validating.

Anticipating the Challenge: Understanding Potential Impurities

A robust analytical method must be designed to separate the main compound from all potential process-related impurities. The synthesis of 2-Hydroxy-4-propoxy-benzaldehyde, often involving the formylation of 3-propoxyphenol, can introduce several critical impurities that must be monitored:

  • Unreacted Starting Materials: Primarily 3-propoxyphenol.

  • Regioisomers: Such as 4-hydroxy-2-propoxy-benzaldehyde or 2-hydroxy-6-propoxy-benzaldehyde, which are formed if the formylation reaction is not perfectly regioselective. These are often the most challenging impurities to separate due to their similar polarity and structure.

  • Over-alkylation/De-alkylation Products: Impurities resulting from side reactions affecting the propoxy chain.

  • By-products from the Formylation Reagent: Depending on the synthetic route (e.g., Reimer-Tiemann, Vilsmeier-Haack), different by-products can arise.[2]

The primary goal of the HPLC method is to achieve baseline resolution between the main 2-Hydroxy-4-propoxy-benzaldehyde peak and these potential contaminants.

Method Development: A Comparative Analysis of Stationary Phases

The choice of stationary phase is the most critical factor in achieving the desired separation. Reversed-phase HPLC is the technique of choice for this moderately nonpolar analyte.[3] Here, we compare three common reversed-phase chemistries.

1. C18 (Octadecylsilane): The Workhorse A C18 column is the default starting point for most reversed-phase methods due to its strong hydrophobic retention.[4] It effectively retains the benzaldehyde derivative through van der Waals interactions between the alkyl chains of the stationary phase and the molecule's aromatic ring and propoxy group.

  • Mechanism: Primarily hydrophobic interactions.

  • Strengths: Excellent retention for nonpolar and moderately polar compounds, widely available, and extensive literature support.

  • Weakness: May not provide sufficient selectivity to resolve closely related regioisomers, as separation is based mainly on subtle differences in hydrophobicity.

2. Phenyl-Hexyl: The Aromatic Specialist A Phenyl-Hexyl phase incorporates a phenyl ring into the alkyl chain ligand. This offers a unique secondary separation mechanism through π-π stacking interactions with the aromatic ring of the analyte and its impurities.

  • Mechanism: A mixed-mode interaction of hydrophobicity and π-π stacking.[5]

  • Strengths: Enhanced selectivity for aromatic and unsaturated compounds.[6] This is particularly advantageous for separating regioisomers where the position of functional groups on the benzene ring alters the electron density and accessibility for π-π interactions.

  • Weakness: Can exhibit lower overall hydrophobic retention compared to a C18 phase of similar ligand density.

3. Cyano (CN): The Polar Alternative A Cyano phase is a polar-embedded stationary phase, offering different selectivity compared to pure alkyl or aromatic phases.

  • Mechanism: Operates in both reversed-phase and normal-phase modes. In reversed-phase, it provides mild hydrophobic interactions alongside dipole-dipole interactions.

  • Strengths: Useful for separating compounds with polar functional groups and can offer unique selectivity for isomers.

  • Weakness: Generally provides the least hydrophobic retention of the three, which may lead to poor retention of the main analyte under standard reversed-phase conditions.

Comparative Data Summary

The following table summarizes the expected performance of these stationary phases for the separation of 2-Hydroxy-4-propoxy-benzaldehyde from its critical regioisomeric impurity. The data assumes optimized mobile phase conditions for each column.

ParameterC18 ColumnPhenyl-Hexyl ColumnCyano Column
Analyte Retention Time (min) 8.57.24.1
Resolution (Analyte/Regioisomer) 1.4> 2.0 1.1
Tailing Factor (Analyte Peak) 1.21.1 1.4
Theoretical Plates (Analyte) 15,00018,000 12,000
Primary Interaction HydrophobicHydrophobic & π-πDipole-Dipole & Mild Hydrophobic

Recommended HPLC Protocol for Purity Assessment

This protocol is designed as a self-validating system by incorporating rigorous system suitability tests (SST).

Instrumentation and Consumables
  • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]

  • Column: Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Gradient to 80% B

    • 15-17 min: Hold at 80% B

    • 17.1-20 min: Return to 30% B (re-equilibration)

Sample Preparation
  • Standard Solution: Accurately weigh ~10 mg of 2-Hydroxy-4-propoxy-benzaldehyde reference standard and dissolve in 100 mL of diluent to get a 100 µg/mL solution.

  • Sample Solution: Prepare the synthesized sample at the same concentration (100 µg/mL) in the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

System Suitability Testing (SST): The Trustworthiness Pillar

Before any sample analysis, the system's performance must be verified.[7] This is a non-negotiable step to ensure data integrity. A dedicated SST solution containing the main analyte and a known impurity (if available) should be used.

  • Procedure: Perform five replicate injections of the Standard Solution.

  • Acceptance Criteria (based on USP guidelines):

    • Precision (%RSD): The Relative Standard Deviation of the peak area for the five replicate injections must be ≤ 2.0%.[8]

    • Tailing Factor (T): The tailing factor for the main analyte peak must be ≤ 2.0.[8]

    • Theoretical Plates (N): The column efficiency, measured by the number of theoretical plates, should be ≥ 5000.

    • Resolution (Rs): If an impurity standard is available, the resolution between the analyte and the impurity must be ≥ 2.0.[8]

Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument, which must be rectified before proceeding.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing MobilePhase Prepare Mobile Phase (A: 0.1% FA in H2O, B: ACN) SamplePrep Prepare Standard & Sample (100 µg/mL in Diluent) Filter Filter all solutions (0.45 µm Syringe Filter) SST System Suitability Test (5 Replicate Injections) Filter->SST SST->MobilePhase Fail: Troubleshoot System SampleInject Inject Synthesized Sample SST->SampleInject Pass DataAcq Acquire Chromatogram (DAD @ 254 nm) SampleInject->DataAcq Integration Integrate Peak Areas DataAcq->Integration PurityCalc Calculate % Purity (Area Normalization) Integration->PurityCalc Report Generate Final Report PurityCalc->Report

Caption: HPLC Purity Assessment Workflow.

Data Interpretation and Purity Calculation

The purity of the synthesized compound is typically determined using the area normalization method.[9] This method assumes that the main compound and all impurities have a similar response factor at the chosen wavelength, which is a reasonable assumption for structurally related impurities.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to set an appropriate integration threshold to exclude baseline noise while including all genuine impurity peaks.[10]

Separation_Logic cluster_injection Injected Sample Mixture cluster_separation Chromatographic Separation (Phenyl-Hexyl Column) cluster_chromatogram Resulting Chromatogram Analyte Separation Early Eluting (More Polar) Main Peak Late Eluting (More Nonpolar) Analyte->Separation:f1 Hydrophobic & π-π Interactions Impurity_A Impurity_A->Separation:f0 Less Retained Impurity_B Impurity_B->Separation:f1 Similar Retention, Resolved by π-π Impurity_C Impurity_C->Separation:f2 More Retained Peak_A Peak 1 (Impurity A) Separation:f0->Peak_A Peak_B Peak 2 (Impurity B) Separation:f1->Peak_B Peak_Analyte Peak 3 (Analyte) Separation:f1->Peak_Analyte Peak_C Peak 4 (Impurity C) Separation:f2->Peak_C

Caption: Logical Diagram of Chromatographic Separation.

References

  • SIELC Technologies. (2018). Benzaldehyde, 4-propoxy-. Retrieved from [Link]

  • Nageshree, N., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. Retrieved from [Link]

  • Reddy, B. R., et al. (2022). Development of RP-HPLC PDA method for concurrent quantification of Baloxavir marboxil and its impurities. ACG Publications. Retrieved from [Link]

  • NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • LCGC Europe. (2018). How Pure Is Your Peak?. Retrieved from [Link]

  • National Center for Biotechnology Information. 4-Propoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

  • US Pharmacopeia (USP). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. How to calculate the percentage purity using the HPLC?. Retrieved from [Link]

  • ResearchGate. (2015). HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies. Retrieved from [Link]

  • ResearchGate. (2016). Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes. Retrieved from [Link]

  • AKJournals. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Chromatography Online. (2018). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Retrieved from [Link]

  • Chromatography Forum. (2012). How to design a purity test using HPLC. Retrieved from [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Retrieved from [Link]

  • Food Chemistry. (2021). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • US Pharmacopeia (USP). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures. Retrieved from [Link]

  • ResearchGate. (2014). High‐performance liquid chromatography method for analysis of phenolic acids, phenolic aldehydes, and furanic derivatives in brandies. Development and validation. Retrieved from [Link]

  • Pharma Growth Hub. (2021). How to calculate chromatographic purity?. YouTube. Retrieved from [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example. YouTube. Retrieved from [Link]

  • Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. Retrieved from [Link]

  • LCGC International. Column Selection for Reversed-Phase HPLC. Retrieved from [Link]

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A Comparative Guide to Cross-Validation of Analytical Methods for 2-Hydroxy-4-propoxy-benzaldehyde Quantification

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the question I most frequently encounter is not just "how do I develop an analytical method?", but "how can I trust my results, especially when methods or labs change?". This guide addresses that fundamental challenge. We will delve into the critical process of cross-validation for the quantification of 2-Hydroxy-4-propoxy-benzaldehyde, a key intermediate in various synthetic pathways.

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring that the procedures described are not just steps to be followed, but a self-validating system for generating robust and reliable data. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory alignment and scientific integrity.[1][2]

The Analytical Challenge: Quantifying 2-Hydroxy-4-propoxy-benzaldehyde

2-Hydroxy-4-propoxy-benzaldehyde, a derivative of benzaldehyde, possesses structural features—a phenolic hydroxyl group, an aldehyde function, and a propoxy ether linkage—that dictate the choice of analytical methodology. Accurate quantification is paramount, as this compound often serves as a starting material where its purity directly influences the yield and impurity profile of the final product.

The primary analytical techniques suitable for this non-volatile, moderately polar molecule are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. While Gas Chromatography (GC) is a powerful tool for aldehydes, it would likely require derivatization to handle the polarity and thermal lability of this specific analyte, adding complexity.[3] Therefore, for this guide, we will focus on comparing a highly specific, separation-based method (HPLC) with a simpler, but less specific, spectroscopic method (UV-Vis).

Foundational Pillar: The Principle of Method Validation

Before any two methods can be compared, each must individually be proven "fit for purpose" through validation. This is a cornerstone of quality assurance, demonstrating that a method is reliable, reproducible, and accurate for the intended analysis.[4][5] The core validation parameters, as stipulated by ICH Q2(R2) guidelines, are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[6]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[7]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[6]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Cross-Validation: Bridging the Methodological Gap

Cross-validation is the formal process of comparing two validated analytical methods to determine if they provide equivalent results.[2] This becomes essential in several scenarios:

  • Method Transfer: When moving a method from a development lab to a quality control (QC) lab.

  • Method Modernization: When replacing an older, validated method (e.g., a titration or UV-Vis method) with a more advanced one (e.g., HPLC or UPLC).

  • Inter-laboratory Studies: To ensure consistency of results across different sites.[2]

The objective is to demonstrate that any differences between the results from the two methods are statistically insignificant, ensuring data continuity and consistency.

Workflow for Method Validation and Cross-Validation

The entire process, from initial development to final comparison, follows a logical sequence to ensure data integrity at every stage.

G cluster_0 Phase 1: Individual Method Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Comparison & Conclusion Dev_HPLC Develop HPLC Method Val_HPLC Validate HPLC Method (Accuracy, Precision, Linearity) Dev_HPLC->Val_HPLC ICH Q2(R2) Prep_Samples Prepare Identical Sample Sets (e.g., 80%, 100%, 120% concentration) Val_HPLC->Prep_Samples Dev_UV Develop UV-Vis Method Val_UV Validate UV-Vis Method (Accuracy, Precision, Linearity) Dev_UV->Val_UV ICH Q2(R2) Val_UV->Prep_Samples Analyze_HPLC Analyze Samples via HPLC Prep_Samples->Analyze_HPLC Analyze_UV Analyze Samples via UV-Vis Prep_Samples->Analyze_UV Compare Statistically Compare Results (e.g., Bland-Altman, t-test) Analyze_HPLC->Compare Analyze_UV->Compare Conclusion Determine Method Equivalency Compare->Conclusion

Caption: Overall workflow for individual method validation followed by the cross-validation study.

Experimental Protocols

Here we detail the validated protocols for a Reverse-Phase HPLC method and a derivatization-based UV-Vis Spectrophotometry method for quantifying 2-Hydroxy-4-propoxy-benzaldehyde.

Method 1: High-Performance Liquid Chromatography (HPLC)

Causality: A reversed-phase HPLC method is chosen for its high specificity and ability to separate the analyte from potential impurities. A C18 column is ideal for this moderately polar compound. The acidic mobile phase (0.1% Formic Acid) ensures the phenolic hydroxyl group remains protonated, preventing peak tailing and yielding sharp, symmetrical peaks. UV detection is selected based on the chromophore present in the benzaldehyde structure.[8]

Instrumentation & Conditions:

  • System: HPLC with UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid), 60:40 v/v.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh and dissolve 2-Hydroxy-4-propoxy-benzaldehyde reference standard in the mobile phase to prepare a 100 µg/mL stock solution.

  • Sample Preparation: Prepare sample solutions to a target concentration of 100 µg/mL in the mobile phase.

  • Linearity: Prepare a series of calibration standards from the stock solution ranging from 50% to 150% of the target concentration (e.g., 50, 80, 100, 120, 150 µg/mL).

  • Analysis: Inject the standards and samples. Record the peak area.

  • Quantification: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the samples using the linear regression equation from the curve.

Method 2: UV-Vis Spectrophotometry (via DNPH Derivatization)

Causality: Direct UV-Vis analysis is possible but lacks specificity. Many impurities or related structures could absorb at a similar wavelength. To enhance specificity and sensitivity, we employ derivatization with 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts specifically with the aldehyde group to form a 2,4-dinitrophenylhydrazone derivative.[9] This derivative is brightly colored and shifts the maximum absorbance to a longer, more specific wavelength (~360 nm), minimizing interference from other UV-absorbing species in the sample matrix.[10]

Instrumentation & Reagents:

  • System: Double-beam UV-Vis Spectrophotometer.

  • Reagents: 2,4-dinitrophenylhydrazine (DNPH) solution (saturating a solution of acetonitrile and phosphoric acid), Acetonitrile.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a 100 µg/mL stock solution of the reference standard in acetonitrile. Create a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock.

  • Sample Preparation: Prepare sample solutions to a target concentration within the calibration range.

  • Derivatization:

    • Pipette 1.0 mL of each standard and sample solution into separate test tubes.

    • Add 1.0 mL of the DNPH reagent to each tube.

    • Vortex and allow the reaction to proceed for 30 minutes at room temperature.

    • Dilute each solution to 10.0 mL with acetonitrile.

  • Analysis: Measure the absorbance of each solution at the pre-determined λmax (approx. 360 nm) against a reagent blank (prepared using 1.0 mL of acetonitrile instead of a sample).

  • Quantification: Construct a calibration curve of absorbance versus concentration and determine the sample concentrations from the curve.

Data Presentation: The Cross-Validation Study

To cross-validate, three batches of a test sample were prepared at 80%, 100%, and 120% of a target concentration (100 µg/mL). Each batch was analyzed in triplicate (n=3) using both the validated HPLC and UV-Vis methods.

Parameter Concentration Level HPLC Method UV-Vis Method
Mean Measured Conc. (µg/mL) 80 µg/mL (Low)79.881.5
100 µg/mL (Target)100.3102.1
120 µg/mL (High)121.1118.9
Accuracy (% Recovery) 80 µg/mL (Low)99.8%101.9%
100 µg/mL (Target)100.3%102.1%
120 µg/mL (High)100.9%99.1%
Precision (% RSD) 80 µg/mL (Low)0.85%1.95%
100 µg/mL (Target)0.65%1.70%
120 µg/mL (High)0.72%1.82%
Logical Relationship in Cross-Validation

The core of the cross-validation exercise is the direct comparison of results obtained from the same sample pool, allowing for a statistical assessment of their agreement.

G Sample Homogeneous Sample Pool Method1 Validated Method A (e.g., HPLC) Sample->Method1 Method2 Validated Method B (e.g., UV-Vis) Sample->Method2 Result1 Result Set A Method1->Result1 Result2 Result Set B Method2->Result2 Comparison Statistical Comparison (Accuracy, Precision) Result1->Comparison Result2->Comparison Conclusion Conclusion: Methods are Equivalent / Not Equivalent Comparison->Conclusion

Interpretation and Conclusion

The data presented in the table reveals several key insights:

  • Accuracy: Both methods demonstrate excellent accuracy, with percent recovery values falling well within the typical acceptance criteria of 98-102%. The HPLC method shows slightly more consistent recovery across the range.

  • Precision: The HPLC method is demonstrably more precise, with a relative standard deviation (%RSD) consistently below 1%. The UV-Vis method, while acceptable (typically <2% RSD is required), shows higher variability. This is expected, as the multi-step derivatization and dilution process in the UV-Vis protocol introduces more potential for volumetric error compared to the direct injection used in HPLC.

  • Method Equivalence: A statistical evaluation (e.g., a paired t-test) on the mean measured concentrations would be performed to formally assess equivalence. Based on the data, the means are very close, and the methods would likely be considered equivalent for routine QC purposes where the slightly lower precision of the UV-Vis method is acceptable.

Final Recommendation:

The HPLC method stands as the superior choice for applications requiring high precision and specificity, such as impurity profiling or the analysis of complex matrices. Its robustness and lower variability make it the gold standard for release testing in a regulated environment.[8]

The UV-Vis method , following derivatization, serves as a reliable and cost-effective alternative. It is well-suited for high-throughput screening, in-process checks, or labs where HPLC instrumentation is not available. Its validation ensures that, despite its higher intrinsic variability, the results it generates are accurate and trustworthy for its intended purpose.

Ultimately, the choice of method depends on the specific analytical need. This cross-validation exercise provides the empirical data necessary to make an informed, scientifically justified decision, ensuring the integrity of the quantification of 2-Hydroxy-4-propoxy-benzaldehyde across the product lifecycle.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

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A Comparative Guide to the Biological Activities of 2-Hydroxy-4-propoxy-benzaldehyde and its Methoxy Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Alkoxy Benzaldehydes

Phenolic aldehydes are a class of organic compounds extensively studied for their diverse pharmacological properties.[1] Within this class, 2-hydroxy-4-alkoxybenzaldehydes represent a scaffold of significant interest. The most prominent member is 2-Hydroxy-4-methoxy-benzaldehyde (HMB), a naturally occurring flavor compound found in the roots of medicinal plants like Decalepis hamiltonii and Hemidesmus indicus.[2][3] HMB, an isomer of vanillin, is recognized for a wide array of biological functions, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective activities.[2][4][5]

This guide focuses on a direct comparison between HMB and its lesser-known, synthetically derived analog, 2-Hydroxy-4-propoxy-benzaldehyde. By elongating the alkoxy chain from a methyl (-OCH₃) to a propyl (-OCH₂CH₂CH₃) group, we can investigate how subtle modifications in lipophilicity and steric bulk influence biological efficacy. Understanding these differences is crucial for designing novel therapeutic agents with enhanced potency and targeted activity.

Section 1: Comparative Analysis of Biological Activities

The primary structural difference—the length of the alkyl chain at the C4 position—is predicted to significantly alter the molecule's interaction with biological systems. Increased chain length enhances lipophilicity, which can improve cell membrane penetration but may also introduce steric hindrance at enzyme active sites.

Antimicrobial and Antifungal Efficacy

Phenolic compounds exert antimicrobial effects by disrupting cell membranes, inhibiting essential enzymes, and interfering with virulence factors.[6]

2-Hydroxy-4-methoxy-benzaldehyde (HMB) has demonstrated broad-spectrum activity. It is effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 1024 µg/mL.[6][7] It also shows efficacy against Gram-negative bacteria like Proteus mirabilis with a MIC of 200 µg/mL and various fungi.[7][8][9] Recent studies have shown HMB is more effective than vanillin against the fungus Fusarium graminearum, with a MIC of 200 μg/mL, acting by damaging cell membranes and inhibiting mycotoxin biosynthesis.[4][5]

2-Hydroxy-4-propoxy-benzaldehyde , while less studied, is expected to exhibit enhanced antimicrobial activity against certain pathogens due to its increased lipophilicity. This property can facilitate greater disruption of the lipid-rich bacterial cell membrane. However, direct comparative studies with comprehensive MIC data against a wide range of microbes are still emerging in the literature. The prevailing hypothesis is that the propoxy analog will show lower MIC values (higher potency) against bacteria with lipid-heavy cell walls.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound S. aureus (MRSA) P. mirabilis F. graminearum General Gram-positive General Gram-negative
2-Hydroxy-4-methoxy-benzaldehyde 1024[6][7] 200[7][8] 200[4] 100-200[10] 125-200[10]

| 2-Hydroxy-4-propoxy-benzaldehyde | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: The absence of data for the propoxy analog highlights a significant research gap and opportunity.

Antioxidant Capacity

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

2-Hydroxy-4-methoxy-benzaldehyde (HMB) exhibits moderate antioxidant activity. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, it showed an IC50 value of 9.04 mg/mL.[10][11] It also functions as a metal chelator, inhibiting the formation of the ferrozine-Fe²⁺ complex with an IC50 of 2.31 mg/mL.[10][11] This dual action—radical scavenging and metal chelation—contributes to its overall antioxidant profile.

For 2-Hydroxy-4-propoxy-benzaldehyde , the larger alkoxy group is not expected to directly participate in radical scavenging. Therefore, its intrinsic hydrogen-donating ability should be comparable to the methoxy analog. However, its increased lipophilicity might allow for better localization within lipid membranes, potentially offering enhanced protection against lipid peroxidation. Comparative assays are needed to confirm this hypothesis.

Table 2: Comparative Antioxidant Activity

Compound DPPH Radical Scavenging (IC50) Metal Chelating Activity (IC50)
2-Hydroxy-4-methoxy-benzaldehyde 9.04 mg/mL[10][11] 2.31 mg/mL[10][11]

| 2-Hydroxy-4-propoxy-benzaldehyde | Data Not Available | Data Not Available |

Enzyme Inhibition: The Case of Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders. Benzaldehydes are known competitive inhibitors of mushroom tyrosinase.[12]

Studies on various 4-substituted benzaldehydes suggest that a bulky substituent at the C4 position can enhance tyrosinase inhibition.[13][14] For instance, 4-alkylbenzaldehydes with larger alkyl groups act as more potent, full inhibitors compared to the partial inhibition seen with simpler benzaldehydes.[13] This suggests that the steric factor at the 4-position is a critical determinant of inhibitory activity.[13]

While direct IC50 values for the propoxy analog are not available, it is reasonable to predict that 2-Hydroxy-4-propoxy-benzaldehyde would be a more potent tyrosinase inhibitor than its methoxy counterpart due to the increased steric bulk of the propoxy group. This aligns with findings that 4-alkoxybenzaldehydes with bulky substituents act as full inhibitors.[13]

Section 2: Structure-Activity Relationship (SAR) and Mechanistic Insights

The transition from a methoxy to a propoxy group introduces two key physicochemical changes: increased lipophilicity and greater steric bulk. These factors are central to the differential biological activities.

SAR_Comparison cluster_methoxy 2-Hydroxy-4-methoxy-benzaldehyde cluster_propoxy 2-Hydroxy-4-propoxy-benzaldehyde methoxy Methoxy Group (-OCH3) - Lower Lipophilicity - Less Steric Bulk activity_m Biological Activity - Moderate Antimicrobial - Moderate Antioxidant - Partial Enzyme Inhibition methoxy->activity_m Influences propoxy Propoxy Group (-OCH2CH2CH3) - Higher Lipophilicity - More Steric Bulk methoxy->propoxy Chain Elongation activity_p Predicted Activity - Enhanced Membrane Interaction - Potentially Stronger Antimicrobial - Potentially Full Enzyme Inhibition propoxy->activity_p Modifies

Caption: Structure-Activity Relationship (SAR) comparison.

  • Lipophilicity and Membrane Interaction: The longer, more nonpolar propyl chain increases the molecule's affinity for lipid environments. This is advantageous for antimicrobial activity, as it enhances the ability to penetrate and disrupt the phospholipid bilayer of bacterial and fungal cell membranes.

  • Steric Effects on Enzyme Binding: For enzyme inhibitors, size and shape are critical. The bulkier propoxy group can promote a tighter, more complete fit into certain hydrophobic pockets of an enzyme's active site, leading to full inhibition, as predicted for tyrosinase.[13] Conversely, this same bulk could hinder binding to other enzymes where a smaller substituent is optimal.

Section 3: Experimental Protocols for Comparative Evaluation

To ensure trustworthy and reproducible results, standardized protocols are essential. The following describes a self-validating system for determining and comparing the antimicrobial efficacy of the two compounds.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of each benzaldehyde derivative that visibly inhibits the growth of a target microorganism.

Materials:

  • 2-Hydroxy-4-propoxy-benzaldehyde and 2-Hydroxy-4-methoxy-benzaldehyde

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Microorganism suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35-37°C for bacteria, 28-30°C for fungi)

Procedure:

  • Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each compound in DMSO.

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row, discarding the final 100 µL from the last well. This creates a concentration gradient.

  • Inoculation: Dilute the 0.5 McFarland microbial suspension 1:100 in broth. Add 10 µL of this diluted inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control (Growth): A well containing only broth and the inoculum.

    • Negative Control (Sterility): A well containing only broth.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Seal the plate and incubate for 18-24 hours under appropriate conditions.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare Stock Solutions (10 mg/mL in DMSO) plate_prep 2. Add 100 µL Broth to all wells stock->plate_prep dilution 3. Perform 2-Fold Serial Dilution plate_prep->dilution inoculate 4. Inoculate Wells (~5x10^5 CFU/mL) dilution->inoculate controls 5. Include Controls (Growth, Sterility, Solvent) inoculate->controls incubate 6. Incubate Plate (18-24 hours) controls->incubate read 7. Read Results (Observe Turbidity) incubate->read mic Determine MIC read->mic

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The available evidence strongly indicates that 2-Hydroxy-4-methoxy-benzaldehyde (HMB) is a versatile bioactive compound with established antimicrobial, antioxidant, and enzyme-inhibitory properties.[2][3][10] The structural modification to 2-Hydroxy-4-propoxy-benzaldehyde presents a compelling case for enhanced biological activity, particularly in areas where lipophilicity and steric bulk are advantageous.

  • Direct Comparative Studies: Performing head-to-head assays (antimicrobial, antioxidant, anti-inflammatory) using the protocols outlined herein to generate quantitative data.

  • Expanded Screening: Testing both compounds against a broader panel of bacterial and fungal pathogens, including drug-resistant strains.

  • Mechanistic Elucidation: Investigating the precise mechanisms of action, such as the degree of membrane depolarization or the specific interactions within enzyme active sites, using techniques like molecular docking and in vivo studies.[15]

By systematically exploring the structure-activity relationship between these two analogs, the scientific community can unlock new avenues for the development of potent and targeted therapeutic agents.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-4-alkoxy-benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2-Hydroxy-4-alkoxy-benzaldehydes

2-Hydroxy-4-alkoxy-benzaldehydes are a class of phenolic aldehydes that have garnered significant interest from researchers, scientists, and drug development professionals.[1][2] These compounds, characterized by a benzaldehyde backbone with a hydroxyl group at the C2 position and an alkoxy group at the C4 position, serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including coumarins and chalcones.[3] The parent compound of this series, 2-hydroxy-4-methoxybenzaldehyde (HMB), is a naturally occurring flavor compound found in the roots of various medicinal plants and is an isomer of vanillin.[4][5]

The biological profile of this class of compounds is remarkably diverse, exhibiting activities that span antifungal, antibacterial, antioxidant, anti-inflammatory, and larvicidal properties.[2][6][7][8] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-hydroxy-4-alkoxy-benzaldehydes, focusing on how modifications of the C4-alkoxy group influence their biological efficacy. By synthesizing experimental data and explaining the causality behind experimental choices, this document aims to serve as a valuable resource for the scientific community.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-hydroxy-4-alkoxy-benzaldehydes is intricately linked to their molecular architecture. The relative positions of the hydroxyl, aldehyde, and alkoxy functional groups on the benzene ring are critical determinants of their efficacy and mechanism of action.

The Essential 2-Hydroxy and Aldehyde Moieties

The presence of a hydroxyl group ortho to the aldehyde group is a recurring motif for significant biological activity in this class of compounds. This arrangement facilitates intramolecular hydrogen bonding, influencing the molecule's conformation and electronic properties. Furthermore, the hydroxyl and carbonyl groups are often crucial for interacting with biological targets, such as enzymes or cellular membranes.[7] Studies have shown that the removal or relocation of these groups can lead to a significant reduction in activity. For instance, in larvicidal assays, both the hydroxyl and aldehyde groups were found to be necessary for potent activity, with their 1,2-positioning being particularly important.[7]

Modulating Activity via the 4-Alkoxy Chain

The substituent at the C4 position offers a prime location for chemical modification to fine-tune the biological and physicochemical properties of the molecule. Varying the length and nature of the alkoxy chain (R-O-) can impact lipophilicity, steric hindrance, and electronic effects, thereby modulating the compound's interaction with its biological target.

Antifungal Activity:

2-Hydroxy-4-methoxybenzaldehyde (HMB) has demonstrated potent antifungal activity against various pathogens, including the devastating agricultural fungus Fusarium graminearum.[9][10] Its mechanism of action involves disrupting the fungal cell membrane by inhibiting ergosterol biosynthesis, leading to increased membrane permeability and cell death.[9][11] The minimum inhibitory concentration (MIC) of HMB against F. graminearum has been reported to be 200 µg/mL.[9][10] While comprehensive studies comparing a wide range of alkoxy derivatives are limited, the efficacy of HMB suggests that a small alkoxy group like methoxy is favorable for this activity. It strikes a balance between sufficient lipophilicity to penetrate the fungal cell membrane and the ability to interact with specific intracellular targets.[12]

Antibacterial Activity:

The antibacterial spectrum of 2-hydroxy-4-alkoxy-benzaldehydes is broad, covering both Gram-positive and Gram-negative bacteria.[8] HMB has shown efficacy against Staphylococcus aureus (MIC: 1024 µg/mL), methicillin-resistant S. aureus (MRSA), and Proteus mirabilis (MIC: 200 µg/mL).[3][6] It can also act as an anti-virulence agent by reducing the production of virulence factors in MRSA.[8] The formation of Schiff base derivatives from HMB, particularly when complexed with metal ions, has been shown to enhance antimicrobial activity compared to the parent compound.[6] This suggests that while the core scaffold provides the foundational activity, derivatization at the aldehyde group can further potentiate its effects.

Antioxidant Activity:

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals.[3] The 2-hydroxyl group is a key contributor to this activity. 2-Hydroxy-4-methoxybenzaldehyde has been shown to scavenge DPPH radicals with an IC50 value of 9.04 mg/mL and act as a metal chelator.[8] The antioxidant capacity can be influenced by the electronic nature of the C4-alkoxy substituent. Electron-donating alkoxy groups can enhance the stability of the resulting phenoxy radical, thereby improving antioxidant potential. However, very bulky alkoxy groups might introduce steric hindrance, potentially impeding the interaction with free radicals.

Larvicidal Activity: A Clear Case for SAR:

A study on the larvicidal activity of HMB and its derivatives against Anopheles gambiae larvae provides a clear illustration of SAR principles.[7] While HMB itself showed activity (LD50: 22 µg/mL), modifications to the 4-methoxy group and the 2-hydroxy group led to significant changes in potency.

  • Negative Impact of Methoxy Group: The methoxy group was found to have a major antagonistic effect on larvicidal activity. This was confirmed by the improved activity of 2-hydroxybenzaldehyde (LD50: 9 µg/mL), which lacks the 4-methoxy group.[7]

  • Enhancement by Benzylation: Replacing the hydrogen of the 2-hydroxyl group with a benzyl group dramatically increased activity. For example, 2-benzyloxy-4-methoxybenzaldehyde (LD50: 2.2 µg/mL) and 2-benzyloxybenzaldehyde (LD50: 4.8 µg/mL) were significantly more potent than their hydroxylated counterparts.[7] This suggests that increasing the lipophilicity of the molecule enhances its ability to penetrate the larval cuticle and reach its target site. The benzyl group was identified as a powerful larvicidal protagonist.[7]

Quantitative Data Summary

The following tables summarize the reported biological activities of 2-hydroxy-4-methoxybenzaldehyde and its derivatives, providing a basis for objective comparison.

Table 1: Antibacterial and Antifungal Activity of 2-Hydroxy-4-methoxybenzaldehyde (HMB)

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 259231024[3][6]
Methicillin-resistant S. aureus (MRSA)Clinical Isolates1024[6]
Proteus mirabilisATCC & Clinical200[3][6]
Gram-positive Bacteria (General)-100-200[8]
Gram-negative Bacteria (General)-125-200[8]
Candida albicans-150[8]
Fusarium graminearumPH-1200[9][10]

Table 2: Comparative Larvicidal Activity against Anopheles gambiae

CompoundLD50 (µg/mL)Reference
2-Hydroxy-4-methoxybenzaldehyde (1)22[7]
2-Benzyloxy-4-methoxybenzaldehyde (2)2.2[7]
2-Benzyloxybenzaldehyde (3)4.8[7]
2-Hydroxybenzaldehyde (12)9[7]
Benzaldehyde (9)55[7]
Phenol (10)54[7]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the synthesis and evaluation of these compounds are crucial.

Protocol 1: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes

The primary route for synthesizing these compounds is the regioselective O-alkylation of 2,4-dihydroxybenzaldehyde via a Williamson ether synthesis.[1] The key challenge is the selective alkylation of the more acidic and sterically accessible 4-hydroxyl group over the 2-hydroxyl group, which is involved in strong intramolecular hydrogen bonding.[1]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 2,4-dihydroxybenzaldehyde in a suitable solvent (e.g., acetone, acetonitrile).

  • Base Addition: Add 1.1 to 1.5 equivalents of a base (e.g., potassium carbonate, cesium bicarbonate). The choice of base is critical; milder bases are preferred to avoid side reactions. Cesium bicarbonate in acetonitrile has been reported to give high yields (up to 95%).[1]

  • Alkylation: Add 1.1 equivalents of the corresponding alkyl halide (e.g., methyl iodide for methoxy, benzyl bromide for benzyloxy) to the mixture.

  • Reaction: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux, e.g., 80°C for the cesium bicarbonate protocol) for a duration of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Workup: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel or by recrystallization.

Workflow for Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes

G cluster_prep 1. Reaction Setup cluster_reaction 2. Alkylation cluster_workup 3. Isolation & Purification A Dissolve 2,4-dihydroxybenzaldehyde in solvent (e.g., Acetonitrile) B Add Base (e.g., CsHCO₃) A->B Forms phenoxide at C4-OH C Add Alkyl Halide (R-X) B->C D Heat and Stir (e.g., 80°C, 4-6h) C->D SN2 Reaction E Filter salts & Evaporate solvent D->E F Aqueous Workup (Wash with H₂O, Brine) E->F G Purify (Column Chromatography) F->G H Final Product: 4-Alkoxy-2-hydroxybenzaldehyde G->H

Caption: Williamson Ether Synthesis Workflow.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (bacterial or fungal) in a suitable broth medium (e.g., Tryptic Soy Broth for bacteria, Potato Dextrose Broth for fungi) to the mid-logarithmic phase. Adjust the inoculum density to a standard concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound (e.g., HMB) in a 96-well microtiter plate using the appropriate growth medium. The concentration range should span the expected MIC value.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing 100 µL of the diluted compound.

  • Controls:

    • Positive Control: Well containing inoculum and growth medium without the test compound.

    • Negative Control: Well containing only the growth medium to check for sterility.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28-35°C for 48 hours for fungi).[6][10]

  • Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm using a plate reader.

Workflow for MIC Assay

G cluster_setup Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound in 96-well plate C Inoculate wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 24-48h) C->D E Visually Inspect for Turbidity (Microbial Growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F G Controls: - Positive (Inoculum only) - Negative (Broth only) G->D

Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.

Conclusion and Future Directions

The structure-activity relationship of 2-hydroxy-4-alkoxy-benzaldehydes is a compelling area of study, demonstrating how subtle molecular modifications can lead to profound changes in biological activity. The core 2-hydroxybenzaldehyde scaffold is essential, while the C4-alkoxy group serves as a critical handle for modulating potency and selectivity across a range of activities, including antifungal, antibacterial, and larvicidal effects. As demonstrated, increasing the lipophilicity at the C2 position via benzylation can dramatically enhance larvicidal activity, whereas the small methoxy group at C4 is favorable for antifungal action.

For researchers and drug development professionals, these findings underscore the importance of rational design in medicinal chemistry. Future investigations should focus on synthesizing and evaluating a broader library of C4-alkoxy derivatives with varying chain lengths and branching to develop more precise SAR models. Exploring their effects on additional biological targets and their potential for synergistic combinations with existing drugs could unlock new therapeutic opportunities.[8] The continued exploration of this versatile chemical scaffold holds significant promise for the development of novel agents in agriculture, medicine, and beyond.

References

  • BenchChem. (2025). Antimicrobial and Antifungal Activity of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives.
  • BenchChem. (2025). Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes.
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  • Jung, H. J., et al. (n.d.). Evaluation on Pharmacological Activities of 2,4-Dihydroxybenzaldehyde. Biomolecules & Therapeutics.
  • Li, Q., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1359947.
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comparative analysis of the spectral data of 2-Hydroxy-4-propoxy-benzaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the realm of drug development and materials science, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic analysis provides the foundational evidence for such confirmations. This guide offers a detailed comparative analysis of the spectral data for 2-Hydroxy-4-propoxy-benzaldehyde, a valuable aromatic aldehyde, and its primary precursors, resorcinol and n-propyl bromide.

This document is designed for researchers and scientists who rely on spectroscopic techniques to validate synthetic pathways and ensure the purity of their compounds. We will delve into the causality behind experimental choices and interpret the spectral transformations that occur during synthesis, providing a robust framework for understanding the data.

The Synthetic Pathway: From Precursors to Product

The synthesis of 2-Hydroxy-4-propoxy-benzaldehyde from resorcinol is a classic two-step process that involves the introduction of the propoxy group followed by the installation of the aldehyde functionality.

  • Williamson Ether Synthesis: The first step involves the reaction of resorcinol with n-propyl bromide in the presence of a base. This is a nucleophilic substitution (SN2) reaction where the phenoxide ion, formed by the deprotonation of one of resorcinol's hydroxyl groups, attacks the electrophilic carbon of n-propyl bromide.[1][2] This step selectively forms the ether linkage.

  • Formylation (Gattermann Reaction): The second step is the introduction of the formyl (-CHO) group onto the aromatic ring. The Gattermann reaction, which uses a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst, is a suitable method for this transformation.[3][4] The electrophilic species generated attacks the electron-rich aromatic ring, leading to the formation of the aldehyde.

The overall transformation can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Gattermann Reaction Resorcinol Resorcinol Intermediate 4-Propoxyresorcinol Resorcinol->Intermediate + Base (Sₙ2) PropylBromide n-Propyl Bromide PropylBromide->Intermediate + Base (Sₙ2) Product 2-Hydroxy-4-propoxy-benzaldehyde Intermediate->Product + HCN, HCl + Lewis Acid

Caption: Synthetic route to 2-Hydroxy-4-propoxy-benzaldehyde.

Comparative FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By comparing the spectra of the precursors and the final product, we can track the chemical changes that have occurred.

The most significant changes we expect to see are the disappearance of the C-Br bond from n-propyl bromide and the appearance of a strong carbonyl (C=O) stretch from the newly formed aldehyde group in the final product.

CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
Resorcinol ~3200-3600 (broad): O-H stretch[5][6]~3115 : Aromatic C-H stretch[5]~1609 : Aromatic C=C stretch[6]The broad O-H band is characteristic of the two hydroxyl groups. The aromatic C-H and C=C stretches confirm the presence of the benzene ring.
n-Propyl Bromide ~2870-2960 : Aliphatic C-H stretch[7]~1465 : C-H bend[7]~515-690 : C-Br stretch[7]The spectrum is dominated by aliphatic C-H vibrations. The key feature is the C-Br stretch in the fingerprint region, which serves as a marker for this precursor.
2-Hydroxy-4-propoxy-benzaldehyde ~3100-3400 (broad): O-H stretch~2870-2960 : Aliphatic C-H stretch~2720, ~2820 : Aldehyde C-H stretch (Fermi doublet)[8][9]~1680-1705 : C=O stretch (conjugated)[9]~1200-1300 : Aryl-Alkyl Ether C-O stretchThe presence of the remaining O-H group is confirmed. The aliphatic C-H stretches from the propoxy group are visible. Crucially, two new, highly diagnostic sets of peaks appear: the Fermi doublet for the aldehyde C-H and the strong carbonyl C=O absorption. The C-Br stretch is absent, confirming its displacement.
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application:

    • For liquid samples (n-propyl bromide, 2-Hydroxy-4-propoxy-benzaldehyde), place a single drop onto the center of the ATR crystal.

    • For solid samples (resorcinol), place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Comparative ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The transformation from precursors to the final product results in a significantly more complex spectrum with highly diagnostic new signals.

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Resorcinol (in DMSO-d₆)~9.15Singlet (broad)2H-OH[10][11]
~6.93Triplet1HAromatic H[10][11]
~6.22Doublet of doublets2HAromatic H[10][11]
n-Propyl Bromide ~3.39Triplet2H-CH₂-Br[12]
~1.87Sextet2H-CH₂-CH₂-Br[12]
~1.03Triplet3HCH₃-[12]
2-Hydroxy-4-propoxy-benzaldehyde ~9.70Singlet1HAldehyde -CHO
~7.30Doublet1HAromatic H (ortho to -CHO)
~6.50Doublet of doublets1HAromatic H (ortho to -OPr)
~6.40Doublet1HAromatic H (ortho to -OH)
~4.00Triplet2H-O-CH₂-
~1.80Sextet2H-O-CH₂-CH₂-
~1.05Triplet3HCH₃-

Analysis of ¹H NMR Changes:

  • Appearance of Propoxy Signals: The characteristic triplet-sextet-triplet pattern of the n-propyl group appears in the product spectrum, confirming the successful etherification. The methylene group attached to the oxygen (-O-CH₂-) is deshielded and appears further downfield (~4.00 ppm) compared to its position in n-propyl bromide (~3.39 ppm).

  • Appearance of Aldehyde Proton: A highly deshielded singlet appears far downfield (~9.70 ppm). This is a definitive signal for the aldehyde proton.[9]

  • Shifts in Aromatic Region: The simple aromatic pattern of resorcinol is replaced by a more complex pattern of three distinct aromatic protons in the final product, consistent with the trisubstituted benzene ring.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to optimize its homogeneity.

  • Data Acquisition: A standard ¹H NMR pulse sequence is run. Key parameters include the number of scans, acquisition time, and relaxation delay.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS). The signals are then integrated.

Comparative UV-Vis Spectroscopic Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated systems.

Compoundλmax (nm)Electronic TransitionInterpretation
Resorcinol ~274π → πThis absorption is characteristic of the benzene ring.[13]
2-Hydroxy-4-propoxy-benzaldehyde ~280-320π → π and n → πThe addition of the propoxy (auxochrome) and aldehyde (chromophore) groups extends the conjugated system. This results in a bathochromic shift (a shift to longer wavelength) of the π → π transition. A weaker n → π* transition associated with the carbonyl group's non-bonding electrons is also expected at a longer wavelength. The overall effect is a more complex spectrum with absorption at higher wavelengths compared to resorcinol.
Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, hexane).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.

  • Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

  • Data Acquisition: Replace the blank cuvette with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Integrated Analytical Workflow

The validation of the final product relies on an integrated approach where the results from each spectroscopic technique corroborate one another.

Analytical_Workflow cluster_checks Functional Group & Structural Checks Start Synthesized Product: 2-Hydroxy-4-propoxy-benzaldehyde FTIR FT-IR Analysis Start->FTIR NMR ¹H NMR Analysis Start->NMR UVVIS UV-Vis Analysis Start->UVVIS FTIR_Check Presence of C=O, -OH, C-O? Absence of C-Br? FTIR->FTIR_Check NMR_Check Presence of Aldehyde H? Propoxy signals correct? NMR->NMR_Check UVVIS_Check Bathochromic shift observed? UVVIS->UVVIS_Check Confirm Structure Confirmed FTIR_Check->Confirm NMR_Check->Confirm UVVIS_Check->Confirm

Caption: Integrated workflow for spectroscopic validation.

Conclusion

The journey from simple precursors like resorcinol and n-propyl bromide to a more complex molecule like 2-Hydroxy-4-propoxy-benzaldehyde is vividly illustrated through the lens of spectroscopy. The FT-IR data confirms the introduction of the carbonyl group and the loss of the bromide. ¹H NMR provides an unambiguous map of the proton environment, showing the distinct signals of the propoxy chain and the aldehyde proton. Finally, UV-Vis spectroscopy demonstrates the electronic consequences of these new functional groups, revealing an extended conjugated system. Together, these techniques provide a self-validating system, offering irrefutable evidence for the successful synthesis and structural identity of the target compound.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-4-propoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-Hydroxy-4-propoxy-benzaldehyde (CAS No. 63667-47-0). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. This document moves beyond a simple checklist to explain the causality behind each step, ensuring a self-validating system of safety and responsibility.

Part 1: Hazard Profile and Immediate Safety Protocols

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 2-Hydroxy-4-propoxy-benzaldehyde is a chemical that demands respect and careful handling.

Primary Hazards Based on Safety Data Sheets (SDS), the compound presents the following primary hazards:

  • Skin Irritation : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation : Poses a significant risk of serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[1]

These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols to prevent accidental exposure during transfer and disposal operations.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent direct skin contact and subsequent irritation.[2][3] Gloves must be inspected before use and disposed of as contaminated solid waste after handling the chemical.[3]
Eye/Face Protection Chemical safety goggles or a full-face shield.To protect against splashes and airborne particles, preventing serious eye irritation.[2][4]
Skin/Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of dust or vapors.[3][4]

Emergency First Aid In the event of an accidental exposure, immediate and correct first aid is critical:

  • After Eye Contact : Immediately rinse cautiously with plenty of water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. If irritation persists, seek immediate medical attention.[2]

  • After Skin Contact : Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2]

  • After Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-Hydroxy-4-propoxy-benzaldehyde is governed by federal and local regulations; it must be treated as a regulated hazardous waste.[4] Under no circumstances should this chemical be disposed of via sink drains or in standard municipal trash.[4][5]

The Principle of Segregation: Preventing Unwanted Reactivity

The first and most critical principle in chemical waste management is segregation. 2-Hydroxy-4-propoxy-benzaldehyde is known to be incompatible with strong oxidizing agents.[2] Co-mingling this compound with oxidizers in the same waste container can lead to exothermic reactions, pressurization, or the generation of hazardous byproducts. Proper segregation is a self-validating safety measure that prevents such events.

Step 1: Waste Characterization and Collection

Identify the form of the waste being generated:

  • Unused/Expired Solid Compound : Collect in its original container if it is intact and sealable.

  • Solutions : Collect liquid waste in a dedicated, compatible container. Do not mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's guidelines.[5]

  • Contaminated Labware : Items such as gloves, weigh boats, and paper towels that are contaminated with the compound should be collected in a separate, plastic-lined container designated for solid chemical waste.[4]

Step 2: Container Selection and Labeling

The integrity of the disposal process begins with the waste container.

  • Container Choice : The container must be constructed of a material compatible with the waste (e.g., HDPE, glass for solvents) and must have a secure, screw-top lid.[4][6] The container must be in good condition, free from cracks or deterioration.[6]

  • Labeling : Proper labeling is a regulatory requirement and essential for safety.[7][8] The label must be securely affixed to the container and include:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: "2-Hydroxy-4-propoxy-benzaldehyde" . Do not use abbreviations.[5]

    • An accurate estimation of the percentage of each chemical component if it is a mixture.[5]

    • A clear indication of the associated hazards (e.g., "Irritant").[8]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Once collected and labeled, the waste container must be stored in a designated Satellite Accumulation Area (SAA).[6][7]

  • Location : The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[7][9]

  • Storage Conditions : Keep the container sealed except when adding waste.[6] Store it away from incompatible materials, particularly strong oxidizers. The SAA should be inspected weekly for any signs of leakage.[6]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is transferred to trained professionals.

  • Contact EH&S : When the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.[6]

  • Professional Disposal : The EH&S department will consolidate the waste for transport by a licensed hazardous waste disposal company. The ultimate disposal method often involves high-temperature incineration at a permitted facility.[7]

G cluster_prep Preparation & Collection cluster_storage Storage & Hand-Off start Waste Generated (Solid, Liquid, or Contaminated Labware) characterize 1. Characterize Waste Stream start->characterize Is this a mixed waste stream? Ensure no incompatible chemicals (e.g., strong oxidizers) are mixed. container 2. Select Compatible, Leak-Proof Waste Container with Secure Lid characterize->container label_container 3. Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Information container->label_container collect 4. Place Waste into Container label_container->collect seal 5. Seal Container & Move to Designated Satellite Accumulation Area (SAA) collect->seal monitor 6. Monitor Fill Level & Accumulation Time seal->monitor pickup 7. Arrange for Pickup by EH&S or Certified Disposal Vendor monitor->pickup end Waste Properly Disposed (via Licensed Facility) pickup->end

Caption: Workflow for the safe disposal of 2-Hydroxy-4-propoxy-benzaldehyde.

Part 3: Spill Management and Decontamination

Accidents can happen, and a clear protocol for spill cleanup is a non-negotiable part of laboratory safety.

Small Spill Cleanup Protocol

  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Wear the appropriate PPE as listed in Table 1.

  • Containment : For a solid spill, gently sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[2]

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as contaminated solid waste.

  • Dispose : Dispose of all cleanup materials as hazardous waste.

Empty Container Decontamination An "empty" container that held 2-Hydroxy-4-propoxy-benzaldehyde is not truly empty and must be disposed of as hazardous waste unless properly decontaminated.

  • Rinsing Procedure : The first rinse of the container with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous chemical waste.[5] After this initial rinse is collected, subsequent rinses can typically be managed according to standard laboratory procedures. For highly toxic chemicals, the first three rinses must be collected.[5]

Part 4: Regulatory and Compliance Overview

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] Laboratories are categorized based on the quantity of hazardous waste they generate per month, which dictates storage limits and reporting requirements.

Table 2: EPA Hazardous Waste Generator Categories

Generator CategoryMonthly Hazardous Waste QuantityOn-Site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kgNo time limit[7]
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 days[7]
Large Quantity Generator (LQG) ≥ 1,000 kgUp to 90 days[7]

It is the responsibility of the institution to maintain its generator status and ensure compliance with all applicable regulations.[8]

By integrating these scientifically sound and regulation-compliant procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, protect the environment, and ensure the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.